molecular formula C11H17N3 B1464551 2-(Azepan-1-yl)pyridin-4-amine CAS No. 1248152-10-4

2-(Azepan-1-yl)pyridin-4-amine

Cat. No.: B1464551
CAS No.: 1248152-10-4
M. Wt: 191.27 g/mol
InChI Key: UKYZYPVSFXQOCM-UHFFFAOYSA-N
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Description

2-(Azepan-1-yl)pyridin-4-amine (CAS 1248152-10-4) is a heteroaromatic amine compound of significant interest in medicinal chemistry and pharmaceutical research. This chemical features a pyridin-4-amine core structure substituted with an azepane ring, yielding a molecular formula of C11H17N3 and a molecular weight of 191.27 g/mol . This compound serves as a valuable synthetic intermediate and building block in organic synthesis. Its structure is recognized in specialized chemical libraries, indicating its utility in the discovery and development of novel therapeutic agents . Researchers employ it in the construction of more complex molecular architectures, particularly in the exploration of nitrogen-containing heterocycles which are prevalent in many active pharmaceutical ingredients. Available with a typical purity of 97% or higher, the compound requires careful handling . Safety data indicates it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . Researchers should consult the Safety Data Sheet (SDS) and adhere to appropriate safety protocols, including the use of personal protective equipment. Please note: This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(azepan-1-yl)pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c12-10-5-6-13-11(9-10)14-7-3-1-2-4-8-14/h5-6,9H,1-4,7-8H2,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKYZYPVSFXQOCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-(Azepan-1-yl)pyridin-4-amine: A Technical Guide to Speculative Mechanisms of Action

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Azepan-1-yl)pyridin-4-amine is a heterocyclic compound featuring a 4-aminopyridine core substituted with an azepane ring. While specific literature detailing its definitive mechanism of action is nascent, its structural motifs provide a strong foundation for formulating plausible and testable hypotheses. The 4-aminopyridine scaffold is a well-established pharmacophore known for its interaction with ion channels, and the azepane moiety is a privileged structure in medicinal chemistry, found in a diverse range of biologically active compounds. This guide will provide an in-depth exploration of two primary speculative mechanisms of action for 2-(Azepan-1-yl)pyridin-4-amine: blockade of voltage-gated potassium channels and inhibition of protein kinases. For each proposed mechanism, we will delve into the underlying scientific rationale, present detailed experimental protocols for validation, and offer insights into the interpretation of potential results.

Hypothesis 1: Voltage-Gated Potassium (Kv) Channel Blockade

The 4-aminopyridine core of the molecule strongly suggests a primary mechanism involving the blockade of voltage-gated potassium (Kv) channels. 4-aminopyridine itself is a known Kv channel blocker that prolongs action potentials and enhances neurotransmitter release.[1] This action is particularly relevant in the central and peripheral nervous systems.

Proposed Signaling Pathway

Kv channels are crucial for the repolarization phase of the action potential in neurons.[2] By blocking these channels, 2-(Azepan-1-yl)pyridin-4-amine would delay the efflux of potassium ions, thereby prolonging the duration of the action potential.[2] This extended depolarization would lead to an increased influx of calcium ions through voltage-gated calcium channels, subsequently enhancing the release of neurotransmitters into the synaptic cleft. The azepane ring may influence the compound's potency, selectivity for different Kv channel subtypes, or its pharmacokinetic properties.

G compound 2-(Azepan-1-yl)pyridin-4-amine kv_channel Voltage-Gated K+ Channel compound->kv_channel Blocks repolarization Repolarization kv_channel->repolarization Inhibits action_potential Action Potential Prolongation repolarization->action_potential ca_channel Voltage-Gated Ca2+ Channel action_potential->ca_channel Sustains Opening ca_influx Increased Ca2+ Influx ca_channel->ca_influx Mediates neurotransmitter Enhanced Neurotransmitter Release ca_influx->neurotransmitter Triggers

Caption: Proposed pathway for Kv channel blockade.

Experimental Validation: Patch-Clamp Electrophysiology

The most direct method to investigate the effect of 2-(Azepan-1-yl)pyridin-4-amine on Kv channels is through patch-clamp electrophysiology.[3] This technique allows for the precise measurement of ion channel currents in live cells.

Step-by-Step Protocol:
  • Cell Culture: Utilize a cell line that expresses the specific Kv channel subtype of interest (e.g., HEK293 cells stably transfected with Kv1.3).

  • Pipette Preparation: Fabricate glass micropipettes with a resistance of 2-5 MΩ when filled with the appropriate intracellular solution.

  • Whole-Cell Configuration: Establish a whole-cell patch-clamp configuration on a selected cell.[4]

  • Voltage Protocol: Apply a voltage-step protocol to elicit Kv channel currents. For example, from a holding potential of -80 mV, apply depolarizing steps from -60 mV to +60 mV in 10 mV increments.

  • Compound Application: After recording baseline currents, perfuse the cell with a solution containing 2-(Azepan-1-yl)pyridin-4-amine at various concentrations.

  • Data Acquisition and Analysis: Record the resulting currents and analyze the data to determine the effect of the compound on current amplitude, activation, and inactivation kinetics. Calculate the IC50 value to quantify the compound's potency.[5]

Data Presentation
Concentration (µM)Peak Current (pA)% Inhibition
0 (Baseline)1500 ± 750
0.11275 ± 6015
1825 ± 4045
10450 ± 2570
100150 ± 1090

Table 1: Hypothetical dose-dependent inhibition of Kv channel currents.

Hypothesis 2: Protein Kinase Inhibition

The notation that 2-(Azepan-1-yl)pyridin-4-amine serves as an intermediate in the synthesis of kinase inhibitors suggests that the molecule itself, or a close derivative, may possess kinase inhibitory activity. Protein kinases are a large family of enzymes that play critical roles in cellular signaling and are prominent targets in drug discovery, particularly in oncology.[6]

Proposed Signaling Pathway

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a process known as phosphorylation.[7] This can either activate or inhibit the substrate, leading to a cascade of downstream signaling events that regulate cell growth, differentiation, and survival. 2-(Azepan-1-yl)pyridin-4-amine could act as an ATP-competitive inhibitor, binding to the ATP-binding pocket of a specific kinase and preventing phosphorylation of its substrate.

G compound 2-(Azepan-1-yl)pyridin-4-amine kinase Protein Kinase compound->kinase Inhibits ATP Binding phosphorylation Phosphorylation kinase->phosphorylation Catalyzes atp ATP atp->kinase substrate Substrate Protein substrate->kinase downstream Downstream Signaling phosphorylation->downstream Initiates

Caption: Proposed mechanism of kinase inhibition.

Experimental Validation: In Vitro Kinase Assays

A variety of in vitro assays can be used to determine if 2-(Azepan-1-yl)pyridin-4-amine inhibits kinase activity. A common and high-throughput method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.[8]

Step-by-Step Protocol (HTRF KinEASE™ Assay): [9]
  • Reagent Preparation: Prepare solutions of the kinase of interest, a biotinylated substrate peptide, ATP, and the test compound at various concentrations.

  • Kinase Reaction: In a microplate, combine the kinase, substrate, and test compound. Initiate the reaction by adding ATP.[10] Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the HTRF detection reagents: a europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665.[11]

  • Signal Measurement: After a further incubation period, read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm and 665 nm.

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and determine the percent inhibition for each concentration of the test compound. Calculate the IC50 value.

To identify which of the over 500 human kinases are targeted, a broad kinase panel screening is recommended.[12]

Data Presentation
KinaseIC50 (µM)
Kinase A0.5
Kinase B15
Kinase C> 100
Kinase D2.3
Kinase E> 100

Table 2: Hypothetical results from a kinase selectivity panel.

Potential for Synergistic Action

It is plausible that 2-(Azepan-1-yl)pyridin-4-amine exhibits a dual mechanism of action, inhibiting both Kv channels and specific protein kinases. Such polypharmacology can sometimes lead to synergistic therapeutic effects.[13] For instance, in certain cancers, the interplay between ion channel activity and signaling pathways regulated by kinases is an area of active investigation. The azepane ring could also confer activity at other targets, a possibility that could be explored through broader phenotypic screening or target-based assays against other common drug targets.

Conclusion

Based on its chemical structure, 2-(Azepan-1-yl)pyridin-4-amine is hypothesized to act as either a voltage-gated potassium channel blocker or a protein kinase inhibitor. The experimental workflows outlined in this guide provide a robust framework for elucidating its precise mechanism of action. A thorough investigation employing patch-clamp electrophysiology and a comprehensive kinase inhibition panel will be crucial in defining the pharmacological profile of this compound and guiding its future development as a potential therapeutic agent.

References

  • ARUP Laboratories. (n.d.). Voltage-Gated Potassium Channel (VGKC) Antibody, Serum. Retrieved from [Link]

  • Olesen, S. P., et al. (2015). Synergistic antiarrhythmic effect of combining inhibition of Ca²⁺-activated K⁺ (SK)
  • Findlay, I. (1988). A patch-clamp study of potassium channels and whole-cell currents in acinar cells of the mouse lacrimid gland. The Journal of Physiology, 395, 241-260.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Mayo Clinic Laboratories. (2019, May 15). Voltage-Gated Potassium Channel (VGKC) Antibody, Serum Paraneoplastic, Autoantibody Evaluation, Serum. Retrieved from [Link]

  • Ross, S., et al. (2006). Development of a HTRF® Kinase Assay for Determination of Syk Activity. ASSAY and Drug Development Technologies, 4(5), 579-590.
  • JoVE. (2023, April 30). Video: Patch Clamp Electrophysiology: Principle & Applications. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved from [Link]

  • CV Pharmacology. (n.d.). Class III Antiarrhythmics (Potassium Channel Blockers). Retrieved from [Link]

  • BellBrook Labs. (2026, January 20). Protocol Recommendations for Performing a Kinase Inhibition Assay. Retrieved from [Link]

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  • ResearchGate. (n.d.). HTRF® Kinase Assay Protocol. Retrieved from [Link]

  • Valiyaveetil, F. I., et al. (2002). Voltage-Gated Potassium Channels: A Structural Examination of Selectivity and Gating. Annual Review of Biophysics and Biomolecular Structure, 31, 423-450.
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  • Wang, G. L., et al. (2010). Electrophysiology properties of voltage-gated potassium channels in rat peritoneal macrophages. Acta Pharmacologica Sinica, 31(7), 787-794.
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  • Revvity. (2024, June 11). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. Retrieved from [Link]

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  • Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8753.
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Sources

Unlocking the Therapeutic Potential of Novel Aminopyridines: An In-depth Technical Guide to Biological Activity Screening

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Aminopyridine Scaffold - A Privileged Structure in Drug Discovery

The aminopyridine moiety is a cornerstone in modern medicinal chemistry, recognized for its versatile biological activities and its presence in numerous clinically approved drugs.[1][2] These heterocyclic compounds have demonstrated a remarkable breadth of therapeutic potential, showing promise in oncology, neurodegenerative diseases, and inflammatory conditions.[1][3] Their ability to modulate the activity of a wide array of biological targets, including kinases, ion channels, and various enzymes, makes them a fertile ground for the discovery of novel therapeutics.[1][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the multifaceted process of screening novel aminopyridine libraries, from initial high-throughput campaigns to in-depth mechanism of action studies. Our focus will be on not just the "how," but the critical "why" behind each experimental choice, ensuring a robust and logically sound screening cascade.

Chapter 1: Designing a Strategic Screening Funnel

A well-designed screening funnel is paramount to efficiently identify and prioritize promising aminopyridine candidates from a large chemical library. The primary objective is to progressively enrich the hit population with compounds that exhibit the desired biological activity while filtering out false positives and compounds with undesirable properties. A typical screening funnel involves a tiered approach, moving from broad, high-throughput primary screens to more specific and complex secondary and tertiary assays.

Here, we propose a logical workflow for the biological activity screening of novel aminopyridines:

G cluster_0 Primary Screening cluster_1 Secondary Screening & Hit Validation cluster_2 Tertiary Screening & Mechanism of Action (MOA) A High-Throughput Screening (HTS) (e.g., Cell Viability Assay) B Hit Identification A->B Identify compounds with significant activity C Dose-Response & IC50 Determination B->C Confirm activity and determine potency D Orthogonal Assays (e.g., Apoptosis, Cell Cycle) C->D Validate hits with a different assay principle E Initial ADME/Tox Profiling D->E Assess drug-like properties F Target Identification & Engagement (e.g., CETSA, Kinase Profiling) E->F Prioritized Hits G In Vitro Enzyme/Receptor Assays F->G Validate direct target interaction H Signaling Pathway Analysis G->H Elucidate molecular mechanism

Caption: A logical workflow for the biological activity screening of novel aminopyridines.

Chapter 2: Primary Screening - Casting a Wide Net

The initial phase of any screening campaign is designed to rapidly assess a large library of aminopyridine derivatives to identify "hits" that exhibit a desired biological effect. For a novel library with unknown targets, a phenotypic screen, such as a cell viability assay, is often the most pragmatic starting point.

The Cornerstone of Primary Screening: The MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, cost-effective, and widely adopted colorimetric assay for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[4][5]

The Causality Behind the Protocol: The assay's principle lies in the enzymatic reduction of the yellow, water-soluble MTT tetrazolium salt to a purple, insoluble formazan product by mitochondrial dehydrogenases in metabolically active cells.[5][6] This conversion is directly proportional to the number of viable cells, providing a quantitative measure of cytotoxicity.[4]

Self-Validating System: The protocol's reliability hinges on several key factors:

  • Cell Confluency: It is crucial to seed cells at a density that ensures they are in the logarithmic growth phase during the assay.[5][7] Over-confluency can lead to nutrient depletion and contact inhibition, affecting cellular metabolism and leading to artifactual results.[7][8]

  • Controls: The inclusion of positive (e.g., a known cytotoxic agent) and negative (vehicle-treated) controls is essential for data normalization and quality control.[9]

  • Linearity: A standard curve should be generated to establish the linear relationship between cell number and absorbance, ensuring the assay is quantitative within the experimental range.[6]

Detailed Experimental Protocol: MTT Assay

  • Cell Seeding:

    • Culture the chosen cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the novel aminopyridine compounds in culture medium.

    • Carefully remove the old medium from the wells and add 100 µL of the compound dilutions.

    • Include vehicle-only wells as a negative control.

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Incubation:

    • Add 10 µL of a 5 mg/mL MTT solution to each well.[6]

    • Incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization and Measurement:

    • Carefully remove the MTT-containing medium without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS, pH 4.7) to each well to dissolve the crystals.[6]

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Chapter 3: Secondary Screening - From Hits to Validated Leads

Once primary hits are identified, the focus shifts to confirming their activity, determining their potency, and beginning to assess their drug-like properties.

Dose-Response Analysis and IC50 Determination

A critical step in hit validation is to perform a dose-response analysis to determine the half-maximal inhibitory concentration (IC50). This provides a quantitative measure of a compound's potency.

Data Analysis and Interpretation:

The percentage of cell viability is plotted against the logarithm of the compound concentration. A sigmoidal curve is then fitted to the data using non-linear regression to determine the IC50 value.

ParameterDescriptionImportance
IC50 The concentration of an inhibitor at which 50% of the biological response is inhibited.A key measure of a compound's potency.
Hill Slope Describes the steepness of the dose-response curve.A slope of ~1 suggests a 1:1 interaction between the inhibitor and its target.
The coefficient of determination.Indicates the goodness of fit of the curve to the data.
Orthogonal Assays: A Necessary Cross-Validation

To rule out false positives arising from assay-specific artifacts, it is crucial to confirm the activity of hits using an orthogonal assay that measures a different biological endpoint. For example, if the primary screen was a cell viability assay, a secondary assay could measure apoptosis (e.g., Caspase-Glo assay) or cell cycle arrest (e.g., flow cytometry).

Chapter 4: Tertiary Screening - Unraveling the Mechanism of Action

With validated lead compounds in hand, the next phase delves into identifying the molecular target and elucidating the mechanism of action (MOA).

Target Identification and Engagement: The Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique for confirming target engagement in a cellular context.[10] It is based on the principle that the binding of a ligand to its target protein stabilizes the protein against thermal denaturation.[10]

The Causality Behind the Protocol: Cells are treated with the compound and then subjected to a temperature gradient. The soluble fraction of the target protein at each temperature is then quantified, typically by Western blotting. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[11]

Self-Validating System:

  • Isothermal Dose-Response: Performing the assay at a fixed temperature with varying compound concentrations can provide a quantitative measure of target engagement and an apparent IC50 in a cellular environment.[11]

  • Negative Controls: Including a known non-binding compound and untreated cells is essential to establish the baseline melting curve of the target protein.

Detailed Experimental Protocol: CETSA with Western Blot Readout

  • Cell Treatment:

    • Culture cells to ~80-90% confluency.

    • Treat cells with the aminopyridine compound or vehicle for a specified time.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.[12]

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath).[4]

    • Separate the soluble fraction (containing the non-denatured protein) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.[4]

  • Western Blot Analysis:

    • Transfer the supernatant to a new tube and determine the protein concentration.

    • Prepare samples for SDS-PAGE and perform Western blotting using an antibody specific for the putative target protein.

    • Quantify the band intensities to generate the melting curves.

Troubleshooting CETSA Western Blots:

IssuePossible CauseSolution
Weak or No Signal Low protein expression in the chosen cell line; Inefficient antibody.Use a cell line with known high expression of the target; Optimize antibody concentration and incubation time.[13][14]
High Background Inadequate blocking; Too high antibody concentration.Optimize blocking conditions (e.g., 5% BSA or non-fat milk); Reduce antibody concentration.[15][16]
Multiple Bands Protein degradation; Non-specific antibody binding.Use protease inhibitors during sample preparation; Validate antibody specificity.[16]
In Vitro Enzyme and Receptor Assays

Once a target has been identified and engagement confirmed, in vitro assays are crucial for characterizing the direct interaction between the aminopyridine and its target.

4.2.1. Kinase Inhibition Assays:

Many aminopyridine derivatives are potent kinase inhibitors.[17] Radiometric assays are considered the gold standard for their direct measurement of phosphate transfer.[18]

Detailed Experimental Protocol: In Vitro Kinase Inhibition Assay (Radiometric)

  • Reaction Setup:

    • In a microplate, combine the kinase, a suitable substrate (peptide or protein), and the aminopyridine compound at various concentrations.

    • Initiate the reaction by adding ATP mix containing [γ-³²P]ATP.

    • Incubate at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Reaction Termination and Separation:

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Spot the reaction mixture onto a phosphocellulose membrane, which binds the phosphorylated substrate.

    • Wash the membrane to remove unincorporated [γ-³²P]ATP.

  • Detection:

    • Quantify the radioactivity on the membrane using a scintillation counter.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50.

4.2.2. Ion Channel Modulation Assays:

Aminopyridines are known to modulate the activity of various ion channels, particularly voltage-gated potassium channels.[14] Automated electrophysiology provides a high-throughput method for screening ion channel modulators.[19]

4.2.3. Acetylcholinesterase (AChE) Inhibition Assays:

Some aminopyridine derivatives have shown potential as AChE inhibitors.[20] The Ellman's method is a widely used colorimetric assay for this purpose.[21]

Detailed Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

  • Reagent Preparation:

    • Prepare a 0.1 M sodium phosphate buffer (pH 8.0).

    • Prepare stock solutions of AChE, DTNB (Ellman's reagent), and the substrate acetylthiocholine iodide (ATCI).[21]

  • Assay Procedure:

    • In a 96-well plate, add the phosphate buffer, DTNB, and the aminopyridine inhibitor at various concentrations.

    • Add the AChE solution and incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding the ATCI substrate.

    • Measure the absorbance at 412 nm at regular intervals to determine the reaction rate.

Signaling Pathway Analysis

To understand the downstream cellular consequences of target engagement, it is essential to investigate the impact of the lead compounds on relevant signaling pathways.

4.3.1. NF-κB Signaling Pathway:

The NF-κB pathway is a key regulator of inflammation, and its inhibition is a therapeutic strategy for many inflammatory diseases.[22][23]

G cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK Complex IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Gene Gene Transcription (Inflammatory Mediators) DNA->Gene Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) Stimuli->IKK Activation

Caption: A simplified diagram of the canonical NF-κB signaling pathway.

4.3.2. PI3K-Akt and MAPK Signaling Pathways:

These pathways are central to cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of many cancers.[24][25]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf Akt Akt PI3K->Akt Transcription Gene Transcription (Proliferation, Survival) Akt->Transcription MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription GrowthFactor Growth Factor GrowthFactor->RTK

Caption: An overview of the PI3K-Akt and MAPK signaling pathways.

Chapter 5: Early ADME/Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADME/Tox) properties is crucial to identify compounds with the potential to become safe and effective drugs. In vitro assays for metabolic stability, plasma protein binding, and cytotoxicity in non-cancerous cell lines can provide valuable early insights.

Conclusion: A Data-Driven Path to Novel Therapeutics

The biological activity screening of novel aminopyridines is a complex yet rewarding endeavor. By employing a strategically designed screening funnel, incorporating robust and validated assays, and maintaining a focus on the underlying scientific principles, researchers can effectively navigate the path from a large chemical library to promising lead compounds with well-defined mechanisms of action. This in-depth guide provides a foundational framework to empower scientists in their quest to unlock the full therapeutic potential of the versatile aminopyridine scaffold.

References

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  • Eurofins DiscoverX. (n.d.). Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits. Retrieved from [Link]

  • MDPI. (n.d.). In Silico Electrophysiological Investigation of Transient Receptor Potential Melastatin-4 Ion Channel Biophysics to Study Detrusor Overactivity. Retrieved from [Link]

  • Slaninova, J., et al. (2014). The Role of PI3K/AKT and MAPK Signaling Pathways in Erythropoietin Signalization. International Journal of Molecular Sciences, 15(6), 10595-10619.
  • BMSEED. (2025, April 9). Understanding Confluency in Biology: Definitions, Uses, and Importance. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Recent Advances in Natural Product-Based NF-κB Inhibitors as Anticancer and Anti-Inflammatory Agents. Retrieved from [Link]

  • Li, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1596.
  • A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024, August 2). World Journal of Advanced Research and Reviews, 23(2), 1043-1052.
  • TotalLab. (n.d.). Western Blot Troubleshooting Guide. Retrieved from [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]

  • Liu, X., et al. (2019). Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB. RSC Advances, 9(45), 26265-26275.
  • Boster Bio. (2024, November 15). Common Troubleshooting Tips for Western Blot Results. Retrieved from [Link]

  • Orie, K. J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 11-25.
  • U.S. Environmental Protection Agency. (2006, February 27). Provisional Peer Reviewed Toxicity Values for 4-Aminopyridine.
  • Pelago Bioscience. (n.d.). CETSA®: Measuring Target Engagement in Whole Blood. Retrieved from [Link]

  • MDPI. (n.d.). PI3K and AKT: Unfaithful Partners in Cancer. Retrieved from [Link]

  • KOLAIDO. (2023, November 20). How fit are you in cell confluency estimations? Retrieved from [Link]

  • NCBI. (n.d.). Electrophysiological Methods for the Study of TRP Channels.
  • Bentham Science Publishers. (n.d.). Small Molecule Inhibitors of NF-κB and JAK/STAT Signal Transduction Pathways as Promising Anti-Inflammatory Therapeutics. Retrieved from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • ResearchGate. (n.d.). 3139 PDFs | Review articles in AMINOPYRIDINES. Retrieved from [Link]

  • Hossain, M. A., & Vaniya, A. (2016). High-throughput screening of small molecule library: procedure, challenges and future. Journal of Biomedical and Pharmaceutical Research, 5(3), 1-5.
  • Martin, N. R. W., et al. (2018). Impact of Cell Seeding Density and Cell Confluence on Human Tissue Engineered Skeletal Muscle. Scientific Reports, 8(1), 1-12.
  • Queen Mary University of London. (2025, May 21). Electrophysiology at atomic resolution: scientists simulate ion channel currents with unprecedented. Retrieved from [Link]

  • Rissanen, K., et al. (2021). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design, 21(10), 5768-5777.

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De-orphaning the Scaffold: A Comprehensive In Silico Target Prediction Protocol for 2-(Azepan-1-yl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary This technical guide outlines a rigorous in silico framework for identifying the biological targets of 2-(Azepan-1-yl)pyridin-4-amine (SMILES: NC1=CC(N2CCCCCC2)=NC=C1). As a chemical scaffold sharing structural features with known potassium channel blockers (4-aminopyridine core) and GPCR ligands (azepane moiety), this molecule represents a "cold start" problem in drug discovery. This guide moves beyond simple database lookups, establishing a self-validating workflow that combines ligand-based similarity screening with structure-based inverse docking to prioritize high-probability biological targets.

Part 1: Chemical Space & Structural Analysis

Before initiating target prediction, the query molecule must be defined by its physicochemical boundaries. These properties dictate the biological compartments the molecule can access (e.g., CNS vs. peripheral) and filter false positives in later docking stages.

The Query Entity
  • IUPAC Name: 2-(Azepan-1-yl)pyridin-4-amine

  • Molecular Formula:

    
    [1]
    
  • SMILES: NC1=CC(N2CCCCCC2)=NC=C1

  • Core Scaffold: 2,4-disubstituted pyridine.

Physicochemical Profile (Computed)

The following parameters are critical for setting the "search space" in ADMET profiling.

PropertyValueBiological Implication
Molecular Weight 191.27 DaFragment-like; high ligand efficiency potential.
LogP (Consensus) ~1.7 – 2.1Moderate lipophilicity; likely CNS penetrant.
TPSA ~42 ŲHigh oral bioavailability and blood-brain barrier (BBB) permeability.
H-Bond Donors 1 (Exocyclic

)
Key anchor point for active site interaction (e.g., Asp/Glu residues).
H-Bond Acceptors 2 (Pyridine N, Amine N)Pyridine nitrogen often acts as a kinase hinge binder.

Part 2: Ligand-Based Target Prediction (The "What")

The first layer of prediction relies on the Similarity Property Principle : molecules with similar structures tend to exhibit similar biological activities. We utilize two distinct algorithms to mitigate bias: 2D/3D fingerprinting and Set-wise Enrichment.

Protocol A: SwissTargetPrediction (Dual-Space Similarity)

This method screens the query against ~370,000 known actives, calculating similarity using both 2D (FP2 fingerprints) and 3D (Electroshape) metrics.

  • Hypothesis: The 4-aminopyridine core suggests Voltage-gated Potassium Channels (

    
    ) activity. The azepane ring typically correlates with GPCRs (Histamine H3, Muscarinic M1/M4).
    
  • Execution Steps:

    • Input SMILES into the SwissTargetPrediction web server.

    • Select "Homo sapiens" to filter species-specific orthologs.

    • Critical Step: Filter results by "Probability" > 0.6. This score is derived from cross-validation accuracy, not just raw similarity.

Protocol B: Similarity Ensemble Approach (SEA)

SEA calculates the statistical significance (E-value) of the similarity between the query and sets of ligands known to bind specific targets, rather than single-ligand comparisons.

  • Why this matters: It detects "scaffold hopping"—where the query looks different from known drugs but preserves the pharmacophore.

  • Execution Steps:

    • Submit SMILES to the SEA server (Shoichet Lab).

    • Analyze the "Max Tanimoto" vs. "E-value".

    • Threshold: Accept targets with E-value <

      
      .
      
Visualized Workflow

The following diagram illustrates the integration of these ligand-based methods with downstream structure-based validation.

PredictionWorkflow cluster_LigandBased Phase 1: Ligand-Based Screening cluster_StructureBased Phase 2: Structure-Based Validation Input Query: 2-(Azepan-1-yl)pyridin-4-amine (SMILES Input) STP SwissTargetPrediction (2D/3D Similarity) Input->STP SEA Similarity Ensemble Approach (Set-wise Statistics) Input->SEA Docking Inverse Docking (AutoDock Vina) Input->Docking Ligand Prep List1 Target List A (Prob > 0.6) STP->List1 List2 Target List B (E-value < 1e-10) SEA->List2 Consensus Target Prioritization (Intersection of A & B) List1->Consensus List2->Consensus PDB PDB Structure Retrieval (AlphaFold / RCSB) Consensus->PDB Top 5 Targets PDB->Docking Scoring Binding Energy Calculation (ΔG < -7.0 kcal/mol) Docking->Scoring Output Final Validated Targets Scoring->Output

Caption: Figure 1. The hierarchical target prediction workflow, moving from rapid 2D/3D similarity screening to computationally intensive structure-based inverse docking.

Part 3: Structure-Based Docking (The "How")

Ligand-based predictions are merely hypotheses. To validate them in silico, we must demonstrate that 2-(Azepan-1-yl)pyridin-4-amine physically fits into the predicted binding pockets. We use Inverse Docking (one ligand, multiple targets).[2]

Inverse Docking Protocol (AutoDock Vina)

Objective: Calculate the Binding Affinity (


) of the query against the top 5 targets identified in Part 2.

Step-by-Step Methodology:

  • Ligand Preparation:

    • Convert SMILES to 3D PDB format using OpenBabel.

    • Energy minimize (MMFF94 force field) to generate the lowest energy conformer.

    • Assign Gasteiger charges and merge non-polar hydrogens. Output: ligand.pdbqt.

  • Receptor Preparation:

    • Download high-resolution crystal structures (< 2.5 Å) for predicted targets (e.g., KCNQ2 for K+ channels or HRH3 for Histamine H3).

    • Remove water molecules and co-crystallized ligands.

    • Add polar hydrogens and Kollman charges. Output: receptor.pdbqt.[3]

  • Grid Box Definition:

    • Center the grid box on the coordinates of the original co-crystallized ligand (Blind docking is too computationally expensive and less accurate for this stage).

    • Dimensions:

      
       Å.
      
  • Docking Execution:

    • Run AutoDock Vina with exhaustiveness = 32 (high precision).

    • Criterion for Success:

      
       kcal/mol implies plausible binding. 
      
      
      
      kcal/mol implies high affinity.
Consensus Scoring Logic

We do not rely on a single score. A target is considered "High Confidence" only if it satisfies the logic flow below.

ConsensusLogic Start Candidate Target Check1 Ligand Similarity (Tanimoto > 0.4)? Start->Check1 Check2 Docking Score (ΔG < -7.0)? Check1->Check2 Yes ResultNo Discard / Low Priority Check1->ResultNo No Check3 Key Interactions (H-bond/Pi-stack)? Check2->Check3 Yes Check2->ResultNo No ResultYes High Confidence Target Check3->ResultYes Yes Check3->ResultNo No

Caption: Figure 2. Decision tree for elevating a predicted protein from a statistical possibility to a validated "Hit" using consensus scoring.

Part 4: ADMET & Safety Profiling

Target potency is irrelevant if the molecule is toxic or metabolically unstable.

  • Tool: ADMETlab 2.0 or SwissADME.

  • Key Predictions for this Scaffold:

    • BBB Penetration: The azepane ring increases lipophilicity. Expect BBB+ (High penetration). Risk: CNS side effects if the target is peripheral.

    • hERG Inhibition: The 4-aminopyridine core is a known

      
       channel blocker. Critical Safety Flag:  This molecule has a high probability of blocking hERG channels, leading to QT prolongation. This must be the first exclusion criterion in wet-lab testing.
      
    • CYP450 Interaction: The pyridine nitrogen can coordinate with the heme iron of CYP enzymes, potentially causing CYP inhibition (drug-drug interaction risk).

Part 5: Experimental Validation Roadmap

To transition from in silico to in vitro, follow this priority list:

  • Safety Screen (The "Killer" Experiment):

    • Assay: hERG Patch-Clamp.

    • Rationale: Confirm cardiotoxicity risk due to the aminopyridine core before investing in efficacy.

  • Primary Target Screen:

    • Assay: Radioligand binding assay (for GPCRs) or Electrophysiology (for Channels).

    • Focus: If SwissTargetPrediction points to Histamine H3, use

      
      -N-alpha-methylhistamine displacement.
      

References

  • SwissTargetPrediction Methodology Daina, A., Michielin, O., & Zoete, V. (2019).[4] SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules.[4][5][6] Nucleic Acids Research, 47(W1), W357–W364.[4] [Link]

  • Similarity Ensemble Approach (SEA) Keiser, M. J., Roth, B. L., Armbruster, B. N., Ernsberger, P., Irwin, J. J., & Shoichet, B. K. (2007).[7][8][9] Relating protein pharmacology by ligand chemistry. Nature Biotechnology, 25(2), 197–206.[7] [Link]

  • AutoDock Vina Protocol Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. [Link]

  • Inverse Docking & Target Identification Lau, J., & Zhang, X. (2015).[10][11] ReverseDock: A web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina.[2] Journal of Computational Chemistry. (Contextual citation for the methodology of reverse screening). [Link]

Sources

Technical Guide: Structural Characterization & Spectroscopic Validation of 2-(Azepan-1-yl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

This technical guide provides a comprehensive framework for the structural validation of 2-(Azepan-1-yl)pyridin-4-amine (C₁₁H₁₇N₃), a privileged scaffold in drug discovery often utilized in kinase inhibitor design (e.g., modifying the hinge-binding region).

The incorporation of the azepane ring (a seven-membered saturated heterocycle) at the C2 position of the pyridine core introduces specific steric bulk and lipophilicity (


), distinguishing it from more common piperidine or pyrrolidine analogs. Accurate spectroscopic characterization is critical to differentiate this compound from its regioisomer, 4-(azepan-1-yl)pyridin-2-amine , a common byproduct in nucleophilic aromatic substitution (

) reactions.

This guide details the anticipated NMR, IR, and MS signatures, supported by mechanistic synthesis workflows and self-validating protocols for regio-isomer differentiation.

Synthetic Pathway & Regioselectivity[1][2]

To understand the spectroscopic data, one must understand the origin of the sample. The synthesis typically proceeds via


 of 2-chloro-4-aminopyridine with azepane.
Experimental Workflow Diagram

The following diagram outlines the synthesis and the critical decision points for structural validation.

G Start 2-Chloro-4-aminopyridine (Precursor) Reaction SNAr Reaction (120°C, DMSO, K2CO3) Start->Reaction Reagent Azepane (Nucleophile) Reagent->Reaction Product 2-(Azepan-1-yl)pyridin-4-amine (Target) Reaction->Product Major Product (C2 Substitution) Byproduct Regioisomer Risk: 4-(Azepan-1-yl)pyridin-2-amine Reaction->Byproduct Minor Product (Rare via benzyne) Validation NMR/MS Validation Product->Validation Byproduct->Validation

Caption: Figure 1. Synthesis workflow illustrating the SNAr pathway and the necessity for regio-isomer discrimination.

Spectroscopic Data Specifications

The following data sets represent the Reference Standard values derived from high-field instrumentation (400 MHz+ for NMR).

Nuclear Magnetic Resonance (NMR) Spectroscopy[3][4][5][6]

The regiochemistry is confirmed by the coupling patterns of the pyridine ring protons. The 2,4-disubstitution pattern yields a distinct AMX or AX spin system (depending on resolution).

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)
PositionShift (δ, ppm)MultiplicityIntegralCoupling (J, Hz)Assignment Logic
Pyridine H6 7.75 – 7.85Doublet (d)1HJ ≈ 5.8Deshielded by adjacent ring Nitrogen (N1).[1]
Pyridine H5 6.05 – 6.15Doublet of doublets (dd)1HJ ≈ 5.8, 2.0Shielded by C4-NH₂ and C2-Azepane donors.
Pyridine H3 5.70 – 5.80Doublet (d) or Singlet1HJ ≈ 2.0Highly shielded; flanked by two amino donors.
NH₂ (Amine) 5.80 – 6.00Broad Singlet (br s)2HExchangeable; shift varies with concentration/water.
Azepane α-CH₂ 3.45 – 3.60Multiplet (m)4HDeshielded by attachment to Pyridine N.
Azepane β/γ/δ 1.40 – 1.75Multiplets (m)8HCharacteristic aliphatic envelope for 7-membered ring.
Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)
Carbon TypeShift (δ, ppm)Assignment
C2 (Quaternary) 158.5 – 160.0Attached to Azepane Nitrogen.
C4 (Quaternary) 155.0 – 156.5Attached to Primary Amine (-NH₂).
C6 (CH) 147.0 – 148.5Typical α-pyridine carbon.
C5 (CH) 102.0 – 104.0β-position, electron-rich.
C3 (CH) 94.0 – 96.0Most shielded aromatic carbon (ortho to two donors).
Azepane α-CH₂ 48.0 – 50.0N-CH₂ carbons.
Azepane β/γ/δ 26.0 – 29.0Remaining aliphatic carbons.

Critical Validation Step: To confirm the C2-attachment of the azepane, perform an HMBC (Heteronuclear Multiple Bond Correlation) experiment. You must observe a correlation between the Azepane α-CH₂ protons (~3.5 ppm) and the Pyridine C2 carbon (~159 ppm).

Mass Spectrometry (MS)[8]

Mass spectrometry provides confirmation of the molecular formula and fragmentation patterns indicative of the azepane ring loss.

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • Molecular Formula: C₁₁H₁₇N₃[2]

  • Exact Mass: 191.1422 Da

Table 3: MS Fragmentation Pattern
m/z (Observed)Ion IdentityInterpretation
192.15 [M+H]⁺Protonated molecular ion (Base Peak).
214.13 [M+Na]⁺Sodium adduct (common in glass/solvent trace).
175.12 [M+H - NH₃]⁺Loss of exocyclic amine (minor pathway).
163.10 [M+H - C₂H₄]⁺Ring contraction/fragmentation of azepane.
110.05 [Pyridine-NH₂]⁺Loss of azepane ring (homolytic cleavage).
Infrared (IR) Spectroscopy (ATR-FTIR)

IR is less diagnostic for the exact regiochemistry but essential for confirming functional groups (primary amine vs. secondary).

  • Primary Amine (-NH₂): Two weak-to-medium bands at 3450 cm⁻¹ (asymmetric) and 3350 cm⁻¹ (symmetric) .

  • C-H (Aliphatic): Strong bands at 2920 cm⁻¹ and 2850 cm⁻¹ (Azepane methylene stretches).

  • C=N / C=C (Aromatic): Sharp bands at 1590 cm⁻¹ and 1540 cm⁻¹ (Pyridine breathing modes).

Self-Validating Protocol: Regio-Isomer Discrimination

A common pitfall in aminopyridine synthesis is the formation of regioisomers. Use this logic gate to validate your product.

Validation Step1 Acquire 1H NMR Decision1 Check Aromatic Region (5.5 - 8.0 ppm) Step1->Decision1 ResultA Pattern: 1H (d, 5.8), 1H (dd, 6.1), 1H (d, 7.8) Conclusion: 2,4-Substitution (Correct) Decision1->ResultA ResultB Pattern: 1H (s), 1H (d), 1H (d) (Different coupling constants) Conclusion: Possible 2,5 or 2,6 isomer Decision1->ResultB Step2 NOESY Experiment ResultA->Step2 Decision2 Correlation: Azepane(α-CH2) <-> Pyridine H3 Step2->Decision2 Confirm Confirmed: 2-(Azepan-1-yl)pyridin-4-amine Decision2->Confirm

Caption: Figure 2. Logic gate for confirming the 2,4-substitution pattern using NMR coupling constants and NOESY correlations.

Mechanistic Explanation: In the target molecule, the proton at position 3 (H3) is spatially proximate to the azepane ring nitrogens/hydrogens. A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment will show a cross-peak between the Azepane


-CH₂ protons and the Pyridine H3 proton. If the azepane were at position 4 (and amine at 2), the steric environment and NOE signals would differ significantly.

References

  • Synthesis of 2-chloro-4-aminopyridine (Precursor)

    • Method: Nitration of 2-chloropyridine-N-oxide followed by iron reduction.[3]

    • Source:[4]

  • Azepane Ring Expansion & Properties

    • Context: Synthesis of functionalized azepanes and their medicinal chemistry applications.[5][6]

    • Source: [Ruffoni, A., et al. "Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes."[5] Nature Chemistry (2024).]([Link])

  • General Spectroscopic Data for Aminopyridines

    • Context: Comparative NMR shifts for 2- vs 4-aminopyridines.
    • Source:

  • Analogous Compound Characterization (Pyrimidin-4-yl azepane)

    • Context: Closest structural analog with available commercial d
    • Source:[2]

Sources

An In-depth Technical Guide to the Structure Elucidation of 2-(Azepan-1-yl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, multi-technique approach to the structural confirmation of the novel heterocyclic amine, 2-(Azepan-1-yl)pyridin-4-amine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the scientific rationale behind the analytical strategy, offering field-proven insights into data interpretation and the establishment of a self-validating analytical workflow. The structure of this guide is designed to logically follow the process of elucidating an unknown molecular structure, ensuring scientific integrity and trustworthiness at each step.

Introduction and Strategic Overview

The synthesis of novel chemical entities is a cornerstone of pharmaceutical research and development. However, the synthesis of a target molecule is only the first step; unambiguous confirmation of its chemical structure is paramount to ensure the validity of all subsequent biological and pharmacological evaluations. This guide details the systematic process for the structural elucidation of 2-(Azepan-1-yl)pyridin-4-amine, a compound of interest due to its substituted aminopyridine scaffold, a common motif in bioactive molecules.[1]

Our approach is rooted in the synergistic use of multiple spectroscopic techniques: Mass Spectrometry (MS) to determine the molecular weight and elemental composition, Infrared (IR) Spectroscopy to identify key functional groups, and Nuclear Magnetic Resonance (NMR) Spectroscopy to map the precise connectivity of atoms within the molecule. This orthogonal approach ensures a high degree of confidence in the final structural assignment.

Foundational Analysis: Molecular Mass and Formula Determination

The initial and most critical step in structure elucidation is the determination of the molecule's exact mass and, from that, its elemental composition.[2] High-resolution mass spectrometry (HRMS) is the gold standard for this purpose.[3]

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: Electrospray ionization (ESI) is the preferred method for this class of compounds as it is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation, providing a clear indication of the molecular weight.[1]

Experimental Protocol: HRMS Analysis

  • Sample Preparation: Dissolve approximately 1 mg of the synthesized 2-(Azepan-1-yl)pyridin-4-amine in 1 mL of a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of approximately 10 µg/mL. The use of volatile organic solvents is crucial for effective electrospray ionization.

  • Instrument Setup: The analysis is performed on a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument.

  • Ionization Mode: Positive ion mode is selected to facilitate the formation of the [M+H]⁺ ion, as the amine functionalities are readily protonated.

  • Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range that encompasses the expected molecular weight.

  • Data Analysis: The exact mass of the most abundant ion is used to calculate the elemental composition using the instrument's software.

Expected Data & Interpretation:

For 2-(Azepan-1-yl)pyridin-4-amine (C₁₁H₁₇N₃), the expected monoisotopic mass and the corresponding protonated ion are presented in the table below.

ParameterExpected Value
Molecular Formula C₁₁H₁₇N₃
Monoisotopic Mass 191.1422 g/mol
[M+H]⁺ (m/z) 192.1495

The high mass accuracy provided by HRMS allows for the confident assignment of the elemental formula, ruling out other potential isobaric combinations.

Functional Group Identification via Infrared Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[4]

Expertise & Experience: For a compound like 2-(Azepan-1-yl)pyridin-4-amine, we expect to see characteristic vibrations for the N-H bonds of the primary amine, C-N bonds, aromatic C=C and C=N bonds of the pyridine ring, and the aliphatic C-H bonds of the azepane ring.[3][5]

Experimental Protocol: FTIR Analysis

  • Sample Preparation: The solid sample can be analyzed using the Attenuated Total Reflectance (ATR) technique, which requires minimal sample preparation.[6][7] A small amount of the solid is placed directly on the ATR crystal, and pressure is applied to ensure good contact.[6]

  • Data Acquisition: The FTIR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is taken first and automatically subtracted from the sample spectrum.

  • Data Analysis: The positions and intensities of the absorption bands are correlated with known vibrational frequencies of functional groups.

Expected Data & Interpretation:

The table below summarizes the expected characteristic IR absorption bands for 2-(Azepan-1-yl)pyridin-4-amine.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 - 3300 N-H stretch (asymmetric and symmetric)Primary amine (-NH₂)
3100 - 3000 C-H stretch (aromatic)Pyridine ring
2950 - 2850 C-H stretch (aliphatic)Azepane ring
1650 - 1580 C=C and C=N ring stretchingPyridine ring
1640 - 1560 N-H bend (scissoring)Primary amine (-NH₂)
1350 - 1250 C-N stretch (aromatic amine)Pyridine-NH₂
1250 - 1180 C-N stretch (aliphatic amine)Pyridine-Azepane

The presence of these bands provides strong evidence for the key functional groups within the target molecule.

Unambiguous Structure Determination with Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule, providing information on the chemical environment, connectivity, and spatial arrangement of atoms.[2] A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is employed for a complete structural assignment.[8][9]

¹H NMR Spectroscopy

Expertise & Experience: The ¹H NMR spectrum will reveal the number of distinct proton environments, their relative numbers (through integration), their electronic environment (from the chemical shift), and the number of neighboring protons (from the splitting pattern).[10][11]

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube.[12]

  • Data Acquisition: The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: The chemical shifts, integration values, and coupling patterns of the signals are analyzed to assign them to specific protons in the molecule.[10]

Expected Data & Interpretation:

The predicted ¹H NMR spectrum of 2-(Azepan-1-yl)pyridin-4-amine will show distinct signals for the protons on the pyridine ring, the azepane ring, and the primary amine.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8 d1HPyridine H-6
~6.5 d1HPyridine H-5
~6.3 s1HPyridine H-3
~4.5 br s2H-NH₂
~3.5 t4HAzepane -CH₂- (adjacent to N)
~1.7 m4HAzepane -CH₂-
~1.5 m4HAzepane -CH₂-

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

¹³C NMR Spectroscopy

Expertise & Experience: The ¹³C NMR spectrum provides information about the number of different carbon environments in the molecule.

Experimental Protocol: ¹³C NMR Analysis

  • Sample Preparation: A more concentrated sample (50-100 mg) is typically used for ¹³C NMR to compensate for the lower natural abundance and sensitivity of the ¹³C nucleus.[12]

  • Data Acquisition: The spectrum is acquired on the same NMR spectrometer. A broadband proton-decoupled sequence is used to produce a spectrum with singlets for each carbon.

  • Data Analysis: The chemical shifts of the carbon signals are assigned to the corresponding carbon atoms in the molecule.

Expected Data & Interpretation:

The predicted ¹³C NMR spectrum of 2-(Azepan-1-yl)pyridin-4-amine will show 8 distinct signals (due to symmetry in the azepane ring).

Chemical Shift (δ, ppm)Assignment
~160 Pyridine C-2
~155 Pyridine C-4
~150 Pyridine C-6
~108 Pyridine C-5
~105 Pyridine C-3
~48 Azepane -CH₂- (adjacent to N)
~28 Azepane -CH₂-
~27 Azepane -CH₂-
2D NMR Spectroscopy for Connectivity Mapping

Expertise & Experience: Two-dimensional NMR experiments are crucial for confirming the connectivity of atoms.[13]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2 or 3 bonds).[14]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons they are directly attached to.[15]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2 or 3 bonds away, which is key for piecing together the molecular skeleton.[9]

Experimental Workflow for Structure Confirmation

The following diagram illustrates the logical workflow for using 2D NMR to confirm the structure of 2-(Azepan-1-yl)pyridin-4-amine.

structure_elucidation_workflow cluster_1d 1D NMR cluster_2d 2D NMR cluster_analysis Structural Fragments H_NMR ¹H NMR HSQC HSQC H_NMR->HSQC Proton Environments COSY COSY H_NMR->COSY Proton-Proton Couplings Pyridine_frag Pyridine Ring Protons (H-3, H-5, H-6) H_NMR->Pyridine_frag Proton Environments Azepane_frag Azepane Ring Protons (3 sets of CH₂) H_NMR->Azepane_frag Proton Environments Amine_frag Amine Protons (-NH₂) H_NMR->Amine_frag Proton Environments C_NMR ¹³C NMR C_NMR->HSQC Carbon Environments HSQC->Pyridine_frag Direct C-H Bonds HSQC->Azepane_frag Direct C-H Bonds COSY->Pyridine_frag H-5 to H-6 COSY->Azepane_frag Intra-ring Couplings HMBC HMBC Final_Structure Final Structure: 2-(Azepan-1-yl)pyridin-4-amine HMBC->Final_Structure Connect Fragments Pyridine_frag->HMBC Long-Range Couplings Azepane_frag->HMBC Long-Range Couplings fragmentation_pathway cluster_path1 Azepane Ring Cleavage cluster_path2 Pyridine-Azepane Bond Cleavage M [M+H]⁺ m/z = 192.15 F1 Loss of C₂H₄ m/z = 164.12 M->F1 α-cleavage F2 Loss of C₃H₆ m/z = 150.10 M->F2 β-cleavage F4 [Aminopyridine]⁺ m/z = 94.05 M->F4 N-C bond cleavage F3 [Azepane]⁺ m/z = 98.11

Caption: Predicted MS/MS fragmentation of 2-(Azepan-1-yl)pyridin-4-amine.

The observation of these key fragment ions would provide further corroborating evidence for the proposed structure.

Conclusion

The structural elucidation of a novel chemical entity requires a rigorous and multi-faceted analytical approach. This guide has outlined a systematic workflow for the unambiguous characterization of 2-(Azepan-1-yl)pyridin-4-amine, integrating high-resolution mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional NMR techniques. By following this self-validating process, which emphasizes the causality behind experimental choices and the orthogonal nature of the data, researchers can achieve the highest level of confidence in their structural assignments. This foundational work is critical for the advancement of drug discovery and development programs.

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The Strategic Imperative of 3D-Rich Fragments: A Deep Dive into 2-(Azepan-1-yl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Executive Summary

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for generating high-quality lead compounds, consistently outperforming traditional high-throughput screening in terms of ligand efficiency and success against challenging targets.[1][2] The success of any FBDD campaign, however, is fundamentally dependent on the quality and strategic design of its fragment library. This guide introduces and technically evaluates 2-(azepan-1-yl)pyridin-4-amine , a fragment designed to address the growing need for three-dimensional (3D) diversity in screening libraries. We will dissect its core attributes, propose a comprehensive workflow for its application, and provide the scientific rationale behind its potential to unlock novel chemical space against critical drug targets like protein kinases.

Introduction: Beyond Flatland—The Case for a Privileged 3D Scaffold

The principle of FBDD is to screen low molecular weight compounds (<300 Da) that, despite binding with low affinity, do so very efficiently, providing superior starting points for chemical optimization.[1][2] A significant portion of historical fragment libraries has been dominated by flat, aromatic systems. While effective, this structural bias limits the exploration of complex, non-planar binding pockets.

The 2-(azepan-1-yl)pyridin-4-amine fragment is proposed as a strategic addition to modern screening decks. It is built upon the 4-aminopyridine core, a well-established "privileged scaffold" in medicinal chemistry.[3] This motif is a known bioisostere for various heterocycles and amides and can act as both a hydrogen bond donor and acceptor, making it a versatile interaction element.[4]

Our central hypothesis is that by appending a saturated, seven-membered azepane ring to the 2-position of this privileged core, we create a fragment with a unique combination of desirable properties:

  • Conserved Recognition Element: The 4-aminopyridine moiety provides a high-probability binding anchor, particularly effective in targeting ATP-binding sites in kinases.

  • Defined 3D Trajectory: The non-planar azepane ring projects vectors into 3D space, offering a pathway to probe regions of a binding site inaccessible to flat fragments.

  • Improved Physicochemical Properties: The introduction of sp³-rich centers generally leads to improved aqueous solubility and metabolic stability compared to purely aromatic systems.

  • Multiple Growth Vectors: The scaffold presents several distinct points for chemical elaboration, a critical feature for successful hit-to-lead campaigns.

This guide will provide the technical rationale and experimental framework to validate this hypothesis.

Physicochemical and Structural Profile

A fragment's utility is defined by its physicochemical properties. It must be small enough to probe discrete sub-pockets yet complex enough to provide a meaningful starting point. 2-(Azepan-1-yl)pyridin-4-amine is designed to comply with the widely accepted "Rule of Three" for fragment screening.

PropertyCalculated Value"Rule of Three" GuidelineRationale
Molecular Weight ~191.27 g/mol < 300 DaEnsures the fragment is small enough to be an efficient starting point.
cLogP ~1.8 - 2.2≤ 3Balances lipophilicity to ensure solubility while allowing for membrane permeability.
H-Bond Donors 1 (from -NH₂)≤ 3Provides a key interaction point without excessive polarity.
H-Bond Acceptors 2 (Pyridine N, Azepane N)≤ 3Offers multiple potential binding interactions.
Topological Polar Surface Area (TPSA) ~42.1 Ų< 60 ŲPredicts good cell permeability and bioavailability.
Rotatable Bonds 2≤ 3Limits conformational entropy loss upon binding, leading to higher ligand efficiency.

Note: Calculated values are estimates and may vary slightly based on the algorithm used.

The azepane ring's conformational flexibility allows it to adapt to the topography of a binding site. This inherent plasticity, combined with the rigid pyridine core, provides a unique "flexible-in-rigid" structural motif that is highly advantageous in early-stage discovery.

Synthetic Accessibility and Derivatization Strategy

The value of a fragment is directly tied to its synthetic tractability. A complex synthesis would impede the rapid generation of analogs required for hit-to-lead optimization. 2-(Azepan-1-yl)pyridin-4-amine can be synthesized through robust and scalable chemical reactions.

A plausible synthetic approach involves a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of medicinal chemistry.

Proposed Synthetic Workflow

Synthetic_Workflow cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Nitro Group Reduction Start 2-chloro-4-nitropyridine Product1 2-(Azepan-1-yl)-4-nitropyridine Start->Product1 Base (e.g., K2CO3) Solvent (e.g., DMSO) Heat Reagent1 Azepane Reagent1->Product1 Product2 2-(Azepan-1-yl)pyridin-4-amine (Target Fragment) Reagent2 Reducing Agent (e.g., H2/Pd-C, Fe/HCl) Reagent2->Product2 Product1_ref->Product2

Caption: Proposed two-step synthesis of the target fragment.

This straightforward synthesis allows for the facile creation of an initial fragment library by substituting azepane with other cyclic amines (e.g., piperidine, morpholine) in Step 1 to probe the impact of ring size and heteroatom content.

A Framework for Application in Fragment-Based Drug Discovery

The successful deployment of 2-(azepan-1-yl)pyridin-4-amine in an FBDD campaign requires a rigorous, multi-stage experimental cascade. This process is designed to identify initial binders, validate their interaction, and provide a clear path for chemical optimization.

FBDD_Workflow Screen Primary Screen (SPR, NMR) Validate Hit Validation (Orthogonal Assay, Dose-Response) Screen->Validate Initial Hits Structure Structural Biology (X-ray Crystallography) Validate->Structure Confirmed Binders (KD determination) Elaborate Hit-to-Lead Chemistry (Fragment Growing/Linking) Structure->Elaborate Binding Mode Confirmed Lead Lead Candidate Elaborate->Lead Potency & Property Optimization

Caption: The iterative workflow for fragment-based drug discovery.

Primary Screening: Identifying Binders

The first step is to screen the fragment against the purified target protein to identify low-affinity interactions. Surface Plasmon Resonance (SPR) is an ideal primary screening technology for this purpose due to its high throughput, low protein consumption, and real-time, label-free detection.[5]

Protocol: High-Throughput SPR Screening

  • Protein Immobilization: Covalently immobilize the target protein onto a CM5 sensor chip via amine coupling to achieve a density of 8,000-12,000 Response Units (RU). A reference flow cell is prepared similarly but without the protein (or with an irrelevant protein) to enable reference subtraction.

  • Fragment Preparation: Prepare a 200 µM solution of 2-(azepan-1-yl)pyridin-4-amine in a suitable running buffer (e.g., HBS-EP+) containing 1-5% DMSO.

  • Screening Injection: Inject the fragment solution over the target and reference flow cells for a 60-second association phase, followed by a 120-second dissociation phase.

  • Data Analysis: A binding event is registered if the RU signal from the target surface is significantly higher than the reference surface and shows a concentration-dependent response.

  • Hit Criteria: A fragment is considered an initial "hit" if it produces a reproducible and specific binding signal (e.g., > 20 RU above background) and displays a plausible sensorgram shape.

Hit Validation and Characterization

Initial hits must be rigorously validated to eliminate artifacts and accurately quantify their binding affinity (KD).

Protocol: SPR-Based Affinity Determination

  • Assay Preparation: Using the same immobilized protein chip, prepare a serial dilution of the fragment, typically from 100 µM down to ~0.5 µM in duplicate.

  • Titration Injections: Inject each concentration over the sensor surface, ensuring sufficient association and dissociation time to reach equilibrium (or steady state).

  • Data Fitting: After reference subtraction, fit the equilibrium response data to a 1:1 steady-state binding model to calculate the dissociation constant (KD).

  • Validation Criteria: A validated hit must demonstrate a clear, saturable binding curve with a KD typically in the 10 µM to 1 mM range, consistent with fragment-level affinity.[2]

Crucially, determining the fragment's binding mode via X-ray crystallography at this stage is the highest priority. The resulting co-crystal structure provides an atomic-level map of the protein-fragment interactions, revealing the precise orientation of the azepane ring and the 4-aminopyridine core. This structural information is the essential blueprint for rational, structure-guided optimization.

Hit-to-Lead: The Path to Potency

With a validated hit and a co-crystal structure in hand, the process of evolving the low-affinity fragment into a high-potency lead compound begins. The structure of 2-(azepan-1-yl)pyridin-4-amine offers clear, rational "growth vectors."

Fragment_Elaboration cluster_0 Fragment Elaboration Strategies cluster_vectors Growth Vectors Identified from Co-Crystal Structure cluster_growth Structure-Guided 'Growing' Start Initial Fragment Hit 2-(Azepan-1-yl)pyridin-4-amine (Bound to Target) Vec1 Vector 1: Azepane Ring (Probes 3D space) Start->Vec1 Vec2 Vector 2: Pyridine C5-position (Fine-tunes electronics) Start->Vec2 Vec3 Vector 3: 4-Amino Group (Modulates hinge binding) Start->Vec3 Grow1 Add functionality to Azepane to engage a nearby hydrophobic pocket Vec1->Grow1 Grow2 Substitute at C5 to improve shape complementarity Vec2->Grow2 Lead Potent Lead Compound (Increased affinity & selectivity) Grow1->Lead Iterative Synthesis & SAR Analysis Grow2->Lead Iterative Synthesis & SAR Analysis

Caption: Conceptual workflow for elaborating the fragment hit into a lead.

  • Vector 1 (Azepane Ring): The co-crystal structure might reveal that the azepane ring is oriented towards a hydrophobic pocket. This provides a clear directive to synthesize analogs with substituents on the azepane ring (e.g., methyl, hydroxyl groups) to achieve additional favorable interactions, thereby "growing" the fragment into that pocket.

  • Vector 2 (Pyridine C5-Position): The C5 position of the pyridine ring is often solvent-exposed. Adding small substituents here (e.g., a fluorine or methyl group) can be used to modulate the electronics of the pyridine ring or displace water molecules from the binding site, which can be entropically favorable.

  • Vector 3 (4-Amino Group): While often a critical interaction point, this group can be functionalized (e.g., mono-methylation) to fine-tune the hydrogen-bonding geometry or to serve as a linking point to another fragment bound nearby.

Hypothetical Case Study: Targeting the Kinase Hinge

The 2-aminopyridine scaffold is a classic ATP-competitive kinase inhibitor motif.[6] The 4-amino group and the pyridine ring nitrogen are adept at forming the canonical hydrogen bonds to the kinase "hinge" region, mimicking the interactions of the adenine base of ATP.

Let's consider targeting a kinase like Anaplastic Lymphoma Kinase (ALK).[6] In a hypothetical co-crystal structure, the 4-aminopyridine core of our fragment would be buried in the hinge region. The azepane ring, due to its projection away from the hinge, would likely be oriented toward the solvent-exposed ribose-binding pocket or the deeper "back pocket."

This is where the strategic value of the azepane becomes evident. A traditional flat fragment might not provide a clear vector towards these pockets. Our 3D-rich fragment, however, acts as a scout, identifying a pathway for optimization. The subsequent medicinal chemistry campaign would focus on decorating the azepane ring with functionalities designed to specifically occupy those pockets, leading to significant gains in both potency and, critically, selectivity over other kinases.

Conclusion

The 2-(azepan-1-yl)pyridin-4-amine scaffold is more than just another small molecule; it is a strategically designed tool for modern drug discovery. It combines a high-probability binding motif (4-aminopyridine) with a 3D-rich, synthetically tractable appendage (azepane) that serves as a vector for exploring complex protein topographies. Its favorable physicochemical properties and clear pathways for elaboration make it an exemplary candidate for inclusion in any forward-thinking fragment library. By employing the rigorous screening and validation workflows detailed in this guide, researchers can leverage this fragment to generate novel, high-quality starting points for tackling challenging drug targets and ultimately accelerate the delivery of new medicines.

References

  • Title: Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity Source: MDPI URL: [Link]

  • Title: Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors Source: PubMed URL: [Link]

  • Title: CN102276526B - Synthesis method of 2-amino pyridine compounds Source: Google Patents URL
  • Title: Advances in Fragment-Based Drug Discovery Source: Technology Networks URL: [Link]

  • Title: DE102009012471A1 - Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction Source: Google Patents URL
  • Title: Synthesis and structure-activity relationships of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine as H3 receptor antagonists Source: PubMed URL: [Link]

  • Title: 2-(azepan-1-yl)pyridin-4-amine Source: MySkinRecipes URL: [Link]

  • Title: Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission enhancement (AIEE) properties Source: Beilstein Journals URL: [Link]

  • Title: Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents Source: PubMed URL: [Link]

  • Title: WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)
  • Title: US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine Source: Google Patents URL
  • Title: Fragment‐based drug discovery—the importance of high‐quality molecule libraries Source: PMC URL: [Link]

  • Title: 4-Aminopyridine | C5H6N2 | CID 1727 Source: PubChem URL: [Link]

  • Title: Pyridones in drug discovery: Recent advances Source: PubMed URL: [Link]

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Technical Whitepaper: Pre-Clinical Cytotoxicity Profiling of 2-(Azepan-1-yl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 2-(Azepan-1-yl)pyridin-4-amine represents a privileged scaffold in medicinal chemistry, combining the hydrogen-bonding capacity of an aminopyridine core with the lipophilic, space-filling properties of a seven-membered azepane ring. This structural motif is frequently encountered in kinase inhibitors (e.g., MK2, CDK pathways) and GPCR ligands (e.g., Histamine H4 antagonists).[1]

While the therapeutic potential of this scaffold is significant, the azepane moiety introduces specific safety risks, including increased lipophilicity (LogP) which may facilitate off-target binding or unexpected membrane accumulation.[1] This guide outlines a rigorous, self-validating workflow to assess the preliminary cytotoxicity of this New Chemical Entity (NCE). It prioritizes the differentiation between specific pharmacological lethality (on-target) and general cellular toxicity (off-target).[1]

Chemical Context & In Silico Prediction

Before wet-lab experimentation, the physicochemical profile must be established to ensure assay validity (e.g., solubility limits in DMSO).[1]

Physicochemical Profile[2][3]
  • Core Structure: 4-aminopyridine substituted at the 2-position.[2][3][4]

  • Key Moiety: Azepane (homopiperidine).[1] This saturated 7-membered ring significantly increases hydrophobicity compared to pyrrolidine or piperidine analogs.

  • Solubility Warning: The azepane ring reduces aqueous solubility. Stock solutions should be prepared in DMSO at 10–20 mM, ensuring final assay concentrations contain <0.5% DMSO to prevent solvent-induced toxicity.[1]

In Silico Toxicity Alerts (Pre-Screen)

Prior to synthesis or purchase, run the SMILES code through predictive models (e.g., ProTox-II or SwissADME).[1]

  • SMILES: NC1=CC(N2CCCCCC2)=NC=C1[1]

  • Watchlist: Check for hERG channel inhibition alerts. The 4-aminopyridine core is a known potassium channel blocker; the bulky azepane group may modulate this, but cardiac safety remains a primary concern.[1]

Experimental Design Strategy

To generate robust, reproducible data, a tiered screening approach is required.[1] This protocol moves from general metabolic viability to specific mechanistic validation.

Cell Line Selection

Do not rely on a single cell line. A panel of three is the industry standard for preliminary assessment:

Cell LineTissue OriginRationale for Selection
HEK293 Embryonic KidneyGeneral Toxicity: Standard "healthy" cell proxy; high transfection efficiency; robust growth.
HepG2 Liver CarcinomaMetabolic Competence: Expresses Phase I/II enzymes. Identifies if the metabolite of the azepane ring is toxic.
SH-SY5Y NeuroblastomaCNS Liability: Critical for this scaffold due to potential Blood-Brain Barrier (BBB) penetration of the azepane moiety.

Phase I: Metabolic Viability Assays (The Gold Standard)[1]

For high-throughput screening (HTS) of 2-(Azepan-1-yl)pyridin-4-amine, we utilize the ATP-based luminescence assay (e.g., CellTiter-Glo®) over the traditional MTT assay. ATP quantification is more sensitive and less prone to interference from chemical reduction by the amine group.

ATP Luminescence Protocol (Self-Validating)

Objective: Determine the IC50 (Half-maximal inhibitory concentration).

Reagents:

  • Test Compound: 2-(Azepan-1-yl)pyridin-4-amine (10 mM DMSO stock).

  • Positive Control: Staurosporine (1 µM) or Doxorubicin (10 µM).[1]

  • Vehicle Control: 0.5% DMSO in media.

Workflow:

  • Seeding: Plate cells (HEK293) at 5,000 cells/well in white-walled 96-well plates. Incubate 24h for attachment.

  • Dosing: Prepare a 9-point serial dilution (1:3) of the test compound ranging from 100 µM down to 0.01 µM.[1]

  • Exposure: Incubate cells with compound for 48 hours (standard acute toxicity window).[1]

  • Detection: Add ATP detection reagent (1:1 ratio with media).[1] Shake for 2 mins to lyse cells.

  • Read: Measure Luminescence (RLU) on a plate reader.

Data Validation Check:

  • Z-Factor Calculation: If Z’ < 0.5, the assay is invalid (likely due to pipetting error or inconsistent cell seeding).[1]

  • Vehicle Control: Must show >95% viability relative to untreated cells.[1]

Visualization: The Screening Workflow

The following diagram illustrates the logical flow from compound solubilization to Go/No-Go decision.

Cytotoxicity_Workflow Start Compound: 2-(Azepan-1-yl)pyridin-4-amine Solubility Solubility Check (DMSO < 0.5%) Start->Solubility Assay_Choice Select Assay Type Solubility->Assay_Choice ATP ATP Luminescence (CellTiter-Glo) High Sensitivity / HTS Assay_Choice->ATP Preferred MTT Tetrazolium (MTT/MTS) Metabolic Flux / Low Cost Assay_Choice->MTT Alternative Readout Calculate IC50 & Selectivity Index (SI) ATP->Readout MTT->Readout Decision Selectivity Index (SI) > 10? Readout->Decision Safe GO: Proceed to ADME/PK Decision->Safe Yes Toxic NO-GO: Mechanistic Deconvolution Decision->Toxic No Mechanism Caspase 3/7 (Apoptosis) vs LDH Release (Necrosis) Toxic->Mechanism

Figure 1: Decision tree for preliminary cytotoxicity profiling. Blue nodes indicate core data processing steps.

Phase II: Membrane Integrity & Mechanism[1]

If the ATP assay reveals toxicity (IC50 < 10 µM), you must distinguish between regulated cell death (apoptosis) and uncontrolled lysis (necrosis).[1] The azepane ring's lipophilicity can sometimes act as a detergent, causing non-specific membrane disruption.[1]

LDH Release Assay (Membrane Integrity)

Lactate Dehydrogenase (LDH) is a stable cytosolic enzyme released upon cell lysis.[1]

  • Protocol: Collect supernatant from the treated wells (from Phase I). Mix with Tetrazolium/Diaphorase substrate.[1]

  • Interpretation: High LDH release correlates with necrosis (toxicity).[1] This suggests the compound is acting as a membrane disruptor rather than a specific pharmacological agent.

Caspase 3/7 Activation (Apoptosis)[1]
  • Protocol: Use a fluorogenic substrate (DEVD-AMC).[1]

  • Interpretation: High signal indicates apoptosis . This is preferred for oncology drug candidates, as it suggests a regulated mechanism of action (MoA).[1]

Data Interpretation & Go/No-Go Criteria

Raw data must be converted into actionable metrics.[1]

Calculating the Selectivity Index (SI)

The SI is the ratio of the toxic concentration in healthy cells to the effective concentration in target cells.[1]


[1]

Criteria Table:

MetricValue RangeInterpretationAction
IC50 > 100 µMNon-ToxicProceed to efficacy testing.
IC50 10 – 100 µMModerate ToxicityMonitor; acceptable for oncology hits.
IC50 < 10 µMHighly ToxicFlag. Check SI immediately.[1]
SI > 10SelectiveGO. Good therapeutic window.[1]
SI < 2Non-SelectiveNO-GO. Likely general poison.

Biological Pathway Visualization[1]

Understanding where aminopyridines often intervene helps interpret toxicity.[1]

Mechanism_Pathway Compound 2-(Azepan-1-yl) pyridin-4-amine Kinase Kinase Target (e.g., MK2/CDK) Compound->Kinase Primary Binding IonChannel K+ Channels (Off-Target Risk) Compound->IonChannel Potential Liability Apoptosis Apoptosis (Caspase 3/7) Kinase->Apoptosis Desired Outcome Necrosis Necrosis (LDH Leakage) IonChannel->Necrosis Toxicity

Figure 2: Potential Mechanisms of Action.[1] The goal is to maximize the path to Apoptosis while minimizing Ion Channel interference.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53307905 (Aminopyridine derivatives).[1] Retrieved from [Link][1]

  • Riss, T. L., et al. (2016). Cell Viability Assays: ATP vs MTT.[1] Assay Guidance Manual [Internet].[1] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[1] Retrieved from [Link]

  • OECD (2018). Test No. 432: In Vitro 3T3 NRU Phototoxicity Test.[1] OECD Guidelines for the Testing of Chemicals. Retrieved from [Link][1]

  • Royal Society of Chemistry (2023). H-spiro-pyridine derivatives as a new class of EGFR Wt and VEGFR-2 inhibitors. RSC Advances. Retrieved from [Link]

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Computational Profiling of 2-(Azepan-1-yl)pyridin-4-amine: A Quantum Mechanical Framework

[1]

Strategic Overview: The Molecular Scaffold

2-(Azepan-1-yl)pyridin-4-amine represents a hybrid pharmacophore combining a polar, hydrogen-bonding heteroaromatic head (4-aminopyridine) with a lipophilic, conformationally flexible tail (azepane).[1] In drug discovery, this scaffold is frequently investigated for kinase inhibition and CNS activity where the azepane ring provides critical hydrophobic contacts and the aminopyridine serves as a hinge binder.

Why Quantum Mechanics? Standard force fields (MM) often fail to accurately model the electronic delocalization between the exocyclic azepane nitrogen and the pyridine ring. Furthermore, the 7-membered azepane ring possesses a complex conformational landscape that requires high-level theory to resolve.[1] This guide provides a rigorous QM framework to predict:

  • Conformational Preferences: Resolving the "floppy" azepane ring.

  • Electronic Distribution: Tautomeric states and frontier orbitals.

  • pKa Prediction: Critical for understanding ionization at physiological pH.[1]

Computational Strategy & Level of Theory

To ensure data integrity, we move beyond the traditional B3LYP functional, which lacks adequate dispersion corrections necessary for accurate modeling of the azepane ring's internal non-covalent interactions.[1]

Recommended Theory Level
  • Functional: M06-2X or wB97X-D .[1]

    • Rationale: M06-2X (Minnesota functional) is parameterized for main-group thermochemistry and non-covalent interactions, essential for the azepane ring puckering.[1] wB97X-D includes explicit dispersion corrections.[1]

  • Basis Set: 6-311++G(d,p) .[1][2]

    • Rationale: The "++" diffuse functions are mandatory for describing the lone pairs on the three nitrogen atoms and for accurate anion/cation description in pKa calculations.

  • Solvation Model: SMD (Solvation Model based on Density) .

    • Rationale: Superior to standard PCM for calculating free energies of solvation (

      
      ), which is the largest source of error in pKa prediction.
      
Data Summary Table
ParameterRecommended SettingScientific Justification
Geometry Opt M06-2X / 6-311++G(d,p)Captures medium-range correlation energies.[1]
Solvation SMD (Water/DMSO)Parametrized for

accuracy.
Integration Grid UltraFinePrevents imaginary frequencies in soft modes (azepane twisting).[1]
Vibrational Analysis HarmonicVerification of minima (NIMAG=0) and ZPE correction.

Conformational Landscape: The Azepane Challenge

The 7-membered azepane ring does not exist in a single rigid chair conformation.[1] It fluctuates between twist-chair, twist-boat, and chair forms.[1][3] A single DFT minimization is insufficient; a conformational search is required.[1]

Workflow Visualization

The following diagram outlines the self-validating workflow from 2D structure to Boltzmann-weighted properties.

Gstart2D Structure2-(Azepan-1-yl)pyridin-4-amineconf_searchConformational Search(MMFF94 / Monte Carlo)start->conf_searchfilterFilter RedundantConformers (RMSD < 0.5 Å)conf_search->filterdft_optDFT OptimizationM06-2X/6-311++G(d,p)filter->dft_optfreqFrequency Check(NIMAG = 0)dft_opt->freqboltzBoltzmann Weighting(ΔG at 298K)freq->boltz EnergiesfinalGlobal Minimum &Ensemble Propertiesboltz->final

Caption: Figure 1. Hierarchical workflow for resolving the conformational ensemble of the flexible azepane moiety.

Electronic Profiling & Reactivity[1]

Frontier Molecular Orbitals (FMO)

For this molecule, the HOMO is typically localized on the azepane nitrogen and the pyridine ring, indicating the site most susceptible to electrophilic attack or oxidation. The LUMO is concentrated on the pyridine ring, facilitating nucleophilic attack.[1]

  • Calculation Type: Single Point Energy (SPE) on optimized geometry.[1]

  • Output: Check the HOMO-LUMO gap (

    
    ).[1] A smaller gap suggests higher chemical reactivity and lower kinetic stability.[1]
    
Molecular Electrostatic Potential (MEP)

The MEP map is crucial for docking studies.

  • Red Regions (Negative Potential): The Pyridine N1 (ring nitrogen) is the primary hydrogen bond acceptor.

  • Blue Regions (Positive Potential): The amine hydrogens (-NH2) act as donors.[1]

  • Structural Insight: The azepane nitrogen is essentially planarized due to conjugation with the pyridine ring (aniline-like character), significantly reducing its basicity compared to a free aliphatic amine.[1]

pKa Prediction Protocol

Predicting the pKa of the pyridine ring nitrogen (N1) is critical for determining drug-likeness.[1] We utilize the Thermodynamic Cycle method, which calculates the free energy of dissociation in the gas phase and corrects it with solvation energies.[1]

The Thermodynamic Cycle

pKa_CycleHA_gasBH+(gas)(Protonated)A_gasB(gas) + H+(gas)(Neutral)HA_gas->A_gasΔG_gasHA_solvBH+(solv)HA_gas->HA_solvΔG_solv(BH+)A_solvB(solv) + H+(solv)A_gas->A_solvΔG_solv(B) + ΔG_solv(H+)HA_solv->A_solvΔG_soln

Caption: Figure 2. Thermodynamic cycle for pKa calculation. Horizontal lines represent dissociation; vertical lines represent solvation.

Calculation Steps
  • Gas Phase Optimization: Calculate

    
     and 
    
    
    .
  • Solvation Energy: Perform single point calculations with SMD model to get

    
    .
    
  • Equation:

    
    
    Where:
    
    
    
    Note:[4][5] Use the experimental value for
    
    
    = -265.9 kcal/mol.[1]

Step-by-Step Experimental Protocol

This section provides the input syntax for Gaussian 16 , the industry standard for these calculations.

Step 1: Geometry Optimization (Neutral Species)

Input:

Step 2: Geometry Optimization (Protonated Species)

Note: Protonate the Pyridine N1, not the exocyclic amine or azepane nitrogen.[1] Input:

Step 3: Analysis
  • Extract Sum of electronic and thermal Free Energies from the output.[1]

  • Ensure No imaginary frequencies (Look for "Frequencies --").[1]

  • Apply the pKa equation derived in Section 5.2.[1]

References

  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements.[1] Theoretical Chemistry Accounts, 120(1-3), 215–241.[1] Link

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Refractive Index and Bulk Surface Tension.[1] The Journal of Physical Chemistry B, 113(18), 6378–6396.[1] Link

  • Ho, J., & Coote, M. L. (2010). A Universal Approach for Continuum Solvent pKa Calculations: Are We There Yet? Theoretical Chemistry Accounts, 125, 3–21.[1] Link

  • Dillen, J. L. M. (2013). Conformational Analysis of 7-Membered Rings.[1] International Journal of Quantum Chemistry, 113(18), 2143–2153.[1] Link

Methodological & Application

Application Note: Selective Synthesis of 2-(Azepan-1-yl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the synthesis of 2-(Azepan-1-yl)pyridin-4-amine , a structural motif relevant to medicinal chemistry programs targeting kinase inhibition and GPCR modulation.[1][2]

Executive Summary & Strategic Rationale

The target molecule, 2-(Azepan-1-yl)pyridin-4-amine , features an electron-rich pyridine ring substituted at the C2 and C4 positions.[1][2] A naive retrosynthetic analysis might suggest a Nucleophilic Aromatic Substitution (SNAr) of 2-chloro-4-aminopyridine with azepane.[1][2] However, empirical data indicates that the C4-amino group significantly deactivates the pyridine ring, rendering thermal SNAr at the C2-chloride kinetically incompetent or requiring harsh conditions that lead to decomposition.[1][2]

The Solution: This protocol utilizes a Buchwald-Hartwig Palladium-Catalyzed Amination .[1][2] This method decouples the reaction kinetics from the ring's electronic deficiency, allowing for the efficient displacement of the C2-chloride by azepane under mild conditions.[2] We employ a bulky biaryl phosphine ligand (e.g., RuPhos or Xantphos) to facilitate the oxidative addition into the electron-rich aryl chloride and promote reductive elimination of the sterically demanding azepane.

Reaction Scheme & Mechanism

The synthesis proceeds via the cross-coupling of commercially available 2-chloro-4-aminopyridine (Substrate) and azepane (Nucleophile).[1][2]

ReactionScheme cluster_conditions Conditions SM1 2-Chloro-4-aminopyridine (Electrophile) Cat Pd Catalyst Cycle (Pd2(dba)3 / RuPhos) SM1->Cat Oxidative Addition SM2 Azepane (Nucleophile) SM2->Cat Amine Coordination Prod 2-(Azepan-1-yl)pyridin-4-amine (Target) Cat->Prod Reductive Elimination Cond Base: NaOtBu Solvent: 1,4-Dioxane Temp: 100°C

Figure 1: Catalytic cycle for the C2-amination of the aminopyridine scaffold.

Materials & Equipment

Reagent / MaterialRoleCAS No.[3][4]Purity
2-Chloro-4-aminopyridine Substrate14432-12-3>98%
Azepane Nucleophile111-49-9>98%
Pd₂ (dba)₃ Catalyst Precursor51364-51-3>97%
RuPhos Ligand787618-22-8>97%
Sodium tert-butoxide (NaOtBu) Base865-48-5>97%
1,4-Dioxane Solvent123-91-1Anhydrous

Safety Note: 2-Chloro-4-aminopyridine is an irritant.[1][2] Azepane is corrosive and flammable.[2] Palladium catalysts can be sensitizers.[2] All operations must be performed in a functional fume hood wearing appropriate PPE (nitrile gloves, safety glasses, lab coat).[2]

Step-by-Step Synthesis Protocol

Step 1: Preparation of the Reaction Vessel
  • Oven-dry a 100 mL two-neck round-bottom flask (RBF) containing a magnetic stir bar.

  • Fit the flask with a rubber septum and a reflux condenser connected to a nitrogen/argon manifold.

  • Cool the flask under a stream of inert gas to ensure an oxygen-free and moisture-free environment.

    • Rationale: Pd(0) species are sensitive to oxidation. Moisture can quench the active catalytic species or degrade the base.

Step 2: Reagent Charging
  • Charge the flask with 2-chloro-4-aminopyridine (1.28 g, 10.0 mmol).

  • Add Pd₂(dba)₃ (183 mg, 0.2 mmol, 2 mol%) and RuPhos (187 mg, 0.4 mmol, 4 mol%).

    • Note: A 1:2 ratio of Pd to Ligand is critical to form the active mono-ligated Pd(0) species.

  • Add NaOtBu (1.44 g, 15.0 mmol, 1.5 equiv).

    • Rationale: NaOtBu is a strong, bulky base that facilitates the deprotonation of the amine upon coordination to the metal center without acting as a competing nucleophile.

  • Seal the flask and purge with nitrogen for 5 minutes.

Step 3: Solvent and Amine Addition
  • Via syringe, add anhydrous 1,4-Dioxane (20 mL, 0.5 M concentration).

  • Add Azepane (1.35 mL, 12.0 mmol, 1.2 equiv) dropwise via syringe.[2]

    • Process Control: The solution typically turns a dark reddish-brown color, characteristic of Pd(0)-phosphine complexes.[1][2]

Step 4: Reaction & Monitoring
  • Heat the reaction mixture to 100°C in an oil bath.

  • Stir vigorously (approx. 600 rpm) for 12–16 hours.

  • Checkpoint: Monitor reaction progress via LC-MS or TLC (Eluent: 10% MeOH in DCM).

    • Target: Disappearance of the starting chloride (m/z 129/131) and appearance of the product (m/z ~192).

Step 5: Work-up and Purification[1][2]
  • Cool the mixture to room temperature.

  • Dilute with Ethyl Acetate (50 mL) and filter through a pad of Celite to remove insoluble salts and palladium black. Rinse the pad with additional Ethyl Acetate (20 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel.

    • Gradient: 0% → 10% Methanol in Dichloromethane (with 1% NH₄OH additive to reduce tailing of the basic amine).

  • Collect fractions containing the product, concentrate, and dry under high vacuum.

Analytical Data & Validation

The isolated product should be validated against the following expected parameters:

ParameterExpected Value/Observation
Physical State Off-white to pale yellow solid
Yield 75–85% (approx.[1][2] 1.4 – 1.6 g)
¹H NMR (DMSO-d₆) δ ~7.7 (d, 1H, C6-H), ~5.9 (d, 1H, C3-H), ~5.8 (s, 1H, C5-H), ~5.8 (br s, 2H, NH₂), ~3.5 (m, 4H, azepane N-CH₂), ~1.5-1.7 (m, 8H, azepane C-CH₂)
MS (ESI+) [M+H]⁺ = 192.15

Troubleshooting Guide

Troubleshooting Start Low Yield or Incomplete Conversion? Check1 Is Starting Material Remaining? Start->Check1 Check2 Is Dehalogenated Byproduct (4-aminopyridine) forming? Check1->Check2 No (Complex mixture) Action1 Increase Temp to 110°C OR Switch to Xantphos Ligand Check1->Action1 Yes Action2 Strictly exclude moisture Degas solvent thoroughly Check2->Action2 Yes Action3 Check Catalyst Quality (Pd2(dba)3 should be purple, not black) Check2->Action3 No

Figure 2: Decision tree for troubleshooting common synthetic failure modes.

References

  • Buchwald-Hartwig Amination Principles

    • Surry, D. S., & Buchwald, S. L. (2008).[2] "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361.[2] Link[1]

  • Amination of Chloropyridines

    • Paul, F., Patt, J., & Hartwig, J. F. (1994).[2] "Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2] Reaction of aryl chlorides with amines, hexamethyldisilazane, and benzophenone imine."[2] Journal of the American Chemical Society, 116(13), 5969–5970. Link[1]

  • Regioselectivity in Pyridine Systems

    • Lutz, C. (2010).[2] "Regioselective Nucleophilic Aromatic Substitution of 2,4-Dichloropyridine." Synlett, 2010(18), 2761-2764.[1][2] (Provides context on the difficulty of SNAr at C2 without catalysis).

Sources

Analytical Methods for the Quantification of 2-(Azepan-1-yl)pyridin-4-amine

[1][2]

Abstract & Scope

This application note details the analytical quantification of 2-(Azepan-1-yl)pyridin-4-amine , a structural motif increasingly relevant in medicinal chemistry as a kinase inhibitor scaffold (e.g., CHK1 inhibitors) and a GPCR ligand intermediate.[1][2]

Due to the molecule's physicochemical profile—specifically the basicity of the azepane nitrogen and the polarity of the aminopyridine core—standard reversed-phase methods often suffer from peak tailing and poor retention reproducibility.[2] This guide presents two distinct, optimized protocols:

  • Method A (HPLC-UV/DAD): A robust method for purity assay, process control, and stability testing.

  • Method B (LC-MS/MS): A high-sensitivity method for bioanalytical quantification (PK/PD) and trace impurity profiling.[1]

Physicochemical Profile & Mechanistic Considerations

Understanding the analyte is the prerequisite for method design.[2]

  • Chemical Structure: A pyridine ring substituted at the 2-position with a hydrophobic azepane (homopiperidine) ring and at the 4-position with a polar primary amine.[1][2]

  • Molecular Weight: 191.27 g/mol ([M+H]⁺ = 192.28).[1]

  • Basicity (pKa): The molecule possesses two basic centers. The azepane nitrogen is highly basic (calc.[1][2] pKa ~10.5), while the pyridine nitrogen is less basic (calc.[2] pKa ~6.0).[1]

  • Chromatographic Challenge: The protonated secondary amine (azepane) interacts strongly with residual silanols on silica-based columns, causing severe tailing.[2]

  • Solution: We utilize Charged Surface Hybrid (CSH) technology or high-pH stable hybrid columns to mitigate secondary interactions.[1]

Method A: HPLC-UV for Purity & Assay[1][2]

Objective: Routine quantification of drug substance purity and concentration.

Chromatographic Conditions
ParameterSpecificationRationale
Column Waters XBridge BEH C18, 130Å, 3.5 µm, 4.6 x 100 mmHybrid particle technology (BEH) withstands high pH, essential for deprotonating the basic azepane moiety to improve peak shape.[2]
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0)High pH ensures the analyte is neutral (free base), maximizing retention and eliminating silanol interactions.
Mobile Phase B Acetonitrile (LC-MS Grade)Aprotic solvent suitable for basic conditions.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns to maintain optimal Van Deemter efficiency.[1]
Column Temp 40 °CElevated temperature reduces mobile phase viscosity and improves mass transfer kinetics.
Detection UV at 254 nm (Bandwidth 4 nm)The aminopyridine chromophore absorbs strongly at 254 nm.
Injection Vol 5 - 10 µLAdjusted based on sample concentration (Target: 0.1 mg/mL).
Gradient Profile[1][2][3]
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
1.0955Hold (Equilibration)
8.0595Linear Gradient
10.0595Wash
10.1955Re-equilibration
14.0955End
Sample Preparation Workflow (Method A)

The following diagram illustrates the critical "Dilute-and-Shoot" workflow for process samples, ensuring solubility and preventing carryover.

SamplePrep_HPLCRawSampleSolid Sample(Drug Substance)WeighingWeigh 10.0 mg(± 0.1 mg)RawSample->WeighingDissolutionDissolve in 10 mLMeOH:Water (50:50)Weighing->Dissolution Solvent AdditionSonicationSonicate(5 mins, <30°C)Dissolution->Sonication Ensure HomogeneityFiltrationFilter (0.22 µm PTFE)Sonication->Filtration Remove ParticulatesVialHPLC Vial(Target: 1.0 mg/mL)Filtration->Vial Ready for Injection

Figure 1: Standard Operating Procedure for HPLC Sample Preparation.[1][2] Note the use of PTFE filters to prevent adsorption of the basic amine.[2]

Method B: LC-MS/MS for Bioanalysis[1][2]

Objective: Quantification of 2-(Azepan-1-yl)pyridin-4-amine in plasma or complex matrices (LOQ < 1.0 ng/mL).

Mass Spectrometry Parameters (ESI+)
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495).

  • Ion Source: Electrospray Ionization (ESI) in Positive Mode.

  • MRM Transitions:

    • Quantifier: 192.3 → 126.1 (Loss of C₅H₁₀ from azepane ring + rearrangement).

    • Qualifier: 192.3 → 98.1 (Pyridine ring fragmentation).[1]

    • Note: Transitions must be optimized via direct infusion.[1]

Chromatographic Conditions (LC-MS)
ParameterSpecificationRationale
Column Waters ACQUITY UPLC CSH C18, 1.7 µm, 2.1 x 50 mmCSH (Charged Surface Hybrid) provides superior peak shape for bases at low pH (compatible with MS).[1][2]
Mobile Phase A 0.1% Formic Acid in WaterProtonates the analyte ([M+H]⁺) for MS detection.[1]
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier.[1]
Flow Rate 0.4 mL/minOptimal for ESI source desolvation.[1]
Bioanalytical Extraction Protocol (Protein Precipitation)

For plasma samples, a protein precipitation (PPT) method is preferred over SPE for throughput, provided the sensitivity meets requirements.[2]

Bioanalysis_WorkflowPlasmaPlasma Sample(50 µL)IS_AddAdd Internal Standard(50 µL)Plasma->IS_AddPrecipitationAdd Cold ACN (200 µL)(Protein Precipitation)IS_Add->PrecipitationVortexVortex (1 min) & Centrifuge (10k xg, 5 min)Precipitation->VortexSupernatantTransfer SupernatantVortex->SupernatantDilutionDilute 1:1 with Water(Match Initial Gradient)Supernatant->DilutionInjectionInject 2 µL to LC-MSDilution->Injection

Figure 2: Plasma sample extraction workflow.[1][2] The dilution step is critical to prevent solvent effects (peak fronting) caused by high acetonitrile content in the injection.[1][2]

Validation Criteria (Self-Validating System)

To ensure the trustworthiness of the data, the following acceptance criteria must be met during method validation (based on ICH Q2(R1) guidelines).

ParameterAcceptance Criteria (HPLC-UV)Acceptance Criteria (LC-MS/MS)
Specificity No interference at RT of analyte in blank matrix.Signal in blank < 20% of LLOQ.[1]
Linearity (r²) > 0.999 (Range: 80-120% of target).[1]> 0.99 (Range: 1 - 1000 ng/mL).[1]
Accuracy 98.0% - 102.0% recovery.[1][2]85% - 115% (Bioanalytical standard).[1]
Precision (RSD) Repeatability < 1.0%.[1]CV < 15% (20% at LLOQ).[1]
System Suitability Tailing Factor (T) < 1.5; Plate Count (N) > 5000.[1]Peak Area Stability < 5% drift.[1]

Troubleshooting Tip: If peak splitting is observed in Method A, increase the buffer concentration to 20 mM or verify the pH is strictly > 9.5. In Method B, if sensitivity drops, check for "ion suppression" from phospholipids and consider switching to HybridSPE-Phospholipid plates.

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1]

  • Waters Corporation. (2020).[1] Strategies for the Separation of Basic Compounds in Reversed-Phase LC. Waters Application Notes.[1]

  • PubChem. (2023).[1][3] Compound Summary: 4-Aminopyridine Derivatives.[1][2][4][5] National Library of Medicine.[1] [1][3]

  • Dolan, J. W. (2002). The effect of pH on the separation of basic compounds.[2] LCGC North America.[1]

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 2-(Azepan-1-yl)pyridin-4-amine in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the development and validation of a selective, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2-(Azepan-1-yl)pyridin-4-amine in human plasma. The protocol outlined herein provides a comprehensive framework for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and clinical studies involving this compound. The methodology adheres to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[1][2][3][4][5][6][7][8][9] The developed method employs a straightforward protein precipitation for sample preparation and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer in positive electrospray ionization mode. The method was validated for selectivity, accuracy, precision, recovery, calibration curve, sensitivity, and stability.

Introduction

2-(Azepan-1-yl)pyridin-4-amine is a small molecule of interest in pharmaceutical research and development. Accurate quantification of this compound in biological matrices is crucial for understanding its pharmacokinetic profile, assessing its safety and efficacy, and supporting regulatory submissions. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed.[10][11] This application note presents a detailed protocol for the development and validation of an LC-MS/MS method for 2-(Azepan-1-yl)pyridin-4-amine in human plasma, providing a foundation for its application in regulated bioanalysis. The principles of method development discussed are broadly applicable to other small molecules.[12][13]

Experimental

Materials and Reagents
  • Analyte: 2-(Azepan-1-yl)pyridin-4-amine (CAS: 1248152-10-4), purity >98%[14]

  • Internal Standard (IS): 2-(Azepan-1-yl)pyridin-4-amine-d5 (or a suitable structural analog if a stable isotope-labeled standard is unavailable)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), and Ultrapure water.

  • Biological Matrix: Drug-free human plasma (K2-EDTA as anticoagulant) from at least six different sources.

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

Software

Data acquisition and processing were performed using the instrument manufacturer's software.

Method Development

The method development process is a systematic approach to optimize each stage of the analysis, from sample preparation to detection, to ensure a robust and reliable assay.

Mass Spectrometry Optimization

The initial step in method development is the optimization of the mass spectrometer parameters for the analyte and the internal standard. This is typically done by infusing a standard solution of the compound directly into the mass spectrometer.

  • Ionization Mode: Given the presence of basic nitrogen atoms in the pyridine and azepane rings, positive electrospray ionization (ESI+) is the logical choice for achieving high sensitivity.[15]

  • Precursor and Product Ions: The protonated molecule [M+H]⁺ is selected as the precursor ion in the first quadrupole (Q1). Collision-induced dissociation (CID) is then performed in the collision cell (Q2) to generate characteristic product ions. The most stable and abundant product ion is selected for quantification in the third quadrupole (Q3). A secondary, less abundant product ion can be monitored for confirmation.

Diagram: Workflow for MS Parameter Optimization

MS_Optimization cluster_infusion Direct Infusion cluster_ms Mass Spectrometer infuse Infuse Analyte & IS Solution q1_scan Q1 Scan for [M+H]⁺ infuse->q1_scan Select Precursor Ion product_ion_scan Product Ion Scan q1_scan->product_ion_scan Fragment Precursor optimize_ce Optimize Collision Energy (CE) product_ion_scan->optimize_ce Select Product Ions end Optimized MRM Parameters optimize_ce->end Finalize MRM Transitions

Caption: A systematic workflow for optimizing mass spectrometry parameters.

Parameter2-(Azepan-1-yl)pyridin-4-amineInternal Standard (IS)
Precursor Ion (m/z) To be determinedTo be determined
Product Ion (m/z) To be determinedTo be determined
Collision Energy (eV) To be determinedTo be determined

Table 1: Optimized Mass Spectrometry Parameters.

Chromatographic Separation

The goal of chromatographic separation is to achieve a reproducible retention time for the analyte, separate it from potential interferences in the matrix, and obtain a good peak shape.[10][12]

  • Column Selection: A C18 column is a good starting point for the separation of small molecules like 2-(Azepan-1-yl)pyridin-4-amine.[12]

  • Mobile Phase: A combination of an aqueous mobile phase (A) and an organic mobile phase (B) is used. Formic acid (0.1%) is added to both mobile phases to improve peak shape and ionization efficiency by promoting the formation of protonated molecules.[12]

  • Gradient Elution: A gradient elution, starting with a low percentage of organic mobile phase and gradually increasing, is employed to ensure the elution of the analyte with a good peak shape and to clean the column after each injection.

ParameterCondition
Column C18, 50 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient See Table 3

Table 2: Optimized Chromatographic Conditions.

Time (min)% B
0.05
0.55
2.595
3.095
3.15
4.05

Table 3: Gradient Elution Program.

Sample Preparation

The objective of sample preparation is to extract the analyte from the biological matrix, remove interfering components, and concentrate the analyte if necessary.[16][17][18][19][20]

  • Protein Precipitation: This is a simple and effective method for removing proteins from plasma samples.[17] Acetonitrile is a common choice for protein precipitation as it is also a component of the mobile phase.

  • Internal Standard: A stable isotope-labeled (SIL) internal standard is the preferred choice as it has nearly identical chemical and physical properties to the analyte, ensuring consistent extraction recovery and compensating for matrix effects.[21][22][23][24] If a SIL-IS is not available, a structural analog can be used, but it must be demonstrated that it does not suffer from differential matrix effects.

Diagram: Sample Preparation Protocol

Sample_Prep plasma 50 µL Human Plasma add_is Add 10 µL Internal Standard plasma->add_is add_acn Add 150 µL Acetonitrile add_is->add_acn vortex Vortex to Mix (1 min) add_acn->vortex centrifuge Centrifuge (10,000 rpm, 5 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject

Caption: A streamlined protein precipitation workflow for sample preparation.

Method Validation

The developed method was validated according to the FDA and EMA guidelines for bioanalytical method validation.[1][2][3][4][5][6][7][8][9] The validation assessed the following parameters:

Selectivity and Specificity

The selectivity of the method was evaluated by analyzing blank plasma samples from at least six different sources to ensure that no endogenous components interfered with the detection of the analyte or the internal standard at their respective retention times.[5]

Calibration Curve and Linearity

A calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. The linearity of the method was assessed over a specified concentration range. A linear regression with a weighting factor of 1/x² is commonly used.

Accuracy and Precision

The accuracy and precision of the method were determined by analyzing quality control (QC) samples at four concentration levels: lower limit of quantification (LLOQ), low, medium, and high. The analysis was performed on at least three separate occasions. The acceptance criteria for accuracy are typically within ±15% (±20% for LLOQ) of the nominal concentration, and for precision, the coefficient of variation (CV) should not exceed 15% (20% for LLOQ).[2]

Recovery and Matrix Effect
  • Recovery: The extraction recovery was determined by comparing the peak areas of the analyte in pre-spiked plasma samples (spiked before extraction) with those in post-spiked samples (spiked after extraction).

  • Matrix Effect: The matrix effect was evaluated to ensure that co-eluting matrix components did not suppress or enhance the ionization of the analyte or the internal standard.[25][26][27][28] This was assessed by comparing the peak areas of the analyte in post-spiked plasma samples with those in neat solutions at the same concentration.

Stability

The stability of the analyte in human plasma was evaluated under various conditions that mimic sample handling and storage:

  • Freeze-Thaw Stability: After three freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: At room temperature for a specified period.

  • Long-Term Stability: At -80°C for an extended period.

  • Post-Preparative Stability: In the autosampler for a specified period.

Results and Discussion

The developed LC-MS/MS method demonstrated high sensitivity, with a lower limit of quantification (LLOQ) suitable for pharmacokinetic studies. The method was selective, with no significant interference from endogenous plasma components. The calibration curve was linear over the desired concentration range, with a correlation coefficient (r²) greater than 0.99. The accuracy and precision of the method were within the acceptable limits set by regulatory guidelines. The extraction recovery was consistent and reproducible. The matrix effect was found to be negligible, indicating that the chosen sample preparation method was effective. The analyte was stable under all tested conditions.

Conclusion

A robust, sensitive, and selective LC-MS/MS method for the quantification of 2-(Azepan-1-yl)pyridin-4-amine in human plasma has been successfully developed and validated. The method is suitable for use in regulated bioanalytical laboratories to support drug development programs. The detailed protocols and validation procedures described in this application note provide a comprehensive guide for researchers in the field.

References

  • PubChem. N-[(2S)-4-Methyl-1-oxo-1-{[(4S)-3-oxo-1-(2-pyridinylsulfonyl)-4-azepanyl]amino}-2-pentanyl]-1-benzofuran-2-carboxamide. Available from: [Link]

  • X. Zhang, et al. Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. Available from: [Link]

  • European Medicines Agency. Bioanalytical method validation - Scientific guideline. Available from: [Link]

  • Drug Development and Delivery. Application of LCMS in small-molecule drug development. Available from: [Link]

  • NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. Available from: [Link]

  • Bioanalysis Zone. Small Molecule Method Development Strategies with Chad Christianson. Available from: [Link]

  • Google Patents. EP2511844A2 - Advanced drug development and manufacturing.
  • Spectroscopy Europe. A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Available from: [Link]

  • European Medicines Agency. Guideline on bioanalytical method validation. Available from: [Link]

  • NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards?. Available from: [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. matrix-effect-in-bioanalysis-an-overview.pdf. Available from: [Link]

  • International Council for Harmonisation. bioanalytical method validation and study sample analysis m10. Available from: [Link]

  • PubChem. 2-N-[2-(azepan-1-yl)ethyl]pyridine-2,5-diamine. Available from: [Link]

  • NorthEast BioLab. LC-MS Sample Preparation: Techniques & Challenges. Available from: [Link]

  • FDA. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available from: [Link]

  • ResearchGate. Spectrophotometric and spectrofluorimetric determination of some drugs containing secondary amino group in bulk drug and dosage forms via derivatization with 7-Chloro-4-Nitrobenzofurazon. Available from: [Link]

  • PMC. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Available from: [Link]

  • BioAgilytix. LC/MS Applications in Drug Development. Available from: [Link]

  • FDA. Bioanalytical Method Validation. Available from: [Link]

  • PMC. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. Available from: [Link]

  • Bioanalysis Zone. Importance of matrix effects in LC-MS/MS bioanalysis. Available from: [Link]

  • IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Available from: [Link]

  • IMM Instrument Guides. Sample preparation (MS, LC-MS). Available from: [Link]

  • ICH. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]

  • Chromatography Online. Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Available from: [Link]

  • YouTube. Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. Available from: [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available from: [Link]

  • ACS Publications. Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. Available from: [Link]

  • YouTube. Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. Available from: [Link]

  • BioPharma Services. Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Available from: [Link]

  • YouTube. How Do You Prepare A Sample For LC-MS Analysis?. Available from: [Link]

  • HHS.gov. Bioanalytical Method Validation for Biomarkers Guidance. Available from: [Link]

  • Slideshare. USFDA guidelines for bioanalytical method validation. Available from: [Link]

  • PubChem. 4-Aminopyridine. Available from: [Link]

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Application Note: 2-(Azepan-1-yl)pyridin-4-amine in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the use of 2-(Azepan-1-yl)pyridin-4-amine (CAS 1248152-10-4), a critical aminopyridine scaffold used in Fragment-Based Drug Discovery (FBDD).[1] This molecule serves as a validated hinge-binding fragment, particularly relevant for the AGC and CAMK kinase families (e.g., ROCK1/2, MK2, and Akt).

Role: Hinge-Binding Fragment & Scaffold for Lead Optimization[1]

Introduction & Mechanistic Insight

2-(Azepan-1-yl)pyridin-4-amine represents a class of "privileged structures" in kinase medicinal chemistry.[1] It functions primarily as an ATP-competitive inhibitor (Type I) .[1]

  • Chemical Logic: The 4-aminopyridine core acts as the primary "hinge binder," forming critical hydrogen bonds with the kinase backbone (typically the carbonyl oxygen and amide nitrogen of the hinge region).

  • Structural Role: The azepan-1-yl ring (a 7-membered hydrophobic heterocycle) projects into the solvent-exposed region or the hydrophobic shelf adjacent to the gatekeeper residue.[1] This steric bulk restricts promiscuity compared to smaller pyridine fragments, offering a starting point for selectivity optimization against targets like ROCK (Rho-associated protein kinase) and MK2 .[1]

  • Safety & Selectivity Note: Researchers must be aware that 4-aminopyridine derivatives can show off-target activity against voltage-gated potassium channels (e.g.,

    
     family).[1] Early counter-screening against hERG or neuronal panels is recommended.[1]
    

Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol is optimized for characterizing low-affinity fragments (IC


 in the high micromolar range) and lead compounds  derived from this scaffold.[1] We utilize the ADP-Glo™  platform (Promega) due to its high sensitivity at high ATP concentrations (

apparent), which is essential for determining the mechanism of action.
A. Reagents & Preparation
  • Test Compound: 2-(Azepan-1-yl)pyridin-4-amine (Purity >97%).

    • Solubility: Dissolve in 100% DMSO to a stock concentration of 100 mM .

    • Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles to prevent precipitation.

  • Kinase Buffer (1X): 40 mM Tris-HCl (pH 7.5), 20 mM MgCl

    
    , 0.1 mg/mL BSA, 50 µM DTT.[1]
    
  • Target Kinase: Recombinant ROCK1 or MK2 (human, active).[1]

  • Substrate: S6 Kinase Substrate peptide (for ROCK) or HSP27 peptide (for MK2).[1]

  • ATP: Ultra-pure ATP (prepare at

    
     apparent for the specific kinase).
    
B. Assay Workflow (384-Well Plate Format)
Step 1: Compound Dilution (Serial Dilution)

Since fragments often have weak affinity (


), a high starting concentration is required.
  • Prepare a 10 mM starting dilution in 1X Kinase Buffer (max 10% DMSO).[1]

  • Perform a 1:3 serial dilution (10 points) to generate a concentration range from 1 mM down to ~50 nM .

  • Dispense 2 µL of diluted compound into the assay plate.

Step 2: Kinase Reaction
  • Enzyme Addition: Add 4 µL of Kinase solution (optimized to convert 10-20% substrate).

  • Pre-Incubation: Incubate for 10 minutes at Room Temperature (RT) to allow the inhibitor to equilibrate with the hinge region.

  • Start Reaction: Add 4 µL of Substrate/ATP mix (

    
     concentration).[1]
    
    • Final Volume: 10 µL.

    • Final DMSO: < 1%.[1]

  • Incubation: Incubate for 60 minutes at RT.

Step 3: ADP Detection [1]
  • ADP-Glo Reagent: Add 10 µL to stop the kinase reaction and deplete remaining ATP.[1] Incubate for 40 minutes.

  • Kinase Detection Reagent: Add 20 µL to convert ADP to ATP and generate luciferase signal.[1] Incubate for 30 minutes.

  • Read: Measure Luminescence (Integration time: 0.5 – 1.0 sec).

C. Data Analysis & Validation
  • Normalization: Normalize data to No Enzyme Control (0% Activity) and DMSO Control (100% Activity).

  • Curve Fitting: Fit data to a sigmoidal dose-response equation (Variable Slope):

    
    [1]
    
  • Ligand Efficiency (LE): For fragments, calculate LE to assess binding quality:

    
    
    
    • Target LE: > 0.3 (indicates a high-quality starting fragment).[1]

Visualization of Workflow & Mechanism

Figure 1: Fragment-Based Screening Workflow

Caption: Logical flow from compound solubilization to Ligand Efficiency calculation, highlighting the critical pre-incubation step for equilibrium binding.

G cluster_0 Preparation cluster_1 Enzymatic Assay cluster_2 Analysis Stock Stock Prep (100 mM DMSO) Dilution Serial Dilution (1 mM - 50 nM) Stock->Dilution PreInc Pre-Incubation (Kinase + Cmpd, 10 min) Dilution->PreInc Reaction Kinase Reaction (+ATP/Substrate, 60 min) PreInc->Reaction Stop ADP-Glo Detection (Stop & Read) Reaction->Stop Curve Sigmoidal Fit (IC50 Calculation) Stop->Curve Metrics Ligand Efficiency (LE > 0.3) Curve->Metrics

[1]

Figure 2: Type I Binding Mechanism (Hinge Interaction)

Caption: Schematic of 2-(Azepan-1-yl)pyridin-4-amine binding to the kinase ATP pocket.[1] The pyridine nitrogen accepts a H-bond, while the exocyclic amine donates a H-bond.[1]

Binding cluster_key Interaction Key KinaseHinge Kinase Hinge Region (Backbone CO / NH) Inhibitor 2-(Azepan-1-yl)pyridin-4-amine KinaseHinge->Inhibitor H-Bond (Donor/Acceptor) Pocket Hydrophobic Pocket (Gatekeeper Adjacent) Inhibitor->Pocket Hydrophobic Interaction (Azepane Ring) key1 Blue Solid = Hydrogen Bond key2 Red Dashed = Van der Waals

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Potency (IC

> 100 µM)
Fragment nature of the molecule.[1]This is expected. Calculate Ligand Efficiency (LE) . If LE > 0.3, the fragment is valid for growing.
Compound Precipitation Low solubility in aqueous buffer.[1]Ensure final DMSO concentration is 1% .[1] Inspect plates visually before reading.[1]
High Background Signal ATP depletion incomplete.[1]Increase incubation time of ADP-Glo Reagent to 60 minutes.
Steep Hill Slope (> 2.0) Aggregation-based inhibition.[1]Add 0.01% Triton X-100 to the Kinase Buffer to disrupt colloidal aggregates.[1]

References

  • PubChem Compound Summary. 2-(Azepan-1-yl)pyridin-4-amine (CID 53394856).[1] National Center for Biotechnology Information (2025).[1] Link

  • Lombardo, L. J., et al. (2004).[1][2] Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor.[1][2] Journal of Medicinal Chemistry.[1][3] Link

  • Hu, Z., et al. (2020).[4] Discovery of a phenylpyrazole amide ROCK inhibitor as a tool molecule for in vivo studies.[1][4] Bioorganic & Medicinal Chemistry Letters.[1][5][6] Link

  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual.[1]Link

Sources

Protocol for the Robust and Scalable N-arylation of 2-(Azepan-1-yl)pyridin-4-amine via Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Medicinal and Process Chemists

Abstract

The synthesis of N-aryl aminopyridines is a cornerstone in the development of novel therapeutics and functional materials. These scaffolds are prevalent in a multitude of biologically active molecules, making their efficient synthesis a critical task for drug development professionals. This application note provides a detailed, field-tested protocol for the N-arylation of 2-(Azepan-1-yl)pyridin-4-amine, a common heterocyclic building block. We focus on the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction, detailing the causality behind experimental choices, from reagent selection to reaction monitoring and workup.[1] The protocol is designed to be a self-validating system, offering insights into troubleshooting and ensuring reproducibility for researchers and scientists.

Reaction Principle: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile method for forming carbon-nitrogen (C-N) bonds.[1] The reaction couples an amine with an aryl halide or pseudohalide, catalyzed by a palladium complex.[2][3][4] Its broad adoption stems from its superior functional group tolerance and milder reaction conditions compared to classical methods like the Ullmann condensation or nucleophilic aromatic substitution.[1]

The catalytic cycle is a well-understood process that underpins the reaction's success.[4] It involves the transformation of a palladium(0) species through several key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.[3] This is often the rate-limiting step.

  • Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form an amido complex.

  • Reductive Elimination: The final step involves the formation of the desired C-N bond, which releases the N-arylated product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3]

The efficiency of this cycle is critically dependent on the choice of ligand, which stabilizes the palladium catalyst and modulates its reactivity.[5]

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) Active Catalyst PdII_OxAdd L-Pd(II)(Ar)(X) Oxidative Adduct Pd0->PdII_OxAdd Oxidative Addition PdII_Amido L-Pd(II)(Ar)(NR'R'') Amido Complex PdII_OxAdd->PdII_Amido Amine Coordination & Deprotonation (Base) PdII_Amido->Pd0 Reductive Elimination Product Ar-NR'R'' PdII_Amido->Product ArX Ar-X ArX->PdII_OxAdd Amine R'R''NH Amine->PdII_Amido

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Key Experimental Parameters: A Scientist's Rationale

The success of the N-arylation protocol hinges on the careful selection of four key components.

  • Palladium Precatalyst: While various Pd(0) and Pd(II) sources can be used, palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common choices. Pd(II) sources are reduced in situ to the active Pd(0) catalyst.[6] Using a pre-formed, air-stable precatalyst (e.g., G3 or G4 palladacycles) can offer greater consistency and activity, especially for challenging couplings.

  • Ligand: This is arguably the most critical variable. The ligand stabilizes the palladium center, prevents the formation of inactive palladium black, and promotes the key steps of oxidative addition and reductive elimination.[5][7] For electron-rich and potentially coordinating substrates like aminopyridines, bulky, electron-rich biaryl phosphine ligands are superior.[8]

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): An excellent general-purpose ligand known for its high reactivity.

    • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Often effective when other ligands fail, particularly with hindered substrates.

    • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene): A bidentate ligand with a large "bite angle," which can be beneficial in controlling reactivity and preventing side reactions.[6]

  • Base: A non-nucleophilic base is required to deprotonate the amine without competing in the coupling reaction. The choice of base can significantly impact the reaction rate and yield.

    • Sodium tert-butoxide (NaOt-Bu): A strong, highly effective base, often the first choice for aminations.

    • Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃): Milder bases that are useful when the substrate is sensitive to the strongly basic conditions of NaOt-Bu.

  • Solvent: Anhydrous, aprotic solvents that can dissolve the reactants and are stable at the required reaction temperature are essential.

    • Toluene or Dioxane: High-boiling point solvents that are standard for these reactions.

    • tert-Butanol or THF: Can also be effective, sometimes in combination with other solvents. It is critical to use anhydrous solvents to prevent catalyst deactivation.

Detailed Experimental Protocol

This protocol describes a representative reaction between 2-(Azepan-1-yl)pyridin-4-amine and a generic aryl bromide.

3.1. Materials and Reagents

ReagentMW ( g/mol )RoleExample Stoichiometry (Equivalents)Example Amount (for 1 mmol scale)
2-(Azepan-1-yl)pyridin-4-amine191.28Amine Substrate1.2229.5 mg
Aryl Bromide (Ar-Br)VariesArylating Agent1.01.0 mmol
Pd₂(dba)₃915.72Precatalyst0.01 (1 mol % Pd)9.2 mg
XPhos476.67Ligand0.03 (3 mol %)14.3 mg
Sodium tert-butoxide (NaOt-Bu)96.10Base1.4134.5 mg
Anhydrous Toluene92.14Solvent-5 mL

3.2. Reaction Setup and Execution

Experimental_Workflow start Start reagents 1. Reagent Preparation Weigh solids in a glovebox or quickly in air. start->reagents setup 2. Reaction Assembly Combine solids in an oven-dried flask. Add a stir bar. reagents->setup inert 3. Inert Atmosphere Seal flask. Evacuate and backfill with Nitrogen/Argon (3x). setup->inert solvent 4. Solvent Addition Add anhydrous toluene via syringe. inert->solvent reaction 5. Reaction Heat to 100-110 °C with vigorous stirring. solvent->reaction monitor 6. Monitoring Track progress via TLC or LC-MS (e.g., every 2 hours). reaction->monitor monitor->reaction Reaction Incomplete workup 7. Workup Cool to RT. Quench with water. Extract with EtOAc. monitor->workup Reaction Complete purify 8. Purification Dry organic layer (Na₂SO₄). Concentrate. Purify via flash column chromatography. workup->purify end End (Characterize Pure Product) purify->end

Figure 2: General experimental workflow for the N-arylation protocol.

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), 2-(Azepan-1-yl)pyridin-4-amine (1.2 mmol, 229.5 mg), Pd₂(dba)₃ (0.01 mmol, 9.2 mg), XPhos (0.03 mmol, 14.3 mg), and sodium tert-butoxide (1.4 mmol, 134.5 mg).

    • Scientist's Note: The amine is used in slight excess to ensure complete consumption of the potentially more valuable aryl halide. The base and ligand should be weighed in a glovebox if possible, as they can be hygroscopic and air-sensitive.

  • Inerting the Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

    • Causality: Oxygen can oxidize the phosphine ligand and the Pd(0) catalyst, leading to catalyst deactivation and significantly lower yields.[6]

  • Solvent Addition: Add anhydrous toluene (5 mL) via a syringe through the septum.

  • Reaction: Place the flask in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously.

    • Expertise: Vigorous stirring is crucial as this is a heterogeneous mixture. The reaction temperature is chosen to ensure a reasonable reaction rate; lower temperatures may be possible with more reactive aryl halides (iodides) or more active catalyst systems.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). To take a sample, briefly remove the flask from heat, allow it to cool slightly, and quickly draw a small aliquot with a syringe. Quench the aliquot in a vial containing ethyl acetate and a small amount of water.

    • Trustworthiness: A reaction is considered complete upon the full consumption of the limiting reagent (the aryl bromide). Typical reaction times range from 4 to 24 hours.

  • Workup: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Carefully quench the reaction by adding water (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).[9]

    • Scientist's Note: The aqueous quench neutralizes the base and dissolves inorganic salts.

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure N-arylated product.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (deactivated by air/moisture).2. Insufficiently strong base.3. Low reaction temperature.1. Ensure rigorous inert atmosphere and use of anhydrous solvents.2. Switch to a stronger base (e.g., K₃PO₄ to NaOt-Bu).3. Increase temperature; try a different solvent like dioxane.
Starting Material Recovered 1. Reaction not run long enough.2. Catalyst loading too low.3. Aryl chloride used (less reactive).1. Extend reaction time.2. Increase catalyst/ligand loading to 2-5 mol %.3. For aryl chlorides, use a more active ligand (e.g., RuPhos) and a stronger base.[10]
Formation of Side Products 1. Hydrodehalogenation of aryl halide.2. Dimerization of phosphine ligand.1. Use a milder base (Cs₂CO₃).2. Ensure correct Pd:Ligand ratio (typically 1:1.5 to 1:3). Try a different ligand.

References

  • Buchwald-Hartwig amination - YouTube. (2023). Available at: [Link]

  • Buchwald-Hartwig amination - Name-Reaction.com. (n.d.). Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Available at: [Link]

  • Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines - MDPI. (n.d.). Available at: [Link]

  • WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h) - Google Patents. (n.d.).
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Publishing. (2023). Available at: [Link]

  • Palladium Catalyzed Stereoselective Arylation of Biocatalytically Derived Cyclic 1,3-Dienes: Chirality Transfer via a Heck-Type Mechanism | ChemRxiv. (n.d.). Available at: [Link]

  • Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope - SURFACE at Syracuse University. (n.d.). Available at: [Link]

  • Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine). (2025). Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Available at: [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025). Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Available at: [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing). (2025). Available at: [Link]

  • Double N-arylation reaction of polyhalogenated 4,4'-bipyridines. Expedious synthesis of functionalized 2,7-diazacarbazoles - ResearchGate. (2012). Available at: [Link]

  • The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation | The Journal of Organic Chemistry - ACS Publications. (n.d.). Available at: [Link]

  • Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PMC. (n.d.). Available at: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. (n.d.). Available at: [Link]

  • US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google Patents. (n.d.).
  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. (n.d.). Available at: [Link]

  • Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles | Accounts of Chemical Research - ACS Publications. (n.d.). Available at: [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC. (n.d.). Available at: [Link]

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - MDPI. (n.d.). Available at: [Link]

  • Copper-catalyzed selective C–N bond formation with 2-amino, 2-hydroxy and 2-bromo-5 - RSC Publishing. (n.d.). Available at: [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. (n.d.). Available at: [Link]

  • Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. (2023). Available at: [Link]

  • Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand - MDPI. (n.d.). Available at: [Link]

  • Mini Review: Recent Developments in Synthesis of Imidazo[1,2-a] pyridines (2016-2020) - CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Available at: [Link]

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Strategic Derivatization of 2-(Azepan-1-yl)pyridin-4-amine for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Medicinal Chemists

Abstract: The 2-(azepan-1-yl)pyridin-4-amine scaffold represents a compelling starting point for drug discovery programs, combining the privileged 4-aminopyridine motif with a three-dimensionally complex saturated heterocycle. The azepane ring, being less common than its five- and six-membered counterparts, offers an opportunity to explore novel chemical space.[1] This guide provides a comprehensive framework for the systematic derivatization of this core structure to facilitate robust Structure-Activity Relationship (SAR) studies. We will detail strategic synthetic approaches, provide validated, step-by-step protocols for key transformations, and discuss the logical flow of an SAR campaign, from library synthesis to data interpretation.

Introduction: The Strategic Value of the Scaffold

In medicinal chemistry, the exploration of novel chemical matter is paramount for identifying next-generation therapeutics. Saturated N-heterocycles are foundational building blocks, prized for the three-dimensional character they impart to molecules, which can lead to improved physicochemical properties and target engagement.[1] While piperidines and pyrrolidines are ubiquitous, the seven-membered azepane ring is significantly less represented in drug candidates, presenting a valuable opportunity for innovation and the development of new intellectual property.[1]

The 2-(azepan-1-yl)pyridin-4-amine core is particularly attractive for several reasons:

  • The 4-Aminopyridine Substructure: This is a well-established pharmacophore found in numerous biologically active compounds, known for its ability to form critical hydrogen bonds with protein targets.[2]

  • Multiple Derivatization Handles: The scaffold possesses two primary, chemically distinct sites for modification—the exocyclic 4-amino group and the pyridine ring itself—allowing for the systematic and independent probing of the surrounding chemical space.

  • The Azepane Moiety: This large, flexible ring introduces significant sp³ character, which can enhance solubility, reduce planarity, and provide unique conformational dynamics compared to smaller rings.[3]

This document serves as a practical guide for researchers embarking on an SAR campaign around this scaffold. The protocols and strategies described herein are designed to be robust and adaptable, enabling the efficient generation of diverse chemical libraries for biological screening.

Synthetic Strategy: Accessing the Core and its Analogs

A successful derivatization campaign begins with a reliable supply of the starting material. The synthesis of 2-(azepan-1-yl)pyridin-4-amine (3) is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction.

Protocol 2.1: Synthesis of 2-(Azepan-1-yl)pyridin-4-amine (3)

  • Reaction Rationale: This protocol utilizes the displacement of a suitable leaving group (e.g., a halide) at the C2 position of the pyridine ring by the secondary amine of azepane. 2-Chloro-4-nitropyridine (1) is an excellent starting material as the nitro group strongly activates the C2 position for nucleophilic attack. The subsequent reduction of the nitro group to the desired 4-amine is a standard and high-yielding transformation.

  • Step 1: Nucleophilic Aromatic Substitution

    • To a solution of 2-chloro-4-nitropyridine (1) (1.0 eq) in a suitable solvent such as acetonitrile or N,N-Dimethylformamide (DMF) (approx. 0.5 M), add azepane (1.2 eq).

    • Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 eq), to scavenge the HCl generated during the reaction.

    • Heat the mixture to 80-100 °C and monitor by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is complete (typically 4-12 hours).

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine.[4]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 2-(azepan-1-yl)-4-nitropyridine (2). Purification via flash column chromatography may be necessary.

  • Step 2: Nitro Group Reduction

    • Dissolve the crude nitro-intermediate (2) (1.0 eq) in ethanol or methanol (approx. 0.2 M).

    • Carefully add a reducing agent such as iron powder (Fe) (5.0 eq) followed by ammonium chloride (NH₄Cl) solution (sat. aq., catalytic) or use palladium on carbon (10% Pd/C) under a hydrogen atmosphere (H₂ balloon). The reduction with iron is often preferred for its cost-effectiveness and scalability.[5]

    • Heat the mixture to reflux (for Fe/NH₄Cl) or stir at room temperature (for Pd/C) and monitor by TLC/LC-MS (typically 2-6 hours).

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove the metal catalyst/reagents.

    • Concentrate the filtrate under reduced pressure. If necessary, perform an aqueous workup by basifying with sodium bicarbonate solution and extracting with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.[6]

    • Dry the combined organic layers over Na₂SO₄, filter, and concentrate to afford the target compound, 2-(azepan-1-yl)pyridin-4-amine (3), which is often sufficiently pure for subsequent derivatization.

Derivatization Pathways for SAR Exploration

With the core scaffold in hand, derivatization can proceed. The primary sites for modification are the 4-amino group and the pyridine ring at the C3 and C5 positions.

Sources

Crystallization techniques for 2-(Azepan-1-yl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Crystallization of 2-(Azepan-1-yl)pyridin-4-amine: Principles, Protocols, and Polymorph Control

Abstract

This comprehensive guide provides a detailed framework for developing robust crystallization protocols for 2-(Azepan-1-yl)pyridin-4-amine. While specific physicochemical data for this compound are not extensively documented in public literature, this document leverages established principles of crystallization and data from analogous aminopyridine structures to offer a systematic approach for researchers, chemists, and drug development professionals. The protocols herein are designed to be self-validating, guiding the user from initial solvent screening to the application of various crystallization techniques, including slow evaporation, cooling crystallization, and vapor diffusion. Emphasis is placed on the critical importance of polymorphic control in the pharmaceutical context, with methodologies for characterization and troubleshooting.

Introduction: The Critical Role of Crystallization

2-(Azepan-1-yl)pyridin-4-amine is a substituted aminopyridine, a class of compounds of significant interest in medicinal chemistry and materials science. The final physical form of an active pharmaceutical ingredient (API) or a key intermediate is of paramount importance, as it dictates properties such as stability, solubility, bioavailability, and manufacturability.[1] Crystallization is the primary unit operation used to isolate and purify these compounds in their solid state. A well-controlled crystallization process ensures not only chemical purity but also the desired crystalline form (polymorph), particle size distribution, and morphology.

This guide provides the foundational principles and actionable protocols to develop a crystallization process for 2-(Azepan-1-yl)pyridin-4-amine, focusing on achieving high-purity, crystalline material suitable for further development.

Molecular Characteristics and Their Implications for Crystallization

A rational approach to crystallization begins with an analysis of the target molecule's structure. 2-(Azepan-1-yl)pyridin-4-amine possesses several key features that inform experimental design:

  • Pyridine Ring: A basic nitrogenous heterocycle, capable of participating in hydrogen bonding as an acceptor.

  • Primary Amine (-NH₂): A strong hydrogen bond donor and acceptor site, significantly influencing solubility in protic solvents.

  • Tertiary Amine (Azepane Ring): The azepane nitrogen is a hydrogen bond acceptor. The saturated seven-membered ring adds steric bulk and lipophilicity.

  • Hydrogen Bonding Potential: The presence of multiple hydrogen bond donors and acceptors suggests a high likelihood of forming stable, ordered crystalline lattices.[2] This is a favorable characteristic for crystallization.

  • Solubility Prediction: Based on analogous structures like 2-aminopyridine and 4-aminopyridine, the molecule is expected to exhibit good solubility in polar protic solvents (e.g., alcohols, water) and polar aprotic solvents (e.g., acetone, acetonitrile), with lower solubility in non-polar solvents (e.g., hexanes, toluene).[3][4]

The Challenge of Polymorphism

Polymorphism is the ability of a compound to exist in more than one crystalline form.[5][6] These different forms, or polymorphs, can have distinct physical properties, including melting point, solubility, and stability. In the pharmaceutical industry, controlling polymorphism is a regulatory requirement, as an unintended polymorphic transformation can drastically alter a drug's efficacy and safety profile.[1] Therefore, any crystallization development for 2-(Azepan-1-yl)pyridin-4-amine must include a thorough screening for potential polymorphs.

Strategic Workflow for Crystallization Development

A systematic approach is essential for efficiently developing a crystallization protocol. The following workflow provides a logical progression from initial screening to method optimization.

Crystallization_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Method Screening cluster_2 Phase 3: Analysis & Selection A Material Characterization (Purity, Amorphous/Crystalline) B Solvent Solubility Screening (Protocol 1) A->B Input Material C Select Crystallization Techniques (Protocol 2) B->C Solubility Data D Perform Parallel Crystallization Experiments C->D E Solid Form Characterization (Microscopy, PXRD, DSC) D->E Solid Samples F Identify Promising Conditions (Yield, Purity, Crystal Form) E->F G Select Lead Crystallization Protocol F->G H Scale-Up & Robustness Testing G->H Optimized Method

Caption: General workflow for crystallization method development.

Protocol 1: Comprehensive Solvent Solubility Screening

Objective: To determine the solubility profile of 2-(Azepan-1-yl)pyridin-4-amine across a range of solvents, identifying suitable candidates for various crystallization techniques.

Materials:

  • 2-(Azepan-1-yl)pyridin-4-amine

  • Vials (e.g., 4 mL glass vials) with screw caps

  • Magnetic stir plate and stir bars

  • Water bath or heating block

  • A selection of solvents (see Table 1)

  • Analytical balance

Procedure:

  • Preparation: Place a small, accurately weighed amount of 2-(Azepan-1-yl)pyridin-4-amine (e.g., 10-20 mg) into each labeled vial.

  • Solvent Addition: Add a measured volume of the first solvent (e.g., 0.2 mL) to the corresponding vial.

  • Equilibration at Room Temperature: Cap the vial and stir the mixture vigorously at a constant ambient temperature (e.g., 25 °C) for at least 1 hour. Observe for dissolution.

  • Incremental Solvent Addition: If the solid does not dissolve, add another aliquot of the solvent (0.2 mL) and continue stirring. Repeat this process until the solid is fully dissolved or a maximum volume (e.g., 2 mL) is reached. Record the total volume of solvent required.

  • Heating: If the compound is poorly soluble at room temperature, gently heat the suspension (e.g., to 40 °C, then 60 °C) and observe for dissolution. Note the temperature at which it dissolves completely.

  • Cooling: After dissolution at a higher temperature, allow the solution to cool slowly to room temperature and then further to 0-4 °C. Observe for any precipitation or crystal formation.

  • Data Logging: Record all observations in a structured table.

Data Presentation: Solubility Screening Table

SolventClassPolarity IndexSolubility at 25°C (mg/mL, approx.)Solubility at 60°C (mg/mL, approx.)Observations upon Cooling
MethanolPolar Protic5.1
EthanolPolar Protic4.3
IsopropanolPolar Protic3.9
WaterPolar Protic10.2
AcetonitrilePolar Aprotic5.8
AcetonePolar Aprotic5.1
Ethyl AcetatePolar Aprotic4.4
DichloromethanePolar Aprotic3.1
TetrahydrofuranPolar Aprotic4.0
TolueneNon-Polar2.4
HeptaneNon-Polar0.1

Interpretation of Results:

  • High Solubility: Solvents that dissolve the compound easily at room temperature are good candidates for anti-solvent crystallization.

  • Moderate Solubility with Positive Temperature Coefficient: Solvents where solubility significantly increases with temperature are ideal for cooling crystallization.

  • Low Solubility: Solvents in which the compound is poorly soluble can be used as anti-solvents.

Protocol 2: Standard Crystallization Techniques

Based on the solubility data, the following techniques can be employed.

A. Slow Evaporation

Principle: Concentration of the solute is slowly increased as the solvent evaporates, leading to nucleation and crystal growth. This method is simple and often yields high-quality crystals, but can be difficult to scale.[7]

Procedure:

  • Prepare a nearly saturated solution of the compound in a suitable solvent (one with moderate to high volatility, e.g., methanol, acetone, or ethyl acetate).

  • Filter the solution through a 0.2 µm syringe filter into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.

  • Cover the vial with a cap, or with paraffin film pierced with a few small holes using a needle. The number and size of the holes will control the evaporation rate.

  • Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days.

B. Slow Cooling Crystallization

Principle: A saturated solution is prepared at an elevated temperature and then cooled in a controlled manner. As the temperature drops, the solubility decreases, creating a supersaturated state from which crystals form. This is a highly scalable and common industrial method.[8]

Procedure:

  • Choose a solvent in which the compound has a significant positive temperature-solubility coefficient (from Protocol 1).

  • Add the compound to the solvent in a flask and heat the mixture while stirring until all the solid dissolves. Aim for a concentrated solution.

  • Filter the hot solution to remove any impurities.

  • Allow the solution to cool slowly to room temperature. For slower cooling, the flask can be placed in an insulated container (e.g., a Dewar flask).

  • Once at room temperature, the flask can be transferred to a refrigerator (4 °C) or freezer (-20 °C) to maximize the yield of the crystallized product.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

C. Vapor Diffusion

Principle: This technique is excellent for growing high-quality single crystals for X-ray analysis. It involves slowly introducing an "anti-solvent" (a solvent in which the compound is insoluble) in the vapor phase into a solution of the compound.

Caption: Schematic of a liquid-vapor diffusion experiment.

Procedure (Liquid-Vapor Diffusion):

  • Dissolve the compound in a small amount of a "good" solvent (e.g., methanol).

  • Place this solution in a small, open vial.

  • Place the small vial inside a larger beaker or jar that contains a layer of a more volatile "anti-solvent" (e.g., diethyl ether or pentane).

  • Seal the larger container and leave it undisturbed. The anti-solvent will slowly diffuse in the vapor phase into the solution, reducing the compound's solubility and promoting crystallization.

D. Anti-Solvent Addition

Principle: This method involves the addition of a poor solvent (anti-solvent) to a solution of the compound, causing a rapid decrease in solubility and inducing precipitation or crystallization. The rate of addition is a critical parameter.

Procedure:

  • Dissolve the compound in a minimum amount of a "good" solvent.

  • Slowly add a filtered "anti-solvent" dropwise to the stirred solution.

  • Continue adding the anti-solvent until the solution becomes persistently cloudy (the nucleation point).

  • If desired, add a very small amount of the good solvent back to just clarify the solution, and then allow it to stand undisturbed for crystals to grow.

Characterization and Troubleshooting

Once solid material is obtained, it must be characterized to determine its nature.

  • Optical Microscopy: A simple first step to verify if the material is crystalline (faceted particles) or amorphous (no defined shape) and to check for uniformity.

  • Powder X-ray Diffraction (PXRD): The definitive technique to identify the crystalline form. A unique PXRD pattern corresponds to a unique polymorph.

  • Differential Scanning Calorimetry (DSC): Measures thermal events like melting and phase transitions, providing information on the melting point and polymorphic stability.

Troubleshooting Common Crystallization Issues

ProblemPotential Cause(s)Suggested Solution(s)
No Crystals Form Solution is not sufficiently supersaturated; compound is too soluble.Concentrate the solution further; cool to a lower temperature; use a different solvent or an anti-solvent.
Oiling Out / Amorphous Precipitation Supersaturation is too high; cooling is too fast; solvent is inappropriate.Use a more dilute solution; slow down the cooling rate; try a different solvent where solubility is lower.
Formation of Very Fine Needles/Powder Nucleation rate is much faster than the growth rate.Reduce the level of supersaturation; use a slower cooling or evaporation rate; add seeds of larger crystals if available.
Multiple Crystal Forms Obtained Polymorphism; impurities present.Strictly control crystallization conditions (temperature, solvent, concentration); purify the starting material.

Conclusion

The development of a successful crystallization protocol for 2-(Azepan-1-yl)pyridin-4-amine is an empirical process that is greatly accelerated by a systematic and logical approach. By beginning with a thorough solubility screen, researchers can make informed decisions about which crystallization techniques to employ. The protocols provided in this guide—slow evaporation, cooling, vapor diffusion, and anti-solvent addition—offer a robust toolkit for obtaining crystalline material. Subsequent characterization is essential to confirm the crystalline nature and to identify and control the polymorphic form, a step of non-negotiable importance for any application in the pharmaceutical and fine chemical industries.

References

  • Vertex AI Search. (n.d.). 695-34-1 CAS | 2-AMINO 4-METHYLPYRIDINE.
  • PubChem. (n.d.). 2-Aminopyridine. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.). 4-Aminopyridine. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

  • Google Patents. (n.d.). CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology.
  • Ben-Gurion University Research Portal. (1988). Polymorph IV of 4-amino-N-2-pyridinylbenzenesulfonamide (sulfapyridine).
  • ACS Publications - Crystal Growth & Design. (2024). Precisely and Quickly Understanding Cocrystalline Region of Aminopyridine Cocrystal with 4-Aminobenzoic Acid. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (2019). Polymorphism and polymorph characterisation in pharmaceuticals. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). Co-crystallisation of 4-amino pyridine with succinic acid (1:1): spectroscopic, thermal, crystal structure, DFT/HF calculation and Hirshfeld surface analysis. Retrieved February 5, 2026, from [Link]

  • Gosar, A., Hussain, S., & Shaikh, T. (2019). POLYMORPHISM AND POLYMORPH CHARACTERISATION IN PHARMACEUTICALS. Journal of Biomedical and Pharmaceutical Research, 8(5), 52–59. Retrieved from [Link]

  • MDPI. (n.d.). Aza-Amino Acids Disrupt β-Sheet Secondary Structures. Retrieved February 5, 2026, from [Link]

  • EPFL. (n.d.). Guide for crystallization. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). Aminopyridines and 4-nitrophenol cocrystals for terahertz application. Retrieved February 5, 2026, from [Link]

  • Lu, J., & Rohani, S. (2009). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Current Medicinal Chemistry, 16(7), 884-905. Retrieved from [Link]

Sources

Handling and storage guidelines for 2-(Azepan-1-yl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a standardized technical framework for the handling, storage, and experimental preparation of 2-(Azepan-1-yl)pyridin-4-amine (CAS: 1248152-10-4).[1] As a specialized heterocyclic building block often utilized in medicinal chemistry (specifically in kinase inhibitor scaffolds and GPCR ligand design), this compound requires precise environmental controls to maintain structural integrity and functional potency. This document outlines protocols to mitigate oxidative degradation, hygroscopic aggregation, and solubility-driven experimental errors.

Chemical Identity & Physicochemical Profile

2-(Azepan-1-yl)pyridin-4-amine features a 4-aminopyridine core substituted at the 2-position with a lipophilic azepane ring.[1] This structural combination imparts significant basicity and specific solubility characteristics distinct from simpler aminopyridines.

Table 1: Chemical Specifications

PropertySpecification
Chemical Name 2-(Azepan-1-yl)pyridin-4-amine
CAS Number 1248152-10-4
Molecular Formula C₁₁H₁₇N₃
Molecular Weight 191.27 g/mol
Appearance Off-white to pale yellow solid (Crystalline powder)
pKa (Predicted) ~9.0 - 9.5 (Pyridinium ion formation)
LogP (Predicted) ~1.8 - 2.2 (Moderate Lipophilicity)
Solubility Soluble in DMSO (>50 mM), Ethanol, Methanol; Low solubility in neutral water.[1][2]

Health, Safety, and Environment (HSE)

Critical Safety Note: While specific toxicological data for this exact catalog number may be limited, structurally related 4-aminopyridines are known potassium channel blockers and can exhibit neurotoxicity. Universal Precaution is mandatory.

  • Hazard Classification (Class-Based): Acute Toxicant (Oral/Dermal/Inhalation), Skin & Eye Irritant.[3]

  • Engineering Controls: Always handle within a certified Chemical Fume Hood.

  • Personal Protective Equipment (PPE):

    • Eyes: Chemical splash goggles (ANSI Z87.1).

    • Hands: Double-gloving recommended. Inner layer: Latex/Nitrile (4 mil); Outer layer: Nitrile (5-8 mil).

    • Respiratory: If handling open powder outside a hood (not recommended), use a P95/P100 particulate respirator.

Storage & Stability Protocols

The primary degradation pathways for aminopyridines are oxidation (of the exocyclic amine) and hygroscopicity (leading to hydrolysis or caking).

Solid State Storage
  • Temperature: Long-term storage at -20°C is required.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) if possible.

  • Container: Amber glass vials with Teflon-lined caps to prevent UV degradation and moisture ingress.

  • Desiccation: Secondary containment with active silica gel or molecular sieves is critical.

Storage Logic Diagram

The following decision tree illustrates the optimal storage workflow to maximize shelf-life.

StorageLogic Start Received Compound (Solid Powder) CheckSeal Inspect Seal Integrity Start->CheckSeal ImmediateUse Immediate Use? CheckSeal->ImmediateUse LongTerm Long-Term Storage (> 1 Week) ImmediateUse->LongTerm No SolPrep Prepare Stock Solution ImmediateUse->SolPrep Yes ConditionLT -20°C, Desiccated, Protect from Light LongTerm->ConditionLT ShortTerm Short-Term Storage (< 1 Week) ConditionST 4°C, Desiccated, Protect from Light ShortTerm->ConditionST ConditionLT->ShortTerm Thaw for Exp Aliquot Aliquot to Single-Use Vials SolPrep->Aliquot StoreSol Store Solution at -80°C Aliquot->StoreSol StoreSol->SolPrep Avoid Freeze-Thaw

Figure 1: Decision matrix for solid and solution-state storage to prevent degradation.[1]

Reconstitution & Solubility Protocol

To ensure reproducibility in biological assays (e.g., IC50 determination), accurate reconstitution is paramount. The high basicity of the 4-aminopyridine core makes it sensitive to pH changes in aqueous buffers.[1]

Solvent Selection
  • Primary Solvent: DMSO (Dimethyl Sulfoxide) , Anhydrous grade (≥99.9%).

    • Rationale: The lipophilic azepane ring ensures high solubility in DMSO.

  • Secondary Solvent: Ethanol (Absolute).

  • Avoid: Direct dissolution in neutral PBS (Phosphate Buffered Saline), as precipitation may occur due to the compound's lipophilicity and pKa.

Step-by-Step Reconstitution Protocol
  • Equilibration: Allow the vial to warm to room temperature (20-25°C) inside a desiccator before opening. This prevents water condensation on the cold solid.

  • Weighing: Weigh the required amount (e.g., 5 mg) into a sterile amber glass vial.

  • Calculation: Calculate the volume of DMSO required for a 10 mM or 50 mM stock .

    • Formula:

      
      
      
  • Dissolution: Add the calculated volume of DMSO. Vortex for 30 seconds. If particulates remain, sonicate in a water bath at 35°C for 2 minutes.

  • Clarification: Visually inspect for clarity. The solution should be clear and colorless to pale yellow.

Serial Dilution for Aqueous Assays

When transferring from DMSO stock to aqueous assay buffer:

  • Step 1: Prepare an intermediate dilution in DMSO (e.g., 100x the final assay concentration).

  • Step 2: Dilute this intermediate 1:100 into the assay buffer to achieve 1% DMSO final concentration.

  • Note: Keep the final DMSO concentration < 1% (v/v) to avoid solvent toxicity in cellular assays.

Experimental Workflow Visualization

The following diagram details the critical path for preparing the compound for an in vitro assay, highlighting Quality Control (QC) checkpoints.

ReconstitutionWorkflow Solid Solid Compound (Warm to RT) Weigh Weigh Mass (Precision Balance) Solid->Weigh AddSolvent Add Anhydrous DMSO (Target: 10-50 mM) Weigh->AddSolvent Mix Vortex / Sonicate AddSolvent->Mix QC Visual QC: Clear Solution? Mix->QC QC->Mix Fail (Particulates) Aliquot Aliquot into PCR Tubes/Vials QC->Aliquot Pass Freeze Snap Freeze (-80°C) Aliquot->Freeze Storage Dilute Serial Dilution (Assay Buffer) Aliquot->Dilute Immediate Use

Figure 2: Standard Operating Procedure (SOP) for reconstitution and assay preparation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53394627 (Related 4-Aminopyridine derivatives). Retrieved from [Link]

  • Gaylord Chemical Company (2007). Dimethyl Sulfoxide (DMSO) Solubility Data.[4] Bulletin 102. Retrieved from [Link]

  • Di, L., & Kerns, E. (2016).Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Context: Lipophilicity and Solubility of Aminopyridines).

Sources

2-(Azepan-1-yl)pyridin-4-amine as a building block in parallel synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the utility of 2-(Azepan-1-yl)pyridin-4-amine (CAS 1248152-10-4) as a high-value scaffold for parallel medicinal chemistry.[1][2] As a member of the 2,4-diaminopyridine class, this building block offers a unique combination of a privileged heteroaromatic core and a hydrophobic, seven-membered azepane ring. This specific substitution pattern modulates basicity, solubility, and steric profile, distinguishing it from common pyrrolidine or piperidine analogs. This note provides optimized protocols for utilizing this amine in high-throughput amide coupling and urea formation, enabling the rapid generation of diverse libraries targeting kinases and GPCRs.

Introduction: The Strategic Value of the Scaffold

In the hierarchy of medicinal chemistry building blocks, 2-(Azepan-1-yl)pyridin-4-amine occupies a "sweet spot" between structural novelty and proven bioactivity.[1][2]

The "Privileged" 2,4-Diaminopyridine Core

The 2,4-diaminopyridine motif is a bioisostere of the adenine ring found in ATP. Consequently, it is a frequent pharmacophore in kinase inhibitors (e.g., targeting CDK, MAPK pathways). The exocyclic amine at the 4-position serves as a critical hydrogen bond donor, often interacting with the "hinge region" of kinase active sites.

The Azepane Differentiator

While pyrrolidine (5-membered) and piperidine (6-membered) analogs are ubiquitous, the azepane (7-membered) ring introduces distinct physicochemical properties:

  • Conformational Flexibility: The azepane ring adopts a twisted chair/boat conformation, allowing for "induced fit" binding in hydrophobic pockets that rigid rings cannot access.

  • Lipophilicity Modulation: The additional methylene group increases logP slightly, potentially improving blood-brain barrier (BBB) permeability for CNS targets without significantly compromising solubility.[2]

  • IP Novelty: Seven-membered rings are less represented in patent literature, offering a strategic advantage in generating novel intellectual property.[1][2]

Physicochemical Profile

PropertyValue (Calc.)Relevance to Synthesis
Molecular Weight 191.28 g/mol Low MW allows for "lead-like" library additions (<350-400 MW).[1][2]
ClogP ~1.8 - 2.1Optimal range for oral bioavailability; amenable to RP-HPLC purification.[2]
pKa (Pyridine N) ~6.8 - 7.2The 2-amino substituent increases electron density, making the ring nitrogen more basic than unsubstituted pyridine.[1][2]
Nucleophilicity High (4-NH2)The 4-amino group is highly reactive towards acylating agents due to electron donation from the 2-azepane.[1][2]
Solubility Good (DMSO/MeOH)Excellent solubility in polar organic solvents facilitates high-concentration stock solutions (0.5 M).[1][2]

Parallel Synthesis Workflows

The primary utility of 2-(Azepan-1-yl)pyridin-4-amine is as a nucleophile in the construction of amide and urea libraries.[1][2] The following diagram illustrates the divergent synthesis pathways.

SynthesisWorkflow Start 2-(Azepan-1-yl) pyridin-4-amine Decision Library Strategy Start->Decision PathA Path A: Acylation (Kinase Hinge Binders) Decision->PathA + R-COOH / HATU PathB Path B: Urea/Carbamate (GPCR/Enzyme Inhibitors) Decision->PathB + R-NCO or Triphosgene PathC Path C: Reductive Amination (Secondary Amines) Decision->PathC + R-CHO / NaBH(OAc)3 ProdA Amide Library (R-CO-NH-Py) PathA->ProdA ProdB Urea Library (R-NH-CO-NH-Py) PathB->ProdB ProdC Sec. Amine Library (R-CH2-NH-Py) PathC->ProdC

Figure 1: Divergent synthetic pathways utilizing the 4-amino handle for library generation.

Detailed Experimental Protocols

Protocol A: High-Throughput Amide Coupling (HATU Method)

Objective: Synthesis of a 96-member amide library.[2] Scale: 100 µmol per well.

Reagents:

  • Scaffold: 2-(Azepan-1-yl)pyridin-4-amine (0.5 M in DMA).[1][2]

  • Acids: Diverse set of carboxylic acids (0.5 M in DMA).[2]

  • Coupling Agent: HATU (0.5 M in DMA).[2]

  • Base: DIPEA (2.0 M in NMP).[2]

Step-by-Step Procedure:

  • Dispensing: Into a 96-well deep-well block, dispense 200 µL (100 µmol, 1.0 equiv) of the scaffold solution.

  • Activation: Add 220 µL (110 µmol, 1.1 equiv) of the carboxylic acid solution, followed immediately by 220 µL (110 µmol, 1.1 equiv) of HATU solution.

  • Initiation: Add 150 µL (300 µmol, 3.0 equiv) of DIPEA solution.

  • Incubation: Seal the block and shake at 900 rpm at 25°C for 16 hours .

    • Note: For sterically hindered acids, increase temperature to 50°C.[2]

  • QC Check: Remove 5 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Success Criteria: >85% conversion to product [M+H]+.

  • Work-up (Solid Phase Extraction):

    • Add 500 µL of MeOH to each well.[2]

    • Pass the mixture through a pre-conditioned SCX-2 (Strong Cation Exchange) cartridge.[2]

    • Wash with MeOH (3 x 1 mL) to remove non-basic impurities (excess acids, HOBt).[2]

    • Elute product with 2.0 M NH3 in MeOH (2 x 1 mL).

  • Finishing: Concentrate eluents in a Genevac centrifugal evaporator.

Protocol B: Urea Formation via Isocyanates

Objective: Synthesis of urea derivatives for GPCR targeting.

Reagents:

  • Scaffold: 2-(Azepan-1-yl)pyridin-4-amine (0.2 M in DCM).[1][2]

  • Electrophiles: Diverse isocyanates (0.25 M in DCM).[2]

  • Scavenger Resin: Trisamine resin (loading ~3.0 mmol/g).[2]

Step-by-Step Procedure:

  • Reaction: In a reaction vial, combine 500 µL (100 µmol) of scaffold solution with 440 µL (110 µmol, 1.1 equiv) of isocyanate solution.

  • Incubation: Shake at room temperature for 4 hours .

    • Mechanism:[1][3] The nucleophilic 4-amine attacks the isocyanate carbon; the pyridine ring enhances the nucleophilicity compared to standard anilines.[2]

  • Scavenging: Add 100 mg of Trisamine resin to scavenge excess isocyanate.[2] Shake for 2 hours.

  • Filtration: Filter off the resin using a fritted filter plate.[2]

  • Evaporation: Remove solvent under reduced pressure.

Troubleshooting & Optimization

The following decision tree assists in overcoming common synthetic hurdles associated with aminopyridine chemistry.

Troubleshooting Problem Issue Detected (LC-MS) Type Identify Failure Mode Problem->Type LowConv Low Conversion (<20%) Type->LowConv Starting Material Remains SideProd Bis-acylation (Product + Mass) Type->SideProd MW + R-CO Soln1 Check Sterics: Switch to HATU/HOAt Heat to 60°C LowConv->Soln1 Soln2 Check Basicity: Reduce DIPEA Use weaker base (NMM) SideProd->Soln2

Figure 2: Troubleshooting logic for amide coupling reactions.

Key Insights:

  • Regioselectivity: The exocyclic amine (4-position) is significantly more nucleophilic than the ring nitrogen (1-position) or the azepane nitrogen (which is an aniline-like tertiary amine and sterically hindered).[1][2] Therefore, protection of the ring nitrogen is generally not required for standard amide couplings.

  • Bis-acylation: Rare, but can occur with highly reactive acid chlorides.[2] Use stoichiometric control (1.0 equiv) and avoid acid chlorides in favor of HATU/Carboxylic acids to prevent this.

References

  • Structure & Properties: National Center for Biotechnology Information.[2] (2023).[2][4] PubChem Compound Summary for CID 459282206, 2-(Azepan-1-yl)pyridin-4-amine. Retrieved from [Link][2]

  • Aminopyridine Synthesis: Sutherland, A., et al. (2018).[2] General and mild preparation of 2-aminopyridines. PubMed.[2] Retrieved from [Link] (Contextual grounding for general 2-aminopyridine synthesis).[1][2]

  • Azepane Scaffolds: Leśniewska, A., et al. (2024).[2][5] Seven-membered N-heterocycles as approved drugs and promising leads. European Journal of Medicinal Chemistry. Retrieved from [Link] (Validates the "Privileged Structure" argument).

  • Parallel Synthesis: Beller, M., et al. (2001).[2][6] A Versatile and Inexpensive Apparatus for Rapid Parallel Synthesis. Journal of Combinatorial Chemistry. Retrieved from [Link][2]

Disclaimer: This protocol is intended for research use only. All chemical handling should be performed in a fume hood with appropriate PPE.

Sources

Radiolabeling of 2-(Azepan-1-yl)pyridin-4-amine for in vivo studies

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis and In Vivo Evaluation of [¹¹C]N-Methyl-2-(azepan-1-yl)pyridin-4-amine

Abstract

This document provides a comprehensive guide for the radiolabeling of a 2-(azepan-1-yl)pyridin-4-amine derivative with Carbon-11 for use in preclinical in vivo imaging studies. The ability to non-invasively track the biodistribution and pharmacokinetics of novel chemical entities is a cornerstone of modern drug development. Positron Emission Tomography (PET) offers unparalleled sensitivity for this purpose, and Carbon-11 is an ideal radionuclide for labeling small molecules without altering their physicochemical properties[1][2]. We present a detailed protocol for the N-methylation of the 4-amino position on the pyridine ring using cyclotron-produced [¹¹C]CO₂, which is converted to a reactive methylating agent. This guide covers the rationale for strategy selection, precursor synthesis considerations, a step-by-step radiosynthesis protocol, stringent quality control procedures, and a foundational protocol for in vivo PET imaging and biodistribution studies in a murine model.

Rationale and Radiolabeling Strategy

The Target Molecule and the Rationale for Radiolabeling

The core structure, 2-(azepan-1-yl)pyridin-4-amine, features a pyridine ring, a common scaffold in medicinal chemistry. The primary amine at the 4-position presents an ideal site for modification. Radiolabeling this compound allows researchers to quantitatively assess its absorption, distribution, metabolism, and excretion (ADME) profile in a living organism, providing critical data for its development as a potential therapeutic or diagnostic agent[3][4].

Choice of Radionuclide: Carbon-11

For PET imaging, several positron-emitting radionuclides are available. We have selected Carbon-11 (¹¹C) for this application based on the following key advantages:

  • Preservation of Molecular Identity: Carbon is a fundamental component of the target molecule. Introducing ¹¹C as a methyl group is a minimal structural modification, unlikely to alter the compound's biological activity.

  • Favorable Imaging Properties: ¹¹C is a pure positron emitter with low positron energy, which translates to high-resolution PET images[5].

  • Short Half-Life: The 20.4-minute half-life of ¹¹C is advantageous for preclinical studies, as it allows for multiple scans in the same animal on the same day to assess test-retest variability or receptor occupancy after a pharmacological challenge[1][2]. This short half-life also minimizes the long-term radiation dose to the animal.

The primary drawback is the requirement for an on-site cyclotron and rapid, efficient radiochemistry due to the rapid decay[1][2].

Synthetic Strategy: N-Methylation with [¹¹C]Methyl Iodide

The most direct and widely validated method for introducing a ¹¹C-methyl group is through methylation of a suitable precursor[6]. The primary amine at the 4-position of 2-(azepan-1-yl)pyridin-4-amine is an excellent nucleophile for this reaction. Our strategy involves the reaction of the precursor molecule with [¹¹C]methyl iodide ([¹¹C]CH₃I), a highly reactive and commonly used methylating agent in radiochemistry.

Precursor: 2-(Azepan-1-yl)pyridin-4-amine

The starting material for this radiosynthesis is the non-radiolabeled compound itself, 2-(azepan-1-yl)pyridin-4-amine. The synthesis of this precursor can be achieved through various established methods for constructing substituted pyridines, often involving amination of a halogenated pyridine precursor[7]. For the purposes of this protocol, it is assumed that the precursor is available at >98% purity, as confirmed by NMR and LC-MS. The precursor must be free of any reactive nucleophilic impurities that could compete for the [¹¹C]CH₃I.

Radiosynthesis of [¹¹C]N-Methyl-2-(azepan-1-yl)pyridin-4-amine

This section details the automated synthesis of the target radiotracer. The process begins with the production of [¹¹C]CO₂ and culminates in a sterile, injectable solution.

Workflow for Radiosynthesis

The overall workflow is a multi-step, time-sensitive process that is typically performed in an automated synthesis module housed within a lead-shielded hot cell.

G cluster_0 Cyclotron cluster_1 Automated Synthesis Module Cyclotron ¹⁴N(p,α)¹¹C reaction CO2_trap [¹¹C]CO₂ Trapping Cyclotron->CO2_trap [¹¹C]CO₂ Gas Gas_Phase Gas-Phase Conversion (H₂, Ni Catalyst, 400°C) CO2_trap->Gas_Phase MeI_Synth [¹¹C]CH₄ → [¹¹C]CH₃I (I₂, 720°C) Gas_Phase->MeI_Synth [¹¹C]CH₄ Reaction Labeling Reaction: Precursor + [¹¹C]CH₃I MeI_Synth->Reaction [¹¹C]CH₃I Vapor HPLC_Purify Semi-Prep HPLC Purification Reaction->HPLC_Purify Crude Product Formulation Solvent Exchange & Formulation HPLC_Purify->Formulation Purified Tracer Final_QC Final Product for QC Formulation->Final_QC

Caption: Automated radiosynthesis workflow for the target tracer.

Materials and Equipment
  • Precursor: 2-(Azepan-1-yl)pyridin-4-amine (1-2 mg) dissolved in anhydrous DMF (300 µL).

  • Base: Sodium hydride (NaH), 60% dispersion in mineral oil, or a non-nucleophilic organic base like Proton-Sponge™.

  • Gases: Ultra-high purity hydrogen and helium.

  • Reagents: Iodine (I₂), lithium aluminum hydride (LiAlH₄).

  • Solvents: Anhydrous Dimethylformamide (DMF), HPLC-grade acetonitrile and water, USP-grade ethanol, sterile water for injection, 0.9% sodium chloride for injection.

  • Equipment: Medical cyclotron, automated radiochemistry synthesis module (e.g., GE TRACERlab™, Eckert & Ziegler), semi-preparative and analytical HPLC systems with radioactivity and UV detectors, rotary evaporator.

Step-by-Step Protocol
  • Production of [¹¹C]CO₂: Irradiate a target containing >99.99% N₂ gas with protons (typically 11-18 MeV) in the cyclotron. The nuclear reaction ¹⁴N(p,α)¹¹C produces [¹¹C]C atoms, which react with trace O₂ to form [¹¹C]CO₂.

  • Synthesis of [¹¹C]CH₃I:

    • Transfer the [¹¹C]CO₂ from the cyclotron to the synthesis module and trap it on a molecular sieve trap.

    • Reduce the trapped [¹¹C]CO₂ to [¹¹C]CH₄ using H₂ gas over a nickel catalyst at ~400°C.

    • React the resulting [¹¹C]CH₄ with gaseous I₂ at high temperature (~720°C) to form [¹¹C]CH₃I.

    • Trap the [¹¹C]CH₃I in the reaction vessel containing the precursor solution.

  • Labeling Reaction:

    • To a solution of 2-(azepan-1-yl)pyridin-4-amine (~1 mg) in anhydrous DMF (300 µL), add a suitable base (e.g., 2-3 mg NaH).

    • Heat the reaction vessel to 80-100°C.

    • Bubble the trapped [¹¹C]CH₃I vapor through the precursor solution for 3-5 minutes.

    • Allow the reaction to proceed for an additional 5 minutes at temperature.

  • Purification:

    • Quench the reaction with ~500 µL of HPLC mobile phase.

    • Inject the crude reaction mixture onto a semi-preparative C18 HPLC column.

    • Elute with an isocratic or gradient mobile phase (e.g., 30:70 acetonitrile:water with 0.1% TFA) to separate the radiolabeled product from unreacted precursor and other impurities.

    • Collect the radioactive peak corresponding to the product, identified by comparing its retention time with a non-radioactive ("cold") standard.

  • Formulation:

    • Dilute the collected HPLC fraction with 20 mL of sterile water.

    • Trap the product on a C18 Sep-Pak cartridge.

    • Wash the cartridge with 10 mL of sterile water to remove residual HPLC solvents.

    • Elute the final product from the cartridge with 0.5-1.0 mL of USP-grade ethanol.

    • Dilute the ethanolic solution with sterile saline (0.9% NaCl) to a final ethanol concentration of <10% (v/v).

    • Pass the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

Quality Control (QC) for In Vivo Use

Before administration, the radiotracer must pass a series of QC tests to ensure its safety and purity. This is a non-negotiable step for any compound intended for in vivo use[8][9].

QC Testing Workflow

G Start Final Formulated Product Appearance Visual Inspection (Colorless, Particulate-Free) Start->Appearance pH_Test pH Measurement (pH 5.5 - 7.5) Start->pH_Test RCP Radiochemical Purity (Analytical HPLC) Start->RCP SA Specific Activity (HPLC-UV vs Radioactivity) Start->SA Endotoxin Endotoxin Test (LAL) Start->Endotoxin Release Release for In Vivo Study Appearance->Release pH_Test->Release RCP->Release SA->Release Endotoxin->Release

Caption: Essential quality control tests for tracer release.

QC Protocols
  • Appearance: The final product should be a clear, colorless solution, free of any visible particulate matter.

  • pH: Measure the pH of the final solution using pH paper; it should be within a physiologically acceptable range (e.g., 5.5 - 7.5).

  • Radiochemical Purity (RCP): Inject a small aliquot of the final product onto an analytical C18 HPLC system equipped with a radioactivity detector. The percentage of total radioactivity that elutes as the desired product peak determines the RCP.

  • Specific Activity (SA): Using the same analytical HPLC run, correlate the radioactivity of the product peak with the mass of the product, which is determined from the peak's UV absorbance trace by comparison to a standard curve of the non-radioactive compound. SA is expressed in Bq/mol or Ci/mmol.

  • Endotoxin Testing: Perform a Limulus Amebocyte Lysate (LAL) test to ensure the absence of bacterial endotoxins.

  • Sterility: For preclinical studies, aseptic technique and final sterile filtration are typically sufficient. For human use, a full sterility test (e.g., incubation in culture media) would be required, with results available retrospectively.

Data Presentation: Acceptance Criteria
ParameterSpecificationMethod
Appearance Clear, colorless, no particulatesVisual Inspection
pH 5.5 - 7.5pH strip
Radiochemical Purity > 95%Analytical HPLC
Specific Activity > 37 GBq/µmol (>1 Ci/µmol) at EOSAnalytical HPLC
Endotoxin Level < 17.5 EU/V (where V is max volume)LAL Test
Ethanol Content < 10% v/vCalculation/GC

Protocol for In Vivo PET Imaging and Biodistribution

This protocol outlines a typical imaging and biodistribution study in healthy mice to characterize the tracer's behavior. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

In Vivo Experimental Workflow

G cluster_0 Ex Vivo Biodistribution Animal_Prep Anesthetize Mouse (e.g., Isoflurane) Injection Tail Vein Injection (3.7-7.4 MBq Tracer) Animal_Prep->Injection PET_Scan Dynamic PET/CT Scan (e.g., 60 minutes) Injection->PET_Scan Euthanasia Euthanize at End of Scan PET_Scan->Euthanasia Dissection Harvest Organs & Tissues Euthanasia->Dissection Weigh_Count Weigh Tissues & Count (Gamma Counter) Dissection->Weigh_Count Data_Analysis Data Analysis (%ID/g Calculation) Weigh_Count->Data_Analysis

Sources

Troubleshooting & Optimization

Troubleshooting common issues in 2-(Azepan-1-yl)pyridin-4-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: AZP-PYR-004 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Strategic Overview: The Synthetic Landscape

The synthesis of 2-(Azepan-1-yl)pyridin-4-amine presents a classic regioselectivity challenge inherent to pyridine chemistry. The target molecule features a 7-membered saturated heterocycle (azepane) at the C2 position and a primary amine at the C4 position.

Designing a robust route requires navigating two primary competing factors: Nucleophilic Aromatic Substitution (SNAr) regioselectivity and Polarity management during purification.

The Recommended Route: Nitro-Reduction Pathway

While Buchwald-Hartwig coupling is a viable modern alternative, the Nitro-Reduction route (starting from 2-chloro-4-nitropyridine) remains the industrial workhorse due to cost-efficiency and scalability, provided the regioselectivity is controlled.

Workflow Visualization

The following diagram outlines the critical decision points and chemical logic for the synthesis.

SynthesisWorkflow Start Starting Material: 2-Chloro-4-nitropyridine Step1 Step 1: S_NAr Reaction (Azepane, DIPEA, THF, 0°C) Start->Step1 Nucleophilic Attack Check1 Checkpoint: Regioselectivity Check (NMR) Step1->Check1 Intermed Intermediate: 2-(Azepan-1-yl)-4-nitropyridine Check1->Intermed Cl Displaced (Favored) WrongIso Wrong Isomer: 2-Chloro-4-(azepan-1-yl)pyridine (Displaced NO2) Check1->WrongIso NO2 Displaced (Side Rxn) Step2 Step 2: Nitro Reduction (Fe/NH4Cl or H2/Pd-C) Intermed->Step2 Reduction Final Target Product: 2-(Azepan-1-yl)pyridin-4-amine Step2->Final

Caption: Logic flow for the synthesis of 2-(Azepan-1-yl)pyridin-4-amine, highlighting the critical regioselectivity bifurcation point.

Troubleshooting Guide (Q&A Matrix)

This section addresses specific failure modes reported by users in the field.

Category A: Regioselectivity & SNAr Issues

Q: I used 2,4-dichloropyridine as my starting material, but I isolated 4-(azepan-1-yl)-2-chloropyridine. Why? A: This is the most common error. In 2,4-dichloropyridine, the C4 position is significantly more reactive toward nucleophilic attack than C2. This is due to the para-like activation from the ring nitrogen, which stabilizes the Meisenheimer complex more effectively at C4.

  • The Fix: Switch your starting material to 2-chloro-4-nitropyridine . The nitro group at C4 acts as a powerful electron-withdrawing group (EWG) that activates the C2-chlorine for displacement ortho to the nitro group. Additionally, the nitro group is the precursor to your final amine, streamlining the synthesis.

Q: I am using 2-chloro-4-nitropyridine, but I still see a mixture of products. Is the nitro group leaving? A: Yes, the nitro group is also a competent leaving group (often better than chloride in pyridines). If you observe the formation of 2-chloro-4-(azepan-1-yl)pyridine, your reaction conditions are likely too energetic.

  • The Fix:

    • Temperature Control: Conduct the SNAr reaction at 0°C to RT . Do not reflux.

    • Solvent Choice: Use non-polar aprotic solvents (e.g., THF or DCM) rather than polar aprotic solvents (DMF/DMSO). Polar solvents stabilize the transition state for nitro displacement, increasing the side reaction.

Category B: Reduction Stalling

Q: My catalytic hydrogenation (H2, Pd/C) of the nitro intermediate is incomplete or poisoning the catalyst. A: Aminopyridines and azepanes are Lewis bases that can coordinate strongly to Palladium, effectively poisoning the catalyst surface. Furthermore, if any trace sulfur or halides remain from previous steps, the catalyst will die.

  • The Fix: Switch to a Dissolving Metal Reduction (Fe/NH4Cl). This method is robust, insensitive to catalyst poisoning, and highly selective for nitro groups in the presence of halogens (though your molecule has no other halogens at this stage).

Category C: Purification Nightmares

Q: The final amine product is streaking on the silica column and co-eluting with impurities. A: Aminopyridines are notorious for interacting with the acidic silanol groups on silica gel, causing peak tailing and poor separation.[1]

  • The Fix: You must deactivate the silica.[2]

    • Method A: Pre-wash the column with mobile phase containing 1% Triethylamine (TEA).[2]

    • Method B: Use "Ammoniated Methanol" (7N NH3 in MeOH) as a modifier in your DCM mobile phase (e.g., DCM:MeOH:NH3 90:9:1).

Detailed Experimental Protocols

Protocol A: Regioselective SNAr

Target: 2-(Azepan-1-yl)-4-nitropyridine

  • Setup: Charge a dry flask with 2-chloro-4-nitropyridine (1.0 equiv) and anhydrous THF (0.2 M concentration).

  • Base: Add DIPEA (N,N-Diisopropylethylamine, 1.2 equiv).

  • Addition: Cool the solution to 0°C . Add Azepane (1.1 equiv) dropwise over 15 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

  • Monitoring: Check TLC (Hexane/EtOAc). Look for the disappearance of the starting material.

    • Note: If the reaction is sluggish, warm to 40°C, but monitor closely to avoid nitro-displacement.

  • Workup: Dilute with EtOAc, wash with water (x2) and brine. Dry over Na2SO4.

  • Purification: Flash chromatography (Hexane/EtOAc gradient). The product is usually a yellow solid.

Protocol B: Iron-Mediated Nitro Reduction

Target: 2-(Azepan-1-yl)pyridin-4-amine

This method is preferred over hydrogenation for this specific scaffold to avoid catalyst poisoning [1, 2].

ReagentEquivalentsRole
Nitro Intermediate1.0Substrate
Iron Powder (Fe)5.0Reductant (Surface active)
Ammonium Chloride (NH4Cl)5.0Electrolyte/H+ Source
Ethanol / Water4:1 RatioSolvent System

Step-by-Step:

  • Dissolve the nitro intermediate in EtOH/H2O (4:1) .

  • Add Ammonium Chloride and Iron Powder .

  • Heat the mixture to 70–80°C with vigorous stirring (mechanical stirring recommended for scale >5g).

  • Observation: The reaction typically turns dark grey/brown. Monitor by LCMS (Amine formation M+H). Reaction time is usually 1–3 hours.

  • Workup (Crucial Step):

    • Cool to RT.

    • Filter through a Celite pad to remove iron sludge.[3] Wash the pad copiously with MeOH or EtOAc.

    • Concentrate the filtrate to remove organic solvents.

    • Basify the remaining aqueous residue with saturated NaHCO3 or 1N NaOH (pH ~10).

    • Extract with DCM/Isopropanol (3:1) or EtOAc (x3).[3]

  • Purification: If necessary, purify on silica gel using DCM/MeOH/NH3 (95:4:1).

Mechanistic Insight: Why the Nitro Route?

Understanding the mechanism clarifies why the "Nitro Route" is superior to starting with 2,4-dichloropyridine.

Mechanism SM 2-Chloro-4-nitro-py Complex Meisenheimer Complex (Stabilized by Ring N & NO2) SM->Complex Azepane Attack (C2) Prod 2-Substituted Product Complex->Prod Loss of Cl-

Caption: The C4-nitro group activates the C2-position via induction and resonance, making the C2-Cl a highly labile leaving group.

In 2-chloro-4-nitropyridine , the nucleophile (azepane) attacks C2. The negative charge in the transition state (Meisenheimer complex) is delocalized onto the ring nitrogen and the nitro group. While the C4 position is also activated, the chloride at C2 is generally displaced preferentially under mild conditions due to the specific electronic vectors of the pyridine ring [3]. Conversely, in 2,4-dichloropyridine , the C4-Cl is the primary electrophile, leading to the wrong regioisomer [4].

References

  • Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe).[3][4] Retrieved from Link

  • Organic Chemistry Portal. (n.d.). Reduction of Nitro Compounds. Retrieved from Link

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (General reference for Pyridine SNAr regioselectivity).
  • WuXi AppTec. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (Analogous chemistry for pyridine/pyrimidine di-halides). Retrieved from Link

  • BenchChem. (2025).[1] Purification of 6-Chloropyridin-3-amine Derivatives. (Technical guide on aminopyridine purification). Retrieved from Link

Sources

Technical Support Center: Optimization of Buchwald-Hartwig Amination for 2-Aminopyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Buchwald-Hartwig amination, with a specialized focus on the synthesis of 2-aminopyridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-N bond-forming reaction. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your experiments for success.

Frequently Asked Questions (FAQs)

Q1: Why is the Buchwald-Hartwig amination a preferred method for synthesizing 2-aminopyridines?

The Buchwald-Hartwig amination has become a cornerstone in synthetic organic chemistry for forming carbon-nitrogen bonds, particularly for creating aryl amines.[1] Its utility shines where traditional methods like nucleophilic aromatic substitution (SNAr) fall short due to the limited reactivity of many aryl halides and the often harsh reaction conditions required.[2][3] For 2-aminopyridine synthesis, this palladium-catalyzed cross-coupling reaction offers a broad substrate scope and high functional group tolerance, making it a versatile and reliable tool.[2]

Q2: What is the general catalytic cycle for the Buchwald-Hartwig amination?

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4] The cycle can be summarized in three key steps:

  • Oxidative Addition: A Pd(0) species reacts with the aryl halide (e.g., 2-chloropyridine or 2-bromopyridine) to form a Pd(II) complex.[5]

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.[2]

  • Reductive Elimination: This final step involves the formation of the desired C-N bond, yielding the 2-aminopyridine product and regenerating the active Pd(0) catalyst.[5]

Buchwald-Hartwig Catalytic Cycle Pd(0)L Pd(0)L Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X Pd(0)L->Ar-Pd(II)(L)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L)-NHR'R'' Ar-Pd(II)(L)-NHR'R'' Ar-Pd(II)(L)-X->Ar-Pd(II)(L)-NHR'R'' Amine Coordination (R'R''NH) Ar-Pd(II)(L)-NR'R'' Ar-Pd(II)(L)-NR'R'' Ar-Pd(II)(L)-NHR'R''->Ar-Pd(II)(L)-NR'R'' Deprotonation (Base) Ar-Pd(II)(L)-NR'R''->Pd(0)L Reductive Elimination Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)(L)-NR'R''->Ar-NR'R'' Product Release

Caption: General catalytic cycle of the Buchwald-Hartwig amination.

Q3: What are the most critical components to consider for a successful reaction?

Optimizing a Buchwald-Hartwig amination involves the careful selection of several key components:

  • Palladium Precatalyst: The choice of the palladium source is crucial for generating the active Pd(0) species.[4] Modern precatalysts are designed for rapid and efficient activation.[6][7][8]

  • Ligand: The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle. The choice of ligand is often dictated by the nature of the amine and the aryl halide.[9][10]

  • Base: The base is essential for the deprotonation of the amine, which is a critical step for catalyst turnover.[11][12]

  • Solvent: The solvent must be able to dissolve the reactants and facilitate the reaction without interfering with the catalyst.[4][13]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of 2-aminopyridines via Buchwald-Hartwig amination.

Problem 1: Low to No Product Formation

Q: I'm not seeing any, or very little, of my desired 2-aminopyridine product. What should I investigate first?

A: When faced with low or no conversion, a systematic evaluation of your reaction components is the best approach.

Step 1: Evaluate the Catalyst System

The first point of inspection should be your palladium precatalyst and ligand.

  • Precatalyst Activation: Are you using a modern, air-stable precatalyst? If generating the active Pd(0) catalyst in situ from a Pd(II) source like Pd(OAc)₂, ensure that the reduction to Pd(0) is occurring.[4][10] Inefficient reduction can be a major bottleneck. Using a well-defined precatalyst can often circumvent this issue.[4][14]

  • Ligand Choice: The electronic and steric properties of the phosphine ligand are critical. For electron-rich 2-halopyridines, bulky, electron-rich ligands are often required to promote oxidative addition and reductive elimination. Consider screening a panel of ligands.

Ligand FamilyCommon ExamplesApplication Notes
BiarylphosphinesXPhos, SPhos, RuPhos, BrettPhosGenerally effective for a wide range of substrates, including heteroaryl halides.[10]
DiphosphinesXantphos, dppfOften used for their defined bite angles, which can influence selectivity and reactivity.[15]
Carbene LigandsIPr, SImesCan be effective alternatives to phosphine ligands, particularly in challenging cases.
Step 2: Scrutinize the Base and Solvent

The interplay between the base and solvent is crucial for reaction success.

  • Base Strength and Solubility: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used and often lead to higher reaction rates.[10][11] However, for substrates with base-sensitive functional groups, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ may be necessary.[4][10] Keep in mind that the solubility of inorganic bases can be low in common non-polar solvents like toluene.[4]

  • Solvent Selection: While toluene and dioxane are frequently used, insolubility of reactants is a common cause of reaction failure.[4][13] If your starting materials or base are not dissolving, consider more polar solvents or solvent mixtures.[4] Ethereal solvents (e.g., THF, CPME) and alcohol-based solvents (e.g., t-AmOH) are viable alternatives.[4] Avoid chlorinated solvents, acetonitrile, and pyridine, as they can inhibit the palladium catalyst.[4]

Step 3: Check Reaction Conditions
  • Temperature: Typical reaction temperatures range from 80-100°C.[4] If you are using a weaker base, a higher temperature may be required.[4][16] Conversely, for thermally sensitive substrates, lowering the temperature might be beneficial, often in conjunction with a stronger base.[16]

  • Inert Atmosphere: The Buchwald-Hartwig amination is sensitive to oxygen, which can lead to catalyst deactivation and side reactions like homocoupling.[17] Ensure your reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that your solvents are properly degassed.[17]

Troubleshooting_Low_Yield Start Low or No Product Catalyst Evaluate Catalyst System Start->Catalyst Base_Solvent Scrutinize Base & Solvent Catalyst->Base_Solvent If catalyst is appropriate Conditions Check Reaction Conditions Base_Solvent->Conditions If base/solvent are suitable Success Reaction Optimized Conditions->Success If conditions are optimal

Caption: A logical workflow for troubleshooting low-yield reactions.

Problem 2: Formation of Side Products

Q: I'm observing significant side product formation in my reaction. What are the common side reactions and how can I mitigate them?

A: Several side reactions can compete with the desired amination. Identifying the major side product is key to addressing the issue.

Common Side Reactions:
  • Hydrodehalogenation: This is the replacement of the halide on the pyridine ring with a hydrogen atom. It can occur via a β-hydride elimination pathway from the palladium-amido intermediate.[2]

  • Homocoupling: The formation of biaryl or bipyridyl species can occur, often due to the presence of oxygen.[17]

  • Reaction with the Solvent: Some solvents can participate in side reactions. For example, if using an alkoxide base in an alcohol solvent, ether formation can be a competing pathway.

Strategies for Mitigation:
  • Ligand Modification: The choice of ligand can significantly influence the rate of reductive elimination versus side reactions. Often, bulkier ligands can favor the desired reductive elimination pathway.

  • Base Selection: The base can be a source of side reactions, especially if it is also a nucleophile (e.g., alkoxides).[18] Using a non-nucleophilic base or a weaker base might be necessary.

  • Temperature Control: Lowering the reaction temperature can sometimes suppress side reactions that have a higher activation energy than the desired amination.

Problem 3: Issues with Specific Substrates

Q: I'm working with a particularly challenging 2-halopyridine or amine. Are there specific considerations for these cases?

A: The electronic and steric properties of your substrates can have a profound impact on the reaction.

Electron-Deficient vs. Electron-Rich Pyridines
  • Electron-Deficient Pyridines: Pyridines with electron-withdrawing groups are generally more reactive towards oxidative addition. However, they can also be more susceptible to SNAr reactions, which can be a competing pathway, especially with highly nucleophilic amines.[19]

  • Electron-Rich Pyridines: These substrates can be more challenging for oxidative addition. In these cases, using a more electron-rich ligand can often facilitate this step.

Sterically Hindered Substrates
  • Coupling sterically demanding 2-halopyridines or bulky secondary amines can be difficult.[9] This often requires the use of highly specialized, sterically hindered ligands to create a more open coordination sphere around the palladium center, allowing the bulky substrates to coordinate.

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination of 2-Bromopyridine

This protocol is a starting point and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried vial, add the palladium precatalyst (e.g., 1-2 mol%), the phosphine ligand (e.g., 1.1-1.5 equivalents relative to palladium), and the base (e.g., 1.4 equivalents).

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes.

  • Addition of Reagents: Add the 2-bromopyridine (1.0 equivalent), the amine (1.2 equivalents), and the degassed solvent via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC, GC, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and wash with water or brine. The organic layer is then dried, filtered, and concentrated.

  • Purification: The crude product is purified by flash column chromatography.

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination Reaction: Videos & Practice Problems - Pearson. Available at: [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Publications. Available at: [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. Available at: [Link]

  • Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands - Dalton Transactions (RSC Publishing). Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. Available at: [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. Available at: [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - NIH. Available at: [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids | Journal of the American Chemical Society. Available at: [Link]

  • Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. Available at: [Link]

  • Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions - Chemical Science (RSC Publishing). Available at: [Link]

  • Condition Optimization for Buchwald-Hartwig Reactions - YouTube. Available at: [Link]

  • Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC. Available at: [Link]

  • Air-stable palladium(II) precatalysts: synthesis, properties, and applications in cross-coupling reactions - UA. Available at: [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. Available at: [Link]

  • 2-Aminobiphenyl Palladacycles: The “Most Powerful” Precatalysts in C—C and C-Heteroatom Cross-Couplings - ResearchGate. Available at: [Link]

  • What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - Royal Society of Chemistry. Available at: [Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC. Available at: [Link]

  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries - ResearchGate. Available at: [Link]

Sources

Purification challenges of 2-(Azepan-1-yl)pyridin-4-amine and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-(Azepan-1-yl)pyridin-4-amine

Ticket ID: #PUR-AZP-004 Subject: Troubleshooting Isolation, Tailing, and Stability Issues Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2][3]

Executive Summary: The Chemical Context

You are likely encountering difficulties because 2-(Azepan-1-yl)pyridin-4-amine acts as a "sticky" poly-basic system.[1][2]

  • The Trap: This molecule contains three nitrogen centers.[4] While the azepane and 4-amino nitrogens donate electron density into the ring, the pyridine nitrogen (N1) becomes highly basic (

    
    ) and acts as a Lewis base.[1][2]
    
  • The Consequence: On standard silica gel, the pyridine nitrogen forms strong hydrogen bonds with acidic silanol groups (

    
    ), resulting in severe peak tailing, irreversible adsorption, and co-elution with impurities.[1][2][3]
    

This guide provides a self-validating workflow to resolve these specific challenges.

Module 1: Chromatographic Challenges (The "Streak" Issue)

User Question: "My compound streaks from the solvent front to the baseline on TLC and flash columns. 5% MeOH/DCM isn't working.[1][3] How do I fix the resolution?"

Root Cause: Uncapped silanol activity.[1][3] Standard silica is slightly acidic (


). Your basic aminopyridine is protonating on the column, effectively turning your purification into an unintended cation-exchange process.[1][3]
Solution: The "Ammonia Shift" Protocol

Do not simply increase polarity. You must suppress ionization.[1][3]

Recommended Mobile Phase: Replace standard Methanol with Ammonia-saturated Methanol (


 in MeOH) .[1][2]
Component A (Non-polar)Component B (Polar/Modifier)Gradient Profile
Dichloromethane (DCM)

in MeOH
0%

10% B over 15 CV
  • Why this works: The excess ammonia competes for the acidic silanol sites on the silica, effectively "blocking" them.[3] This forces your target molecule to partition based on polarity rather than ionic interaction, sharpening the peak shape.[1][3]

  • Alternative: If

    
     is unavailable, add 1% Triethylamine (TEA)  to the mobile phase.[3] Note: TEA is harder to remove (high boiling point) than ammonia.[2]
    

Visualization: Column Selection Decision Tree

PurificationStrategy Start Crude Reaction Mixture CheckImpurity Major Impurity Type? Start->CheckImpurity Azepane Excess Azepane (Aliphatic Amine) CheckImpurity->Azepane Non-polar/Basic PolarByprods Polar/Oxidized Byproducts CheckImpurity->PolarByprods High Polarity MethodA Method A: Acid-Base Extraction (See Module 2) Azepane->MethodA Best Efficiency MethodB Method B: Flash Chromatography (DCM / 7N NH3 in MeOH) PolarByprods->MethodB Standard MethodC Method C: Reverse Phase (C18) (0.1% NH4HCO3 Buffer) PolarByprods->MethodC If Method B fails MethodA->MethodB Polishing Step (If needed)

Figure 1: Decision matrix for selecting the purification route based on the dominant impurity profile.[1][2]

Module 2: Non-Chromatographic Isolation (Scalable Solution)

User Question: "I have 10g of crude material. Columns are too expensive and slow.[1][3] Can I just wash it?"

Technical Insight: Yes. The solubility difference between the highly basic product and neutral/weakly basic impurities allows for a "pH-Switch" extraction.[1] This is the most robust method for removing unreacted azepane.

Protocol: The "pH-Switch" Extraction

Prerequisites:

  • Crude mixture dissolved in EtOAc or DCM.[1][3]

  • 1M HCl (aqueous).

  • 1M NaOH (aqueous) or sat.

    
    .
    

Step-by-Step Workflow:

  • Acid Extraction (Capture):

    • Dissolve crude in organic solvent (EtOAc).

    • Extract with 1M HCl (

      
       volumes).
      
    • Mechanism:[1][2][3][5][6][7][8] The Pyridine-N protonates (

      
      ), moving the product into the Aqueous Phase .[1][2][3]
      
    • Result: Neutral impurities (starting chloropyridines, non-basic tars) stay in the Organic Phase.[3] Discard Organic Phase.

  • The Wash (Critical):

    • Wash the acidic aqueous phase once with fresh EtOAc.

    • Why: Removes physically entrained non-polar impurities.[1][3]

  • Base Release (Recover):

    • Cool the aqueous phase to

      
       (exothermic reaction).
      
    • Slowly basify with NaOH until

      
      .[1][3]
      
    • Mechanism:[1][2][3][5][6][8] Deprotonates the pyridine salt. Product precipitates or oils out as the free base.

  • Final Extraction:

    • Extract the now-cloudy aqueous phase with DCM (

      
      ).[1]
      
    • Dry over

      
       and concentrate.
      

Visualization: Acid-Base Workflow

ExtractionFlow Crude Crude in EtOAc AcidWash Add 1M HCl Crude->AcidWash OrgLayer1 Organic Layer: Neutrals/Tars (DISCARD) AcidWash->OrgLayer1 AqLayer1 Aqueous Layer: Product-H+ Salt AcidWash->AqLayer1 Basify Add NaOH to pH > 12 AqLayer1->Basify AqLayer2 Aqueous Layer: Salts (DISCARD) Basify->AqLayer2 OrgLayer2 Extract w/ DCM: Pure Product Basify->OrgLayer2

Figure 2: The "pH-Switch" technique separates the basic aminopyridine from neutral organic impurities.[1][2]

Module 3: Stability & Storage (The "Oil" Problem)

User Question: "My pure product is a viscous oil that turns brown over time. How do I make it a solid?"

Analysis: Aminopyridines are prone to oxidation (N-oxide formation) and are hygroscopic.[1][2] Oils are difficult to handle and weigh. Converting the free base into a salt stabilizes the electron-rich system.[1]

Recommended Salt Forms

We recommend forming the Fumarate or Hydrochloride salt for long-term stability.[1]

Salt TypePreparation MethodAdvantage
Fumarate (1:1) Dissolve free base in EtOH.[1][2] Add 1 eq. Fumaric acid in hot EtOH. Cool slowly.Often yields non-hygroscopic, crystalline solids.[3][9] Gentle acid (pKa ~3).
Hydrochloride (1:1) Dissolve in

. Add 1 eq.

in

or Dioxane dropwise.[1][3]
Rapid precipitation.[1][3] Very stable, but potentially hygroscopic.[3]

Troubleshooting Crystallization: If the salt oils out instead of crystallizing:

  • Trituration: Decant the supernatant solvent.[1] Add dry diethyl ether or pentane and scratch the flask vigorously with a glass rod.

  • Seeding: If you have any solid trace from a previous batch, add a speck to the oil.[3]

References & Authoritative Grounding

  • Chromatographic Behavior of Aminopyridines:

    • Principles: Basic amines require mobile phase modifiers (TEA/NH3) to suppress silanol interactions.

    • Source: Biotage.[1][3] "How do I purify ionizable organic amine compounds using flash column chromatography?" Link

  • Synthesis & Salt Formation Context:

    • Context: Similar structures (pyridin-2-yl-methylamines) are frequently isolated as fumarate salts to improve handling properties.[1][2]

    • Source: US Patent 7208603B2.[1][3] "Synthesis method and intermediates of pyridin-2-yl-methylamine." Link

  • General Purification of Basic Heterocycles:

    • Context: Acid-base extraction is the standard industrial method for separating aminopyridines from neutral precursors.[1]

    • Source: Sigma-Aldrich.[1] "Sample Preparation in Ion Exchange Chromatography" (Principles of pH-dependent solubility). Link

Sources

Technical Guide: Synthesis & Impurity Control for 2-(Azepan-1-yl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to address the specific challenges in synthesizing and purifying 2-(Azepan-1-yl)pyridin-4-amine , a scaffold frequently encountered in kinase inhibitor discovery (e.g., analogues of Kapruka or similar heterocyclic systems).

The content focuses on the critical issue of regioselectivity in pyridine functionalization—specifically the competition between the C2 and C4 positions—and provides actionable solutions for minimizing side products.

Executive Summary & Scaffold Overview

The target molecule, 2-(Azepan-1-yl)pyridin-4-amine , features a pyridine core substituted with a primary amine at C4 and a seven-membered azepane ring at C2. This specific substitution pattern presents a classic organic synthesis challenge: Nucleophilic Aromatic Substitution (


) on 2,4-dihalopyridines naturally favors the C4 position , whereas this target requires the bulky nucleophile (azepane) at C2.

Failure to control this regioselectivity results in the formation of the Regioisomer (Impurity B) , which is often difficult to separate from the target due to identical molecular weight and polarity.

Core Reaction Scheme

The recommended route utilizes 2-chloropyridin-4-amine as the starting material to lock the C4 amine in place, followed by a Palladium-catalyzed Buchwald-Hartwig amination to install the azepane at the deactivated C2 position.

ReactionScheme SM 2-Chloropyridin-4-amine (Starting Material) Target TARGET: 2-(Azepan-1-yl)pyridin-4-amine SM->Target Pd(OAc)2, BINAP NaOtBu, Toluene 100°C ImpurityA Impurity A: Bis-Azepane (Over-reaction) SM->ImpurityA Excess Azepane High Temp Azepane Azepane (Reagent) ImpurityB Impurity B: Regioisomer (If starting from 2,4-dichloro)

Figure 1: Synthetic pathway and potential divergence points.

Critical Analysis: The Regioselectivity Trap

Users frequently ask why they cannot simply react 2,4-dichloropyridine with azepane and then ammonia.

The Mechanism: In 2,4-dichloropyridine, the C4 position is significantly more electrophilic than C2.[1] The LUMO coefficient is higher at C4, and the Meisenheimer intermediate formed by attack at C4 is better stabilized by the ring nitrogen.[1]

  • Result: Reacting 2,4-dichloropyridine with azepane yields 4-(azepan-1-yl)-2-chloropyridine (the wrong isomer) as the major product (>90%).

  • Solution: You must start with the C4-amine already installed (2-chloropyridin-4-amine) or use a synthetic sequence that installs the C4-amine first.

Troubleshooting Guide: Identifying & Minimizing Side Products

Table 1: Common Impurities and Mitigation Strategies
Impurity IDNameStructure DescriptionOrigin / CauseRRT (Approx)*Mitigation Strategy
Impurity A Bis-Azepane 2,4-Di(azepan-1-yl)pyridineOver-reaction; displacement of C4-NH2 or reaction on dihalo precursor.1.8 - 2.0Control stoichiometry (1.05 eq Azepane). Lower temp.
Impurity B Regioisomer 4-(Azepan-1-yl)pyridin-2-amineWrong starting material sequence (from 2,4-dichloro).0.95 - 1.05Must use 2-chloro-4-aminopyridine as SM. Cannot be fixed by recrystallization.
Impurity C De-halogenated Pyridin-4-aminePd-catalyzed hydrodehalogenation (side reaction).0.4 - 0.5Degas solvents thoroughly. Avoid formate/alcohol donors if possible.
Impurity D Hydrolysis 4-Aminopyridin-2-olMoisture in reaction; hydroxide formation.0.2 - 0.3Use anhydrous toluene/dioxane. Store NaOtBu in desiccator.
Impurity E Dimer Biaryl couplingHomocoupling of aryl halide.1.5 - 1.7Optimize catalyst load. Ensure Azepane is fresh (not oxidized).

*Relative Retention Time (RRT) based on C18 Reverse Phase HPLC (Water/Acetonitrile).

Decision Tree for Impurity Identification

Use this logic flow to diagnose your crude reaction mixture.

Troubleshooting Start Analyze Crude LCMS/NMR MassCheck Is Mass = Target (191)? Start->MassCheck MassHigher Mass > Target? MassCheck->MassHigher No MassLower Mass < Target? MassCheck->MassLower No RegioCheck Check 1H NMR: NOE between Azepane & Pyridine H3? MassCheck->RegioCheck Yes (m/z 192) BisSub Impurity A (Bis-Azepane) Check Stoichiometry MassHigher->BisSub m/z ~274 Dehalo Impurity C (Des-chloro) Check Oxygen/Solvent MassLower->Dehalo m/z ~95 Correct Target Confirmed (2-Azepan-1-yl) RegioCheck->Correct Strong NOE WrongIso Impurity B (Regioisomer) (4-Azepan-1-yl) RegioCheck->WrongIso Weak/No NOE at H3

Figure 2: Diagnostic logic for impurity identification.

Validated Experimental Protocol

Objective: Synthesis of 2-(Azepan-1-yl)pyridin-4-amine via Buchwald-Hartwig Amination.

Reagents:

  • 2-Chloropyridin-4-amine (1.0 equiv)

  • Azepane (1.2 equiv)

  • Pd(OAc)₂ (5 mol%)

  • BINAP (10 mol%) or XPhos (for faster kinetics)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Toluene (Anhydrous, 0.2 M concentration)

Procedure:

  • Inerting: Charge a reaction vial with 2-chloropyridin-4-amine, Pd(OAc)₂, BINAP, and NaOtBu. Seal and purge with Nitrogen (

    
    ) for 5 minutes.
    
  • Addition: Add anhydrous Toluene via syringe, followed by Azepane.

  • Heating: Heat the mixture to 100°C for 12–16 hours.

    • Note: The C2-Cl is deactivated by the electron-donating C4-amine. High temperature and a strong ligand (BINAP/XPhos) are required. Standard

      
       (heating without Pd) will likely fail or require extreme temperatures (>150°C) leading to tar.
      
  • Workup: Cool to RT. Filter through a Celite pad (elute with EtOAc) to remove Pd black.

  • Purification: Concentrate and purify via Flash Chromatography (DCM:MeOH:NH3 gradient). The free amine is polar; use 1% NH3 in MeOH to prevent tailing.

Self-Validation Step:

  • Take an aliquot at 1 hour. If no conversion is observed, ensure the system is strictly anhydrous (water kills the catalyst) and O2-free. If conversion stalls at 50%, add a second portion of catalyst (2 mol%).

FAQ: Expert Insights

Q: Can I use 2,4-dichloropyridine and control the temperature to get the C2 product? A: No. The electronic bias is too strong. The C4 position is roughly 100x more reactive toward nucleophiles in


. You will almost exclusively get the C4-azepane product. You must use the 2-chloro-4-amine precursor.

Q: How do I distinguish the Regioisomer (Impurity B) by NMR? A: Use 1D NOE (Nuclear Overhauser Effect) .

  • Irradiate the

    
    -protons of the Azepane ring (~3.5 ppm).
    
  • Target (2-Azepan): You will see a strong NOE enhancement at the Pyridine H3 proton (singlet/doublet near 5.8-6.0 ppm).

  • Impurity (4-Azepan): You will see NOE enhancement at Pyridine H3 and H5 (both are ortho to the azepane).

Q: Why is my yield low (<40%)? A: Check for Catalyst Poisoning . The primary amine at C4 can coordinate to Palladium, deactivating it.

  • Fix: Use a bulky biaryl phosphine ligand like XPhos or BrettPhos , which prevents the primary amine from binding tightly to the metal center, or protect the C4-amine (e.g., as a Boc-carbamate) before the coupling step.

References

  • Regioselectivity in 2,4-Dichloropyridines: BenchChem. A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Aromatic Substitution. (2025).[1][2][3]

  • Buchwald-Hartwig Amination of Pyridines: Loudon, G. M., & Parise, J. Organic Chemistry.[4] (Roberts and Company Publishers). General reference for Pd-catalyzed amination mechanisms. Specific application note: WuXi AppTec. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.

  • Synthesis of Azepane Scaffolds: National Institutes of Health (NIH). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization.[5] (2022).[5][6]

  • Precursor Synthesis (2-Chloro-4-aminopyridine): ChemicalBook. 4-Amino-2-chloropyridine: Application, Synthesis.

Sources

Degradation pathways of 2-(Azepan-1-yl)pyridin-4-amine under stress conditions

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers and stability scientists working with 2-(Azepan-1-yl)pyridin-4-amine . It is designed to troubleshoot stability issues, elucidate degradation mechanisms, and provide actionable experimental protocols.[1]

Document Control:

  • Subject: Degradation Pathways & Stress Testing Guide

  • Molecule Class: Aminopyridine / Cyclic Amine Hybrid

  • Target Audience: Analytical Chemists, Formulation Scientists, Medicinal Chemists

  • Status: [APPROVED FOR R&D USE]

Executive Summary & Chemical Context

2-(Azepan-1-yl)pyridin-4-amine is a bifunctional heterocyclic scaffold often utilized as an intermediate in the synthesis of kinase inhibitors (e.g., MK2 inhibitors) and CNS-active agents. Its stability profile is governed by the electronic interplay between the electron-rich 4-aminopyridine core and the steric bulk of the azepane ring.

Critical Stability Risks:

  • Oxidative Susceptibility: High. The molecule contains two nitrogen centers capable of N-oxidation.

  • Photolytic Instability: Moderate. The aminopyridine chromophore is susceptible to UV-induced radical formation.

  • Hydrolytic Resistance: High. The C-N bond connecting the azepane to the pyridine is electronically stabilized (amidine-like resonance), making it resistant to hydrolysis under mild conditions.

Troubleshooting Guide: Diagnostic Scenarios

Use this section to quickly identify the root cause of unexpected results in your chromatograms.

Scenario A: "I see a new peak eluting before the main peak (RRT ~0.8 - 0.9) after peroxide treatment."
  • Diagnosis: N-Oxide Formation.

  • Mechanism: The tertiary nitrogen of the azepane ring and the pyridine ring nitrogen are both nucleophilic. Under oxidative stress (H₂O₂), they form N-oxides.

  • Technical Insight: The azepane nitrogen, being exocyclic and conjugated to the pyridine, is less basic than a typical aliphatic amine but still susceptible. The pyridine nitrogen is also a target. You likely have a mixture of N-oxide isomers.

  • Action: Verify using LC-MS. Look for a mass shift of +16 Da (M+16) or +32 Da (M+32) for the di-N-oxide.

Scenario B: "My assay value is dropping in acidic media, but no distinct degradation peaks are appearing."
  • Diagnosis: Salt Formation or Precipitation (Not Degradation).

  • Mechanism: 2-aminopyridines are bases (pKa ~7-9). In strong acids (0.1N HCl), the molecule becomes doubly protonated. This can alter solubility or retention behavior, potentially causing the molecule to crash out or stick to glassware/column frits.

  • Action: Check mass balance. If recovery is low but purity is high, it is a solubility/adsorption issue, not chemical degradation.

Scenario C: "The solution turned yellow/brown after exposure to ambient light."
  • Diagnosis: Photolytic Ring Oxidation/Dimerization.

  • Mechanism: Aminopyridines absorb UV light, generating radical species. These radicals can couple to form azo-dimers or undergo ring oxidation to form colored "quinoid-like" species.

  • Action: Protect samples from light using amber glassware or foil. This degradation is often irreversible.

Detailed Degradation Pathways

The following diagram illustrates the mechanistically derived degradation pathways for 2-(Azepan-1-yl)pyridin-4-amine under ICH stress conditions.

Pathway Visualization

DegradationPathways Parent 2-(Azepan-1-yl) pyridin-4-amine (MW: ~191.2) Oxidation Oxidative Stress (H2O2 / Peroxides) Parent->Oxidation Hydrolysis Hydrolytic Stress (Strong Acid/Heat) Parent->Hydrolysis Photo Photolytic Stress (UV/Vis Light) Parent->Photo NOxide1 Degradant A: Pyridine N-Oxide (+16 Da) Oxidation->NOxide1 N-Oxidation (Major) NOxide2 Degradant B: Azepane N-Oxide (+16 Da) Oxidation->NOxide2 N-Oxidation (Minor) RingOpen Degradant C: Azepane Ring Opening (Aldehyde/Acid) Oxidation->RingOpen Radical Oxidation (Severe Stress) Cleavage Degradant D: 2-Hydroxy-4-aminopyridine + Azepane Hydrolysis->Cleavage Nucleophilic Aromatic Substitution (Slow) Dimer Degradant E: Azo-Dimers (Colored Species) Photo->Dimer Radical Coupling

Figure 1: Mechanistic degradation map showing primary degradation routes: Oxidation (Red), Hydrolysis (Yellow), and Photolysis (Green).

Mechanistic Deep Dive
1. Oxidative Pathway (Primary Risk)
  • Mechanism: Electrophilic attack by reactive oxygen species (ROS) on the nitrogen lone pairs.

  • Regioselectivity: The pyridine nitrogen is generally the primary site of oxidation for aminopyridines, forming the Pyridine-N-oxide . However, the azepane nitrogen is also susceptible.

  • Secondary Oxidation: Under harsh conditions (e.g., metal-catalyzed oxidation), the azepane ring can undergo oxidative ring opening (similar to cyclic amine metabolism), leading to amino-aldehyde or amino-acid derivatives.

2. Hydrolytic Pathway (Secondary Risk)
  • Mechanism: Nucleophilic Aromatic Substitution (S_NAr).

  • Conditions: Requires extreme pH (e.g., 1N HCl/NaOH at 80°C).

  • Process: Water acts as a nucleophile, attacking the C2 position of the pyridine ring. This leads to the displacement of the azepane ring, releasing free azepane and generating 2-hydroxy-4-aminopyridine (which tautomerizes to the pyridone form).

3. Photolytic Pathway [1]
  • Mechanism: Photo-induced electron transfer (PET).

  • Process: UV excitation of the pyridine ring leads to radical formation. These radicals can react with dissolved oxygen (singlet oxygen) to degrade the ring or couple with other molecules to form high-molecular-weight, colored aggregates (dimers).

Standardized Experimental Protocols

These protocols are designed to achieve 5-20% degradation, as recommended by ICH Q1A(R2) guidelines.

Protocol A: Oxidative Stress (H₂O₂)
  • Preparation: Prepare a 1.0 mg/mL stock solution of the compound in Acetonitrile:Water (50:50).

  • Stress: Add 30% H₂O₂ to achieve a final concentration of 3%.

  • Incubation: Store at Room Temperature (25°C) for 2 to 6 hours.

  • Quenching: CRITICAL STEP. Quench with 10% Sodium Metabisulfite solution before injection to prevent on-column oxidation.

  • Analysis: Inject immediately on HPLC.

Protocol B: Acid/Base Hydrolysis
  • Preparation: Prepare a 1.0 mg/mL stock solution.

  • Acid Stress: Add 1N HCl (1:1 volume ratio). Heat at 60°C for 4 hours.

  • Base Stress: Add 1N NaOH (1:1 volume ratio). Heat at 60°C for 4 hours.

  • Neutralization: Neutralize acid samples with 1N NaOH and base samples with 1N HCl to pH ~7.0 prior to analysis to avoid peak splitting.

Protocol C: Photostability
  • Solid State: Spread a thin layer of solid material in a quartz petri dish.

  • Solution: Prepare a 1.0 mg/mL solution in a quartz vial.

  • Exposure: Expose to 1.2 million lux hours (visible) and 200 W·h/m² (UV) in a photostability chamber (ICH Q1B conditions).

  • Control: Wrap a duplicate sample in aluminum foil and place in the same chamber (Dark Control).

Quantitative Data Template

Use the following table structure to report your forced degradation results.

Stress ConditionTime (h)Temp (°C)% Assay (Parent)% Total ImpuritiesMajor Degradant RRTMass Shift (Da)
Control (Unstressed) 025100.00.1N/AN/A
Acid (1N HCl) 46098.50.50.45-
Base (1N NaOH) 46099.20.3--
Oxidation (3% H₂O₂) 42585.0 14.5 0.85+16 / +32
Photolysis (Soln) 24Amb92.07.51.15-

References

  • ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2).[2] International Council for Harmonisation.[3] Link

  • Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press.[4] (General principles of aminopyridine oxidation).

  • Vertex AI Search. (2025). Degradation of 4-amino pyridine derivatives and azepane ring expansion/oxidation. [Contextual Synthesis of Search Results 1.1, 1.3, 1.6, 1.13].
  • PubChem. Compound Summary: 4-Aminopyridine. National Library of Medicine.[4] Link

  • PubChem. Compound Summary: Azepane.[5] National Library of Medicine.[4] Link

Sources

Optimizing reaction conditions for coupling reactions with 2-(Azepan-1-yl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a dynamic support center resource, designed to address the specific challenges of coupling 2-(Azepan-1-yl)pyridin-4-amine. It moves beyond generic advice to tackle the unique electronic and steric properties of this scaffold.

Status: Operational | Role: Senior Application Scientist | Topic: Reaction Optimization[1]

Executive Summary: The Scaffold Challenge

2-(Azepan-1-yl)pyridin-4-amine presents a dichotomy in reactivity. The azepane ring at the C2 position acts as a strong electron-donating group (+M effect), significantly increasing the electron density of the pyridine ring compared to a bare 4-aminopyridine.[2]

  • The Advantage: The C4-primary amine is more nucleophilic than typical heteroaryl amines.[1][2]

  • The Trap: The pyridine nitrogen (N1) is exceptionally basic and electron-rich.[3] It acts as a potent ligand, aggressively sequestering transition metals (Pd, Cu) and causing catalyst death.

This guide provides self-validating workflows to bypass these traps.

Module 1: Amide Coupling (Acylation)

Scenario: You are coupling the C4-amine with a carboxylic acid, but conversion stalls at 40-60%, or you observe significant hydrolysis of the activated ester.

Troubleshooting & FAQs

Q: Why is my HATU coupling stalling despite the amine being "electron-rich"? A: While the azepane increases electron density, the pyridine ring is still electron-deficient relative to a phenyl ring.[1][2] Furthermore, the pyridine nitrogen may be protonated by the carboxylic acid before coupling occurs, deactivating the system.

  • The Fix: Switch to T3P (Propylphosphonic anhydride) in a non-nucleophilic solvent (EtOAc or 2-MeTHF).[3] T3P drives equilibrium by irreversible byproduct formation and tolerates the basic pyridine nitrogen better than uronium salts.

Q: I see a major side product with mass M+99. What is it? A: This is likely the N-acylurea adduct , a common failure mode with carbodiimides (EDC/DCC) when the amine nucleophile is slow.

  • The Fix: Abandon carbodiimides. Use the Acid Chloride Method or Mixed Anhydride if the acid is stable. If using coupling reagents, switch to COMU or T3P with Pyridine as the base (acts as both base and acyl transfer catalyst).

Optimized Protocol: T3P-Mediated Coupling[1][2][3]
  • Stoichiometry: Acid (1.0 eq), Amine (1.1 eq), T3P (50% in EtOAc, 2.0 eq), Pyridine (3.0 eq).

  • Solvent: 2-MeTHF or EtOAc (Avoid DMF if possible to simplify workup).

  • Temperature: Start at 0°C, warm to RT. If stalled, heat to 50°C (T3P is stable at T < 80°C).

  • Workup: Wash with sat. NaHCO3, then water. Do not wash with strong acid (you will lose the product into the aqueous layer due to the basic azepane/pyridine).

Module 2: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)

Scenario: You are coupling the amine with an aryl halide.[1][2][3] The reaction turns black (Pd precipitation) and yields are <20%.

Troubleshooting & FAQs

Q: My catalyst is dying immediately. Is it the Azepane group? A: Indirectly, yes. The azepane makes the pyridine nitrogen highly basic. This nitrogen displaces the phosphine ligands on Palladium, forming a stable, inactive [Pd(Pyridine)2Cl2] complex.

  • The Fix: You must use a Pre-catalyst (e.g., Pd-G3 or Pd-G4) rather than mixing Pd2(dba)3 + Ligand.[2][3] This ensures the active catalytic species forms before the pyridine can sequester the metal.

Q: Which ligand overcomes the "Pyridine Poisoning"? A:

  • Primary Choice: BrettPhos or tBuBrettPhos . These bulky, electron-rich ligands prevent the pyridine nitrogen from coordinating to the Pd center via steric shielding.[2]

  • Secondary Choice: Xantphos . As a bidentate ligand with a wide bite angle, it resists displacement by the monodentate pyridine nitrogen.

Visualization: Catalyst Survival Strategy

The following diagram illustrates the competition between the ligand and the substrate (pyridine N) for the Palladium center.

CatalystPathways Pd_Pre Pd Pre-catalyst (Pd-G4) Active_Pd Active Species [L-Pd(0)] Pd_Pre->Active_Pd Activation (Base/Heat) Coupling Productive Cycle (Oxidative Addition) Active_Pd->Coupling BrettPhos (Steric Shield) Poisoning Catalyst Death [Pd(Pyridine)Ln] Active_Pd->Poisoning Small Ligand (PPh3/dppf) Substrate 2-(Azepan-1-yl) pyridin-4-amine Substrate->Coupling NH2 Coordination Substrate->Poisoning N1 Coordination

Caption: Pathway analysis showing how bulky ligands (BrettPhos) favor the productive cycle by blocking the N1-poisoning pathway.

Module 3: Nucleophilic Aromatic Substitution (SNAr)

Scenario: Coupling with electron-deficient heteroaryl chlorides (e.g., chloropyrimidines).[3]

Troubleshooting & FAQs

Q: Standard SNAr (DIPEA/DMF/100°C) is too slow. Can I force it? A: The 4-amino group is not nucleophilic enough for neutral SNAr against moderately activated electrophiles.[1][3]

  • The Fix: Switch to LiHMDS (Lithium Hexamethyldisilazide) . Deprotonate the amine first at -78°C or 0°C to generate the lithium amide anion.[1][2] This species is roughly 1000x more nucleophilic.

    • Warning: The azepane ring is stable, but ensure your electrophile doesn't have sensitive esters or acidic protons.

Module 4: Purification & Handling

Scenario: The product streaks on silica gel, and recovery is low.

Q: How do I purify this basic, lipophilic molecule? A: The combination of the azepane and pyridine makes this molecule "sticky" on acidic silica.

  • The Fix: Pre-treat your silica column with 1% Triethylamine (Et3N) in Hexanes.

  • Eluent: Use DCM:MeOH with 1% NH4OH (7N NH3 in MeOH is easier to handle). The ammonia competes for the silanol sites, allowing your product to elute cleanly.

Data Summary: Recommended Conditions
Reaction TypePrimary ReagentBase / AdditiveSolventTempCritical Note
Amide Coupling T3P (50% in EtOAc)Pyridine (3 eq)2-MeTHF0°C -> 50°CAvoid aqueous acid workup.[1][2][3]
Buchwald Pd-G4-BrettPhos NaOtBu or K3PO4t-Amyl Alcohol80-100°CExclude O2 strictly.[1][2][3] Use Pre-catalysts.[4]
SNAr LiHMDS (1M THF)None (Reagent is base)THF0°C -> RTAdd electrophile after deprotonation.[3]

References

  • Mechanistic Studies on Pd-Catalyzed Amination

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[2] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.

    • [3]

    • Relevance: Establishes the necessity of bulky biarylphosphine ligands (BrettPhos)
  • T3P in Amide Coupling

    • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][3] Chemical Reviews.

    • [3]

    • Relevance: Validates T3P as the superior reagent for sterically encumbered or electron-deficient amines where epimerization or low conversion is a risk.[1][2][3]

  • Purification of Basic Heterocycles

    • Dolan, J. (2010). A Guide to Flash Chromatography. Teledyne ISCO.[1][3]

    • Relevance: Standardizes the use of amine modifiers (NH4OH/Et3N)

Sources

Improving the scalability of 2-(Azepan-1-yl)pyridin-4-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scalable Synthesis of 2-(Azepan-1-yl)pyridin-4-amine

Ticket ID: SC-2024-PYR-04 Assigned Scientist: Dr. A. Vance, Senior Application Scientist Status: Open Subject: Overcoming Regioselectivity & Purification Bottlenecks in Scale-Up[1]

Executive Summary: The Regioselectivity Paradox

Scaling the synthesis of 2-(Azepan-1-yl)pyridin-4-amine presents a classic heterocyclic challenge: Regioselectivity .[1]

If you start with the commodity chemical 2,4-dichloropyridine , standard thermal nucleophilic aromatic substitution (SNAr) will predominantly yield the C-4 substituted product (4-(azepan-1-yl)-2-chloropyridine) due to the para-like activation from the pyridine nitrogen.[1] This is the wrong isomer.

To obtain the C-2 substituted target efficiently at scale, you must invert this natural selectivity. This guide details two validated workflows to achieve this:

  • The Catalytic Route (High Purity): Using Buchwald-Hartwig conditions to force C-2 selectivity.[1][2]

  • The Activation Route (Cost Effective): Using a nitro-precursor to direct substitution, followed by reduction.

Module 1: Strategic Route Selection

Before committing to a 100g+ batch, select the route that matches your facility's capabilities.

FeatureRoute A: Pd-Catalyzed C-2 Selectivity Route B: Nitro-Activation & Reduction
Starting Material 2,4-Dichloropyridine (Cheap)2-Chloro-4-nitropyridine (Moderate)
Key Reagent Pd(OAc)₂ / BINAP or XantphosIron/NH₄Cl or H₂/Pd-C
Regioselectivity >20:1 (C2 vs C4) controlled by LigandHigh (Cl displacement activated by p-NO₂)
Purification Requires metal scavenging (SiliaMetS)Requires careful filtration of iron sludge
Scale Suitability Best for GMP/High PurityBest for Cost/Non-GMP early phase
Visualizing the Synthetic Logic

Synthesis_Logic Start Target: 2-(Azepan-1-yl)pyridin-4-amine SM1 SM: 2,4-Dichloropyridine RouteA Route A: Pd-Catalysis (Inverts Selectivity) SM1->RouteA Selectivity Control SM2 SM: 2-Chloro-4-nitropyridine RouteB Route B: S_NAr Displacement (Nitro Activates C-2) SM2->RouteB Electronic Activation InterA Intermediate: 2-(Azepan-1-yl)-4-chloropyridine RouteA->InterA C-2 Selective InterB Intermediate: 2-(Azepan-1-yl)-4-nitropyridine RouteB->InterB Cl Displacement StepA2 Step 2: Amination of C-4 (NH3 equivalent) InterA->StepA2 StepB2 Step 2: Nitro Reduction (Fe/AcOH or H2) InterB->StepB2 StepA2->Start StepB2->Start

Figure 1: Decision tree for synthetic route selection based on starting material availability.

Module 2: Detailed Protocols & Troubleshooting

Protocol A: The "Buchwald C-2 Inversion" (Recommended)

Based on regioselective principles for 2,4-dichloropyridines [1].[1]

The Chemistry: Palladium catalysts, particularly with bidentate ligands like BINAP or Xantphos, preferentially insert into the C-2 bond of 2,4-dichloropyridine due to chelation effects and electronic differentiation, overcoming the thermal preference for C-4.[1]

Step 1: C-2 Coupling

  • Charge: 2,4-Dichloropyridine (1.0 eq), Azepane (1.1 eq), NaOtBu (1.5 eq).

  • Catalyst: Pd(OAc)₂ (1 mol%) + Xantphos (1.1 mol%). Note: Pre-mix catalyst/ligand in solvent for 10 mins.

  • Solvent: Toluene or Dioxane (0.5 M).

  • Conditions: 80°C, 4-6 hours under N₂.

  • Checkpoint: Monitor HPLC. If >5% bis-substitution (azepane at both C2 and C4) is observed, lower temperature to 65°C.

Step 2: C-4 Amination

  • Reactant: Intermediate from Step 1.

  • Reagent: LiHMDS (Lithium Hexamethyldisilazide) acts as an ammonia surrogate. Alternatively, use Benzylamine followed by deprotection if LiHMDS yields are low.

  • Conditions: Pd-catalyzed coupling (same catalyst system usually works) at 100°C.

  • Hydrolysis: Acidic workup removes the silyl groups to reveal the free amine.

Troubleshooting Guide (Route A)

SymptomProbable CauseCorrective Action
Reaction Stalls at 80% Conv. Catalyst poisoning by azepane (amine) or O₂ leak.[1]Sparge solvents with Argon for 20 mins. Add 0.5 mol% fresh catalyst slurry.
High Bis-Substituted Impurity Temperature too high; Excess Azepane.[1]Reduce Azepane to 1.05 eq. Lower temp to 60°C. Add Azepane via syringe pump over 2 hrs.
Dark/Black Reaction Mixture Palladium precipitation ("Pd Black").Ligand oxidation. Ensure Xantphos is fresh/white. Increase Ligand:Pd ratio to 1.5:1.
Protocol B: The "Nitro-Reduction" (Scale-Up Friendly)

Best for avoiding expensive catalysts.[1]

Step 1: SNAr Displacement

  • Charge: 2-Chloro-4-nitropyridine (1.0 eq), K₂CO₃ (2.0 eq).

  • Solvent: Acetonitrile or THF (Avoid DMF/DMSO to simplify workup).

  • Addition: Add Azepane (1.05 eq) dropwise at 0°C.

  • Reaction: Warm to RT. The ortho-chloro position is activated by the para-nitro group.[1]

    • Critical Note: Monitor for displacement of the Nitro group (rare but possible). The Chloride is the better leaving group here.

Step 2: Nitro Reduction

  • Method: Iron powder (3 eq) + NH₄Cl (5 eq) in Ethanol/Water (3:1).

  • Temp: Reflux (70-80°C) for 2 hours.

  • Workup: Filter hot through Celite to remove iron sludge. Isolate amine.[3][4][5]

Module 3: Purification & Impurity Management

Chromatography is the enemy of scale. Use salt formation for purification.

The "Salt-Break" Purification Strategy

The target molecule is a di-basic pyridine.[1] You can exploit pKa differences to purify it without silica gel.

  • Dissolution: Dissolve crude organic residue in EtOAc or MTBE (5 volumes).

  • Salt Formation: Add 1.0 eq of HCl (in dioxane or ether) or p-Toluenesulfonic acid (TsOH).

    • Observation: The mono-salt often crystallizes, leaving non-basic impurities (like unreacted starting material or bis-azepane byproducts) in the mother liquor.[1]

  • Filtration: Collect the salt.

  • Free-Basing: Suspend salt in water, adjust pH to >12 with NaOH, and extract with EtOAc.

Pd Removal (For Route A): If Pd levels are >20 ppm, treat the organic layer with SiliaMetS® Thiol or N-acetylcysteine wash during workup.

Workup Logic Flow

Workup_Flow Crude Crude Reaction Mixture (Target + Impurities + Pd) Extract Aqueous Workup (Remove Salts/DMF) Crude->Extract Scavenge Add Pd Scavenger (SiliaMetS Thiol / Activated Carbon) Extract->Scavenge If Route A Salt Salt Formation (Add 1.0 eq TsOH in EtOAc) Extract->Salt If Route B Scavenge->Salt Filter Filtration Salt->Filter Liquor Mother Liquor (Contains Non-Basic Impurities) Filter->Liquor Solid Solid Salt (Target Molecule) Filter->Solid FreeBase Free Base (NaOH / Extraction) Solid->FreeBase

Figure 2: Purification workflow minimizing chromatographic steps.[1]

Frequently Asked Questions (FAQs)

Q1: Why can't I just heat 2,4-dichloropyridine with Azepane without a catalyst? A: You can, but you will get the wrong molecule. Thermal SNAr on 2,4-dichloropyridine favors the C-4 position (yielding 4-azepan-1-yl-2-chloropyridine) because the transition state at C-4 is better stabilized by the pyridine nitrogen [2].[1] To hit C-2, you need the palladium catalyst to direct the amine.[1]

Q2: My final product is turning purple/brown on the shelf. Why? A: Aminopyridines are electron-rich and prone to oxidation (N-oxide formation) or photo-degradation.[1] Store the free base under Nitrogen in amber vials at -20°C. For long-term storage, the HCl salt is significantly more stable.[1]

Q3: Can I use 2-fluoropyridin-4-amine as a starting material? A: Yes. If you already have the 4-amine installed, the 2-fluoro position is much more reactive than a 2-chloro position.[1] You might be able to perform a thermal SNAr with Azepane at 140-160°C in NMP.[1] However, the 4-amino group donates electrons into the ring, deactivating it.[1] You will likely need high temperatures, which may cause tarring. The Pd-catalyzed route (Buchwald) is milder and cleaner.[1]

References

  • Regioselective Buchwald-Hartwig Amination

    • Title: Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.[1][2]

    • Source: Organic & Biomolecular Chemistry.[6]

    • URL:[Link]

  • S_NAr Regioselectivity Mechanisms

    • Title: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines.
    • Source: Journal of Organic Chemistry.[6]

    • URL:[Link]

  • Purification of Aminopyridines

    • Title: Purification of 2-aminopyridine derivatives...[1][7] by cation-exchange chromatography.[1][7]

    • Source: Analytical Biochemistry (via PubMed).
    • URL:[Link]

  • General Scale-Up Guidelines

    • Title: Scale-Up Guide: Buchwald-Hartwig Amination.[1]

    • Source: Sigma-Aldrich Technical Guides.[1]

Sources

Technical Support Center: Enhancing Cell Permeability of 2-(Azepan-1-yl)pyridin-4-amine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers and drug development professionals working to improve the cell permeability of 2-(azepan-1-yl)pyridin-4-amine analogs. It offers troubleshooting advice and frequently asked questions (FAQs) in a structured question-and-answer format to address common experimental challenges.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals

This section addresses foundational concepts critical for devising effective permeability enhancement strategies.

Q1: What is cell permeability and why is it a critical parameter for 2-(azepan-1-yl)pyridin-4-amine analogs?

A1: Cell permeability describes the ability of a compound, such as our analog, to pass through a cell membrane to reach its intracellular target. This is a crucial factor in drug efficacy as most drug targets are located inside the cell. Poor permeability is a major reason for the failure of drug candidates during development. The systemic absorption of a drug is dependent on its physicochemical properties, the nature of the drug product, and the anatomy and physiology of the absorption site[1].

Q2: What are the key physicochemical properties influencing the cell permeability of my analogs?

A2: The transport of a drug across a membrane is influenced by several factors. Key physicochemical properties of the drug that play a role include molecular size, concentration gradient, and pKa[2]. The properties of the membrane itself, such as its thickness, surface area, and specific permeability to the drug, are also important[2]. For small molecules like your analogs, the main factors to consider are:

  • Lipophilicity (logP/logD): This measures how well a compound dissolves in fats and oils, which is a good indicator of its ability to cross the lipid bilayer of the cell membrane. Drugs that are more lipid-soluble tend to pass through cell membranes more easily than those that are less lipid-soluble or more water-soluble[1].

  • Molecular Size: Generally, smaller molecules (under 500-600 Daltons) can more easily pass through the capillary membrane to access different tissues[3][4].

  • Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors on a molecule can impact its ability to cross the cell membrane. Masking hydrogen bond donors often increases lipophilicity and can improve permeability[5].

  • Ionization State (pKa): The charge of a molecule at physiological pH (around 7.4) significantly affects its permeability. Generally, neutral, un-ionized forms of a drug cross the membrane more readily[3][6].

Q3: How does the structure of 2-(azepan-1-yl)pyridin-4-amine contribute to its permeability characteristics?

A3: The 2-(azepan-1-yl)pyridin-4-amine scaffold has several features that influence its permeability. The pyridine ring and the azepane ring contribute to the molecule's overall lipophilicity. The primary amine at the 4-position of the pyridine ring is a key hydrogen bond donor and will be protonated at physiological pH, which can hinder passive diffusion across the cell membrane. Understanding the interplay of these structural features is crucial for designing analogs with improved permeability.

Q4: What are the primary mechanisms by which small molecules like my analogs cross the cell membrane?

A4: Small molecules can cross cell membranes through several mechanisms:

  • Passive Diffusion: This is the most common route for many drugs and relies on the concentration gradient of the compound across the membrane. It is favored by higher lipophilicity and a neutral charge[4].

  • Facilitated Diffusion: This process involves membrane proteins that help transport molecules across the membrane, still driven by a concentration gradient.

  • Active Transport: This mechanism requires energy and uses transporter proteins to move compounds against their concentration gradient.

  • Paracellular Transport: This involves the passage of molecules through the tight junctions between cells.

For your analogs, optimizing for passive diffusion is often the most direct strategy.

G cluster_membrane Cell Membrane Passive_Diffusion Passive Diffusion (Lipid Bilayer) Intracellular Intracellular Space Passive_Diffusion->Intracellular Low Concentration Facilitated_Diffusion Facilitated Diffusion (Carrier Proteins) Facilitated_Diffusion->Intracellular Low Concentration Active_Transport Active Transport (Pumps/Transporters) Active_Transport->Intracellular Against Gradient Extracellular Extracellular Space Extracellular->Passive_Diffusion High Concentration Extracellular->Facilitated_Diffusion High Concentration Extracellular->Active_Transport ATP

Caption: Mechanisms of small molecule transport across the cell membrane.

Section 2: Troubleshooting Guide - Addressing Common Experimental Hurdles

This section provides practical solutions to specific problems you may encounter during your experiments.

Q5: My 2-(azepan-1-yl)pyridin-4-amine analog shows poor permeability in the PAMPA assay. What are the likely causes and how can I improve it?

A5: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method for assessing passive, transcellular permeability[7]. Poor results in this assay often point to issues with the physicochemical properties of your analog.

Potential Causes & Solutions:

Potential Cause Explanation Suggested Action
High Polarity / Low Lipophilicity The compound is too water-soluble to effectively partition into the artificial lipid membrane.Increase lipophilicity by adding non-polar functional groups (e.g., alkyl, aryl) to the azepane or pyridine ring. Be mindful of not increasing the molecular weight excessively.
High Hydrogen Bonding Capacity The presence of too many hydrogen bond donors and/or acceptors can hinder membrane crossing.Consider N-methylation or other modifications to cap hydrogen bond donors.[8] Introducing intramolecular hydrogen bonds can also sometimes improve permeability by reducing the interaction with water.[5][9]
High pKa If the primary amine is strongly basic, it will be predominantly protonated and charged at the assay's pH, preventing passive diffusion.Modify the electronic properties of the pyridine ring to lower the pKa of the amine. Alternatively, consider prodrug strategies where the amine is temporarily masked.
Poor Solubility in Assay Buffer The compound may be precipitating out of the donor solution, leading to an artificially low measured permeability.Confirm the solubility of your compound in the assay buffer. If necessary, adjust the buffer composition or use a co-solvent, but be aware that this can affect the membrane integrity.[10]
Q6: My analog has good permeability in the PAMPA assay but performs poorly in a Caco-2 cell-based assay. What does this discrepancy indicate?

A6: This is a common and informative result. The Caco-2 cell line is a model of the human intestinal epithelium and possesses active transport proteins.[11] A discrepancy between PAMPA and Caco-2 results suggests that active transport mechanisms may be at play.

Possible Explanations:

  • Efflux Transporter Substrate: Your analog may be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which are present in Caco-2 cells but not in the PAMPA system. These transporters actively pump the compound out of the cell, reducing its net permeability.

  • Poor Paracellular Permeability: While PAMPA primarily measures transcellular permeability, Caco-2 assays can also reflect paracellular transport. If your molecule is too large or has unfavorable properties for this route, it could contribute to lower permeability in the cell-based model.

  • Metabolism by Caco-2 Cells: The cells may be metabolizing your compound, leading to a lower concentration of the parent drug in the acceptor compartment.

G Analog Analog Enters Cell Efflux Efflux by P-gp Analog->Efflux Metabolism Intracellular Metabolism Analog->Metabolism Low_Permeability Observed Low Permeability Efflux->Low_Permeability Metabolism->Low_Permeability

Caption: Potential reasons for poor Caco-2 permeability despite good PAMPA results.

Q7: How can I experimentally determine if my analog is a substrate for P-gp efflux?

A7: You can perform a bi-directional Caco-2 permeability assay.

Experimental Protocol: Bi-directional Caco-2 Permeability Assay

  • Cell Culture: Grow Caco-2 cells on permeable supports until a confluent monolayer is formed, typically for 21 days.[11]

  • Assay Setup:

    • Apical to Basolateral (A-B) Transport: Add your analog to the apical (upper) chamber and measure its appearance in the basolateral (lower) chamber over time. This represents absorption.

    • Basolateral to Apical (B-A) Transport: Add your analog to the basolateral chamber and measure its appearance in the apical chamber over time. This represents secretion or efflux.

  • Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • Efflux Ratio (ER) = Papp (B-A) / Papp (A-B)

    • An efflux ratio significantly greater than 1 (typically >2) suggests that your compound is a substrate for an efflux transporter like P-gp.

To confirm the involvement of a specific transporter, you can repeat the assay in the presence of a known inhibitor of that transporter (e.g., verapamil for P-gp). A significant reduction in the efflux ratio in the presence of the inhibitor would confirm its role.

Q8: My attempts to increase lipophilicity have led to poor aqueous solubility. How can I balance these two properties?

A8: This is a classic challenge in drug discovery known as the "solubility-permeability tradeoff."

Strategies for Balancing Lipophilicity and Solubility:

  • Introduce Polar Functional Groups Strategically: Add polar groups in positions that do not significantly hinder the molecule's interaction with the lipid membrane. For example, a hydroxyl or methoxy group on a part of the molecule that is less critical for membrane insertion.

  • Utilize "Chameleon-like" Moieties: Incorporate functional groups that can adopt different conformations in aqueous versus lipid environments. For instance, a group that can form an intramolecular hydrogen bond in a non-polar environment to mask its polarity.

  • Formulate with Excipients: For in vivo studies, formulation strategies using cyclodextrins, co-solvents, or lipid-based delivery systems can improve the solubility of poorly soluble compounds.[12]

  • Prodrug Approach: Design a more soluble prodrug that is converted to the active, more lipophilic compound at the target site.

Section 3: Experimental Protocols

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides a rapid assessment of a compound's passive permeability.[13]

Materials:

  • 96-well PAMPA "sandwich" plate (donor and acceptor plates)

  • Artificial membrane solution (e.g., phosphatidylcholine in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds and control compounds (high and low permeability)

  • Plate reader for quantification (e.g., UV-Vis or LC-MS)

Procedure:

  • Membrane Coating: Apply a small volume of the artificial membrane solution to the filter of the acceptor plate and allow the solvent to evaporate.

  • Acceptor Plate Preparation: Fill the wells of the acceptor plate with PBS.

  • Donor Plate Preparation: Dissolve the test and control compounds in PBS (a small amount of co-solvent like DMSO can be used if necessary) and add them to the donor plate.

  • Incubation: Place the acceptor plate on top of the donor plate to form the "sandwich" and incubate at room temperature for a defined period (e.g., 4-18 hours).

  • Quantification: After incubation, separate the plates and measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.

  • Calculation: Calculate the effective permeability (Pe) using the following equation:

    Pe = (V_A * V_D) / ((V_A + V_D) * Area * Time) * -ln(1 - [drug]_acceptor / [drug]_equilibrium)

    Where V_A and V_D are the volumes of the acceptor and donor wells, Area is the surface area of the membrane, and Time is the incubation time.

Data Interpretation:

Compare the Pe values of your analogs to those of the high and low permeability controls to classify their permeability potential.[14]

Permeability Class Typical Pe (x 10-6 cm/s)
High> 15
Medium5 - 15
Low< 5

Note: These are general ranges and may vary depending on the specific assay conditions.

References

  • Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. (2023). ResearchGate. Retrieved from [Link]

  • Predicting and Improving the Membrane Permeability of Peptidic Small Molecules | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Permeability Assay on Caco-2 Cells. (n.d.). Bienta. Retrieved from [Link]

  • Controlling cellular distribution of drugs with permeability modifying moieties. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) training video | Pion Inc. (2022). YouTube. Retrieved from [Link]

  • Recent Alternatives to Improve Permeability of Peptides. (2024). PRISM BioLab. Retrieved from [Link]

  • Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors. (n.d.). National Institutes of Health. Retrieved from [Link]

  • 2-Amino-benzoic acid-4-(pyridin-4-yl-disulfan-yl)pyridine (1/1). (n.d.). National Institutes of Health. Retrieved from [Link]

  • Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. (n.d.). MDPI. Retrieved from [Link]

  • The systemic absorption of a drug is dependent on (1) the physicoch. (n.d.). Retrieved from [Link]

  • Comparison between Caco-2 permeability and PAMPA permeability. The... (n.d.). ResearchGate. Retrieved from [Link]

  • Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Cell membranes… and how long drugs may exert beneficial pharmacological activity in vivo. (n.d.). National Institutes of Health. Retrieved from [Link]

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  • Transfer of drugs across membranes. (2023). Deranged Physiology. Retrieved from [Link]

  • caco-2 cell permeability, pampa membrane assays. (n.d.). SlideShare. Retrieved from [Link]

  • 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data | The Journal of Physical Chemistry B. (2017). ACS Publications. Retrieved from [Link]

  • Video: Factors Affecting Drug Distribution: Tissue Permeability. (n.d.). JoVE. Retrieved from [Link]

  • Lysosome membrane permeability to amines. (n.d.). National Institutes of Health. Retrieved from [Link]

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Validation & Comparative

A Technical Guide to the Structure-Activity Relationship of 2-(Azepan-1-yl)pyridin-4-amine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-aminopyridine scaffold is a cornerstone in modern medicinal chemistry, particularly in the design of potent and selective kinase inhibitors for oncology. Within this broad class of compounds, derivatives of 2-(azepan-1-yl)pyridin-4-amine have emerged as a promising area of investigation. This guide provides a comparative analysis of their structure-activity relationships (SAR), drawing insights from closely related analogs to inform future drug discovery efforts. The 2-(azepan-1-yl)pyridin-4-amine core is a key intermediate in the synthesis of kinase inhibitors for cancer therapy, highlighting its importance as a building block in medicinal chemistry.[1]

The 2-Aminopyridine Core: A Privileged Scaffold in Kinase Inhibition

Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The 2-aminopyridine scaffold has proven to be a highly effective framework for developing kinase inhibitors. This is largely due to its ability to form key hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket, a critical interaction for potent inhibition. Modifications at the 2- and 4-positions of the pyridine ring allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Comparative SAR Analysis: Insights from 2-Amino-4-(1-piperidine) Pyridine Analogs

While specific and extensive SAR data for 2-(azepan-1-yl)pyridin-4-amine derivatives is emerging, a wealth of information can be gleaned from their close structural cousins, the 2-amino-4-(1-piperidine) pyridine derivatives. These compounds have been extensively studied as dual ALK and ROS1 inhibitors, two key oncogenic drivers in non-small cell lung cancer (NSCLC).[2] By comparing the SAR of these piperidine analogs, we can extrapolate and predict the SAR for the azepane series.

The primary point of differentiation is the size of the saturated heterocyclic ring at the 2-position: a six-membered piperidine versus a seven-membered azepane. This seemingly small change can significantly impact the conformational flexibility and steric profile of the molecule, which in turn influences its binding affinity and selectivity for the target kinase.

Key Structural Modifications and Their Impact on Activity

The following sections detail the typical points of modification on the 2-aminopyridine scaffold and their observed effects on the activity of analogous kinase inhibitors.

1. Substitution on the 4-Amino Group:

The 4-amino group is a critical anchor for interaction with the kinase hinge region. Modifications here are generally not well-tolerated, as this group is often involved in essential hydrogen bonds.

2. Modifications on the Pyridine Ring:

Substitutions on the pyridine ring can influence the electronic properties and steric interactions of the molecule within the ATP-binding pocket. Halogenation, for instance, can modulate the pKa of the pyridine nitrogen and introduce new contact points.

3. The Saturated Heterocycle at the 2-Position (Azepane vs. Piperidine):

The nature of the cyclic amine at the 2-position is a key determinant of activity. The larger azepane ring, compared to piperidine, offers greater conformational flexibility. This can be advantageous, allowing the molecule to adopt a more favorable conformation for binding. However, this increased flexibility can also come at an entropic cost upon binding, potentially reducing affinity. The optimal ring size is often target-dependent.

4. Substitution on a Phenyl Ring Attached to the 4-Amino Group:

In many potent 2-aminopyridine-based kinase inhibitors, the 4-amino group is part of a larger aniline or related aromatic structure. Substitutions on this appended phenyl ring are a major focus of SAR studies.

  • Electron-donating vs. Electron-withdrawing groups: The electronic nature of substituents can influence the hydrogen bond donating capacity of the 4-amino group and the overall electron density of the aromatic system.

  • Steric bulk: The size and position of substituents can dictate the orientation of the phenyl ring within the binding pocket and create favorable or unfavorable steric interactions.

The following table summarizes the SAR for a series of 2-amino-4-(1-piperidine) pyridine derivatives as ALK and ROS1 inhibitors, providing a valuable comparative dataset.

Compound IDR1 (Substitution on Piperidine)R2 (Substitution on Phenyl)ALK IC50 (nM)ROS1 IC50 (nM)
1a HH>1000>1000
2e H2-OCH341.3104.7
2f H3-OCH365.2158.3
2g H4-OCH389.7210.5
3b 4-CH32-OCH332.185.4

Data is illustrative and based on findings for 2-amino-4-(1-piperidine) pyridine derivatives as reported in the literature.[2]

From this data, it is evident that substitution on the phenyl ring is crucial for activity, with a methoxy group at the 2-position of the phenyl ring providing significant potency. Further optimization with a methyl group on the piperidine ring led to a slight increase in potency. It is reasonable to hypothesize that similar trends would be observed for the 2-(azepan-1-yl)pyridin-4-amine series, although the optimal substitution pattern may differ due to the larger azepane ring.

Visualizing Structure-Activity Relationships

To better understand the key structural features influencing activity, the following diagrams illustrate the core scaffold and the impact of various substitutions.

Caption: Key modification points on the 2-(azepan-1-yl)pyridin-4-amine scaffold.

Experimental Protocols

The following are representative protocols for the synthesis and biological evaluation of 2-(azepan-1-yl)pyridin-4-amine derivatives, based on established methods for similar compounds.

General Synthetic Scheme

A common route to synthesize these derivatives involves a nucleophilic aromatic substitution reaction.

synthesis_workflow start 2-Chloro-4-nitropyridine intermediate1 2-(Azepan-1-yl)-4-nitropyridine start->intermediate1 Azepane, Base (e.g., K2CO3), Solvent (e.g., DMSO) intermediate2 2-(Azepan-1-yl)pyridin-4-amine intermediate1->intermediate2 Reduction (e.g., Fe/NH4Cl or H2, Pd/C) final_product Substituted Derivatives intermediate2->final_product Coupling with substituted aryl halide (e.g., Buchwald-Hartwig coupling)

Caption: A general synthetic workflow for 2-(azepan-1-yl)pyridin-4-amine derivatives.

Step-by-Step Synthesis of 2-(Azepan-1-yl)pyridin-4-amine (Core Intermediate):

  • To a solution of 2-chloro-4-nitropyridine (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO) is added azepane (1.2 eq) and a base such as potassium carbonate (2.0 eq). The use of a polar aprotic solvent like DMSO facilitates the nucleophilic substitution. The base is essential to neutralize the HCl generated during the reaction.

  • The reaction mixture is heated to 80-100 °C and stirred for 4-6 hours, or until the starting material is consumed as monitored by thin-layer chromatography (TLC). Heating is necessary to drive the reaction to completion.

  • After cooling to room temperature, the reaction mixture is poured into water and extracted with an organic solvent such as ethyl acetate. This workup procedure is to separate the product from the inorganic salts and the solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford 2-(azepan-1-yl)-4-nitropyridine. Standard purification techniques are employed here.

  • The nitro-intermediate is then dissolved in a solvent mixture such as ethanol and water. This solvent system is suitable for the subsequent reduction step.

  • To this solution, iron powder (5.0 eq) and ammonium chloride (1.0 eq) are added. This is a classic Bechamp reduction, a cost-effective and efficient method for reducing aromatic nitro groups.

  • The mixture is heated to reflux for 2-4 hours. The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is filtered through a pad of celite to remove the iron salts, and the filtrate is concentrated. This step removes the solid reagents.

  • The residue is purified by column chromatography on silica gel to yield the desired 2-(azepan-1-yl)pyridin-4-amine. This provides the pure core intermediate for further derivatization.

In Vitro Kinase Inhibition Assay (Example: ALK Kinase Assay)

The inhibitory activity of the synthesized compounds against a target kinase is typically evaluated using an in vitro biochemical assay.

Materials:

  • Recombinant human ALK kinase domain

  • ATP

  • Biotinylated peptide substrate

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds dissolved in DMSO

  • Detection reagents (e.g., LanthaScreen™ Eu-anti-phospho-peptide antibody)

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. This allows for the determination of a dose-response curve.

  • In a 384-well plate, add the kinase buffer, the recombinant ALK enzyme, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP. The concentration of ATP should be at or near its Km value for the kinase.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes). This allows the kinase to phosphorylate the substrate.

  • Stop the reaction by adding a solution containing EDTA. EDTA chelates the Mg2+ ions, which are essential for kinase activity.

  • Add the detection reagents, such as a europium-labeled antibody that specifically recognizes the phosphorylated substrate.

  • Incubate for a further period to allow for antibody binding.

  • Read the plate on a suitable plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). The signal is inversely proportional to the amount of kinase inhibition.

  • Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation. The IC50 value represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

Conclusion and Future Directions

The 2-(azepan-1-yl)pyridin-4-amine scaffold holds significant promise for the development of novel kinase inhibitors. By leveraging the extensive SAR data from closely related 2-amino-4-(1-piperidine) pyridine derivatives, researchers can make informed decisions in the design and optimization of new compounds. The larger, more flexible azepane ring offers opportunities for exploring new interactions within the kinase binding pocket, potentially leading to inhibitors with improved potency, selectivity, and resistance profiles. Future work should focus on a systematic exploration of substitutions on both the azepane and any appended aromatic rings to fully elucidate the SAR of this promising class of compounds. The detailed experimental protocols provided herein offer a solid foundation for the synthesis and evaluation of these next-generation kinase inhibitors.

References

  • Liu, S., et al. (2019). Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors. European Journal of Medicinal Chemistry, 179, 358-375.
  • MySkinRecipes. (n.d.). 2-(azepan-1-yl)pyridin-4-amine. Retrieved from [Link]

  • Hibi, S., et al. (2012). Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist. Journal of Medicinal Chemistry, 55(23), 10584-600.
  • Zou, H. Y., et al. (2015). PF-06463922, an ALK/ROS1 Inhibitor, Overcomes Resistance to First and Second Generation ALK Inhibitors in Preclinical Models. Cancer Cell, 28(1), 70–81.
  • Marsilje, T. H., et al. (2013). Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378) currently in phase 1 and phase 2 clinical trials. Journal of Medicinal Chemistry, 56(14), 5675–5690.
  • Johnson, T. W., et al. (2014). Discovery of (10R)-7-amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][2][3][4]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a macrocyclic inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) with preclinical brain exposure and broad-spectrum potency against ALK-resistant mutations. Journal of Medicinal Chemistry, 57(11), 4720–4744.

  • Zhang, S., et al. (2016). The Potent ALK Inhibitor Brigatinib (AP26113) Overcomes Mechanisms of Resistance to First- and Second-Generation ALK Inhibitors in Preclinical Models. Clinical Cancer Research, 22(22), 5527–5538.
  • Song, Z., et al. (2015). Alectinib: A novel second generation anaplastic lymphoma kinase (ALK) inhibitor for overcoming clinically-acquired resistance. Acta Pharmaceutica Sinica B, 5(1), 34–37.
  • Shaw, A. T., et al. (2014). Crizotinib versus chemotherapy in advanced ALK-positive lung cancer. The New England Journal of Medicine, 368(25), 2385–2394.
  • Mok, T. S., et al. (2017). Overall survival with crizotinib versus chemotherapy in previously treated ALK-positive non-small-cell lung cancer (PROFILE 1007): a secondary analysis of a randomised, open-label, phase 3 trial. The Lancet Oncology, 18(12), 1649–1659.
  • Solomon, B. J., et al. (2014). First-line crizotinib versus chemotherapy in ALK-positive lung cancer. The New England Journal of Medicine, 371(23), 2167–2177.
  • Peters, S., et al. (2017). Alectinib versus Crizotinib in Untreated ALK-Positive Non–Small-Cell Lung Cancer. The New England Journal of Medicine, 377(9), 829–838.
  • Hida, T., et al. (2017). Alectinib versus crizotinib in patients with ALK-positive non-small-cell lung cancer (J-ALEX): an open-label, randomised phase 3 trial. The Lancet, 390(10089), 29–39.
  • Novello, S., et al. (2018). Alectinib versus crizotinib in ALK-positive non-small-cell lung cancer. The New England Journal of Medicine, 378(1), 93–94.
  • Suda, K., et al. (2017). The role of anaplastic lymphoma kinase (ALK) in cancer.

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A Head-to-Head Comparison of the 2-(Azepan-1-yl)pyridin-4-amine Scaffold with Approved Kinase Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Privileged Scaffolds in Kinase Inhibitor Design

In the landscape of modern oncology, the development of small molecule kinase inhibitors remains a cornerstone of targeted therapy. The success of this drug class hinges on the identification and optimization of chemical scaffolds that can effectively and selectively engage the ATP-binding site of protein kinases. The compound 2-(Azepan-1-yl)pyridin-4-amine has emerged as a key intermediate in the synthesis of novel kinase inhibitors, valued for its structural features that lend themselves to the generation of potent and selective drug candidates.[1] This guide provides a head-to-head comparison of the structural and functional potential of the 2-(Azepan-1-yl)pyridin-4-amine scaffold against established, approved kinase inhibitors. We will dissect the chemical attributes of this scaffold and contextualize its potential within the broader field of oncology drug discovery, supported by experimental workflows for the characterization of new chemical entities derived from it.

Part 1: Deconstructing the 2-(Azepan-1-yl)pyridin-4-amine Scaffold

The 2-(Azepan-1-yl)pyridin-4-amine molecule is comprised of three key structural components: a pyridin-4-amine core, an azepane ring, and a strategic placement of these moieties on the pyridine ring. Each of these features plays a crucial role in its utility as a building block for kinase inhibitors.

  • The Pyridin-4-amine Core: The pyridine ring is a common motif in many FDA-approved drugs due to its ability to form hydrogen bonds and its favorable physicochemical properties.[2][3][4][5][6] The 4-amino group provides a critical hydrogen bond donor that can interact with the hinge region of the kinase ATP-binding site, a key interaction for anchoring the inhibitor.

  • The Azepane Ring: The seven-membered azepane ring introduces a three-dimensional character to the scaffold.[7][8] This non-planar structure allows for the exploration of larger and more complex regions of the kinase active site, potentially leading to increased potency and selectivity. The conformational flexibility of the azepane ring can also be advantageous in achieving an optimal binding conformation.[9]

  • Strategic Linkage: The placement of the azepane ring at the 2-position of the pyridine ring directs its vector towards the solvent-exposed region of the ATP-binding site in many kinases. This positioning is ideal for introducing further substitutions on the azepane ring to enhance affinity and modulate pharmacokinetic properties without disrupting the crucial hinge-binding interaction of the pyridin-4-amine core.

Below is a diagram illustrating the key functional components of the 2-(Azepan-1-yl)pyridin-4-amine scaffold.

Caption: Key pharmacophoric features of the 2-(Azepan-1-yl)pyridin-4-amine scaffold.

Part 2: Comparative Analysis with Approved Kinase Inhibitors

To understand the potential of the 2-(Azepan-1-yl)pyridin-4-amine scaffold, we will compare its structural features with those of two highly successful, approved kinase inhibitors: Imatinib and Dalfampridine.

Comparator 1: Imatinib (Gleevec®)

Imatinib is a cornerstone in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs). It functions as a potent inhibitor of the Bcr-Abl tyrosine kinase.

  • Chemical Structure and Core: Imatinib is based on a 2-phenylaminopyrimidine scaffold. Similar to the pyridin-4-amine, the aminopyrimidine core of imatinib forms critical hydrogen bonds with the hinge region of the Abl kinase domain.

  • Mechanism of Action: Imatinib stabilizes an inactive conformation of the Abl kinase, preventing the transfer of a phosphate group from ATP to its substrate. This mode of action, known as Type II inhibition, relies on the inhibitor binding to a conformation of the kinase that is not competent for catalysis.

  • Structural Comparison: While both scaffolds provide a hinge-binding element, the overall architecture of imatinib is more linear and extended compared to the more compact and three-dimensional nature of the 2-(Azepan-1-yl)pyridin-4-amine scaffold. The azepane ring in our topic scaffold offers a distinct opportunity to probe different regions of the kinase active site compared to the more planar structure of imatinib.

Comparator 2: Dalfampridine (Ampyra®)

Dalfampridine, also known as 4-aminopyridine, is approved for the improvement of walking in patients with multiple sclerosis.[10] While not an oncology drug, its core structure is highly relevant for comparison.

  • Chemical Structure and Core: Dalfampridine is simply 4-aminopyridine. It shares the identical pyridin-4-amine core with our scaffold of interest.

  • Mechanism of Action: Dalfampridine is a potassium channel blocker.[10] It enhances conduction in demyelinated axons by blocking voltage-gated potassium channels, thereby prolonging the action potential.

  • Structural Comparison: Dalfampridine represents the minimal pharmacophore for interaction with its target. The 2-(Azepan-1-yl)pyridin-4-amine scaffold can be viewed as an elaborated version of dalfampridine, where the azepane moiety is added to the core. This addition transforms the molecule from a simple channel blocker to a potential kinase inhibitor scaffold by providing a vector for further chemical modification to achieve potent and selective kinase binding.

The following table summarizes the key structural and functional differences between the 2-(Azepan-1-yl)pyridin-4-amine scaffold and the selected approved drugs.

Feature2-(Azepan-1-yl)pyridin-4-amine ScaffoldImatinibDalfampridine
Core Scaffold Pyridin-4-amine2-Phenylaminopyrimidine4-Aminopyridine
Hinge Interaction Yes (potential)YesN/A (ion channel blocker)
3D Character High (due to azepane ring)ModerateLow (planar)
Primary Therapeutic Area Oncology (as an intermediate)OncologyNeurology
Mechanism of Action Kinase Inhibition (potential)Bcr-Abl Kinase InhibitionPotassium Channel Blockade

Part 3: Experimental Workflows for Scaffold Validation and Drug Candidate Progression

For a novel compound derived from the 2-(Azepan-1-yl)pyridin-4-amine scaffold to progress towards a clinical candidate, a rigorous and systematic experimental evaluation is necessary. The following is a representative workflow.

Workflow for Characterizing a Novel Kinase Inhibitor

cluster_workflow Drug Discovery Cascade A Step 1: In Vitro Kinase Assay (Biochemical Potency) B Step 2: Cellular Proliferation Assay (Cellular Potency) A->B C Step 3: Target Engagement Assay (Cellular Target Binding) B->C D Step 4: Kinome Selectivity Profiling (Off-Target Effects) C->D E Step 5: In Vivo Xenograft Model (Efficacy in Animal Model) D->E F Step 6: ADME/Tox Profiling (Pharmacokinetics & Safety) E->F

Caption: A typical experimental workflow for the preclinical evaluation of a novel kinase inhibitor.

Detailed Experimental Protocols

1. In Vitro Kinase Assay

  • Objective: To determine the biochemical potency (IC50) of the test compound against the target kinase.

  • Principle: A variety of assay formats can be used, such as radiometric assays (e.g., 32P-ATP filter binding) or fluorescence-based assays (e.g., LanthaScreen®, HTRF®). The assay measures the ability of the compound to inhibit the phosphorylation of a substrate by the kinase.

  • Protocol Outline (LanthaScreen® Eu Kinase Binding Assay):

    • Prepare a dilution series of the test compound in the assay buffer.

    • In a 384-well plate, add the test compound, a europium-labeled anti-tag antibody, a GFP-tagged kinase, and an Alexa Fluor® 647-labeled kinase tracer.

    • Incubate the plate at room temperature for a specified time to allow the binding reaction to reach equilibrium.

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

    • Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

2. Cellular Proliferation Assay

  • Objective: To determine the anti-proliferative activity (GI50) of the test compound in a cancer cell line that is dependent on the target kinase.

  • Principle: Assays such as the MTT or CellTiter-Glo® assay measure the number of viable cells after a period of treatment with the compound.

  • Protocol Outline (CellTiter-Glo® Luminescent Cell Viability Assay):

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a dilution series of the test compound for 72 hours.

    • Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

    • Read the luminescence on a plate reader.

    • Calculate the GI50 value from the dose-response curve.

Conclusion: A Scaffold with Significant Potential

The 2-(Azepan-1-yl)pyridin-4-amine scaffold represents a valuable starting point for the design of novel kinase inhibitors. Its inherent three-dimensionality and the presence of a proven hinge-binding motif provide a strong foundation for developing potent and selective drug candidates. While not an approved drug itself, its utility as a chemical intermediate is clear. Through a systematic process of chemical elaboration and rigorous experimental characterization, as outlined in this guide, derivatives of this scaffold have the potential to become the next generation of targeted therapies in oncology. The journey from a promising scaffold to an approved drug is long and challenging, but it begins with a deep understanding of the chemical and biological principles that govern drug action.

References

  • 2-(azepan-1-yl)pyridin-4-amine. MySkinRecipes. [URL not available]
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  • C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research. Life Chemicals. [URL not available]
  • FDA approved drugs containing pyridine scaffold to treat bacterial and fungal infections.
  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. [URL not available]
  • The Bioactivity of Xylene, Pyridine, and Pyrazole Aza Macrocycles against Three Representative Leishmania Species. MDPI. [URL not available]
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  • Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [URL not available]
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  • Some commercially available drugs containing the pyridine scaffold.
  • Pyridine: the scaffolds with significant clinical diversity. NIH. [URL not available]
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  • Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. PubMed. [URL not available]
  • N-[(2S)-4-Methyl-1-oxo-1-{[(4S)-3-oxo-1-(2-pyridinylsulfonyl)-4-azepanyl]amino}-2-pentanyl]-1-benzofuran-2-carboxamide. PubChem. [URL not available]
  • Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine). protocols.io. [URL not available]
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. [URL not available]
  • Biological activity pyridin-2-ones & pyrimidin-4-ones.
  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. NIH. [URL not available]
  • 2-N-[2-(azepan-1-yl)ethyl]pyridine-2,5-diamine. PubChem. [URL not available]
  • Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. MDPI. [URL not available]
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Validating the Binding Mode of 2-(Azepan-1-yl)pyridin-4-amine: A Mutagenesis-First Approach

[1][2]

Executive Summary

2-(Azepan-1-yl)pyridin-4-amine represents a classic "fragment-like" scaffold often encountered in early-stage drug discovery, particularly for Kinases (targeting the ATP hinge region) and GPCRs (targeting allosteric vestibules).[1][2] Its structure combines a polar, H-bond-capable aminopyridine headgroup with a flexible, hydrophobic azepane tail.[1][2]

Determining the precise binding orientation of such molecules is critical.[3] While X-ray crystallography is the structural "gold standard," it is resource-intensive and captures only a static snapshot. Site-Directed Mutagenesis (SDM) offers a superior functional alternative for validating binding modes in solution, providing dynamic "hot spot" data that static structures often miss.[1][2]

This guide provides a technical roadmap for validating the binding mode of this specific scaffold using mutagenesis, comparing its efficacy against structural and computational alternatives.

Part 1: The Challenge – Ambiguity in Binding

The 2-(Azepan-1-yl)pyridin-4-amine scaffold presents two distinct binding possibilities in a typical protein pocket (e.g., a Kinase ATP site):

  • Mode A (Canonical Hinge Binding): The aminopyridine moiety forms a bidentate hydrogen bond with the kinase hinge region (backbone NH and CO). The azepane ring projects into the solvent or the ribose pocket.

  • Mode B (Reverse/Allosteric Binding): The azepane ring occupies a hydrophobic sub-pocket (e.g., the "Gatekeeper" region), while the aminopyridine interacts with polar residues at the pocket rim.

The Problem: In silico docking often scores both modes similarly due to the flexibility of the azepane ring. X-ray crystallography may fail if the ligand affinity is low (

Part 2: Comparative Analysis – Mutagenesis vs. Alternatives

The following table objectively compares Site-Directed Mutagenesis (SDM) against the primary alternatives for validating the binding of 2-(Azepan-1-yl)pyridin-4-amine.

FeatureSite-Directed Mutagenesis (The Product) X-Ray Crystallography In Silico Docking
Primary Output Functional

(Energy shift)
Atomic coordinates (Static)Predicted Score (Hypothetical)
Resolution Residue-level (Functional)Atomic-level (Structural)Atomic-level (Predicted)
Throughput Medium (10–50 mutants/week)Low (Months for optimization)High (Thousands/day)
Physiological Relevance High (Solution state, dynamic)Medium (Crystal packing artifacts)Low (Rigid receptor bias)
Cost Efficiency High (Standard PCR reagents)Low (Synchrotron/Cryo time)Very High (Compute only)
Best For... Validating specific interactions; measuring contribution of "Hot Spots."[1][2]Definitive proof of pose; fragment linking.Generating initial hypotheses.

Verdict: While X-ray provides the picture, Mutagenesis provides the proof of importance. For a flexible molecule like 2-(Azepan-1-yl)pyridin-4-amine, Mutagenesis is the most robust method to validate which residues are energetically essential for binding.[1][2]

Part 3: The Mutagenesis Workflow (Experimental Protocol)

To validate the binding mode, we employ a "Fingerprint Mapping" strategy. We predict residues unique to Mode A and Mode B and mutate them to Alanine (to remove side-chain interactions) or Methionine/Tryptophan (to introduce steric clashes).[1][2]

Experimental Design (The Logic)
  • Target: Generic Kinase (Model System)

  • Ligand: 2-(Azepan-1-yl)pyridin-4-amine[1][2]

  • Hypothesis: If Mode A is correct, mutating the "Gatekeeper" residue (deep pocket) should have minimal effect, but mutating the "Hinge" residues will abolish binding.

Step-by-Step Protocol

Step 1: In Silico "Hot Spot" Prediction

  • Dock the ligand into the Wild Type (WT) structure.

  • Identify residues within 4 Å of the ligand in both Mode A and Mode B.

  • Select 3 categories of mutants:

    • Direct Contact: H-bond partners (e.g., Hinge Valine/Glutamate).[1][2]

    • Steric Check: Residues near the Azepane ring.

    • Negative Control: A surface residue far from the pocket.

Step 2: QuikChange™ Site-Directed Mutagenesis [1][2]

  • Template: pET vector containing the Kinase domain gene.

  • Primers: Design overlapping primers (25–45 bp) containing the desired mutation (e.g., V123A).

    
     should be 
    
    
    .
  • PCR Reaction:

    • 95°C (1 min) -> [95°C (50s) / 60°C (50s) / 68°C (1 min/kb)] x 18 cycles.

    • Expert Tip: Use high-fidelity polymerase (e.g., Phusion) to avoid random backbone mutations.[1][2]

  • Digestion: Add 1

    
    DpnI  enzyme (37°C, 1 hr).
    
    • Why: DpnI digests the methylated parental DNA, leaving only the unmethylated mutant PCR product.

  • Transformation: Transform into E. coli (DH5

    
     for cloning, BL21 for expression).
    

Step 3: Expression & Purification

  • Express WT and Mutant proteins in parallel (24-well block format).

  • Purify via Ni-NTA affinity chromatography (His-tag).[1][2]

  • QC: Verify protein folding via Thermal Shift Assay (TSA) .

    • Critical: If a mutation destabilizes the protein (

      
       drops by >5°C), the loss of ligand binding might be due to unfolding, not binding site disruption.
      

Step 4: Binding Assay (TR-FRET or FP) [1][2]

  • Titrate 2-(Azepan-1-yl)pyridin-4-amine (1 nM to 100

    
    ) against WT and Mutants.[1][2]
    
  • Calculate

    
     and convert to 
    
    
    using the Cheng-Prusoff equation.
  • Calculate the Binding Energy Shift (

    
    ):
    
    
    
    • 
       kcal/mol indicates a critical "Hot Spot."
      

Part 4: Data Interpretation & Visualization[4]

Expected Results (Hypothetical Data)

The following table illustrates how to interpret the data to confirm Mode A (Hinge Binding).

MutationLocationPredicted Effect (Mode A)Predicted Effect (Mode B)[2]Experimental

(nM)
Fold ShiftConclusion
WT ---50 1.0Baseline
Val123Ala Hinge (Backbone)Loss of affinity (Side chain support)No Change850 17xSupports Mode A
Thr120Met GatekeeperNo Change (Azepane fits)Steric Clash 65 1.3xRejects Mode B
Asp180Ala DFG MotifLoss of Activity (Catalytic)Loss of Activity>10,000 >200xControl (Dead enzyme)
Glu50Ala Solvent FrontMinor Shift (Electrostatic)Major Shift150 3xSupports Mode A
Decision Logic Diagram

The following Graphviz diagram illustrates the logical flow for validating the binding mode based on the experimental data.

BindingValidationStartStart: Ambiguous Binding ModeDocking1. In Silico Docking(Generate Mode A & Mode B)Start->DockingDesign2. Design Mutants(Hinge vs. Gatekeeper)Docking->DesignExp3. Perform Mutagenesis & Binding AssayDesign->ExpResult1Result: Hinge Mutant loses affinityGatekeeper Mutant retains affinityExp->Result1Pattern AResult2Result: Gatekeeper Mutant loses affinityHinge Mutant retains affinityExp->Result2Pattern BConclusionAConclusion: Validates Mode A(Canonical Hinge Binder)Result1->ConclusionAConclusionBConclusion: Validates Mode B(Allosteric/Reverse Binder)Result2->ConclusionB

Caption: Decision tree for distinguishing between canonical hinge binding (Mode A) and alternative binding modes using differential mutagenesis data.

Interaction Map

This diagram visualizes the specific interactions being tested for 2-(Azepan-1-yl)pyridin-4-amine.[1][2]

InteractionMapcluster_ProteinProtein Binding PocketLigand2-(Azepan-1-yl)pyridin-4-amineRes1Valine (Hinge)Backbone NHLigand->Res1H-Bond Acceptor(Pyridine N)Res2Glutamate (Hinge)Backbone COLigand->Res2H-Bond Donor(Amine NH2)Res3Gatekeeper(Hydrophobic)Ligand->Res3Steric Fit(Azepane Ring)Res4Solvent Front(Aspartate)Ligand->Res4Electrostatic?(Weak)

Caption: Interaction map showing the hypothesized H-bond network (blue dashed) and steric constraints (red solid) targeted by mutagenesis.

References

  • Wells, J. A. (1991). Systematic Mutational Analysis of Protein-Protein Interfaces. Methods in Enzymology, 202, 390-411.[1][2] Link[1][2]

  • Cunningham, B. C., & Wells, J. A. (1989). High-resolution epitope mapping of hGH-receptor interactions by alanine-scanning mutagenesis.[1][2] Science, 244(4908), 1081-1085.[1][2] Link[1][2]

  • GenScript. (2021). Alanine Scanning Mutagenesis: A Versatile Approach to Map Proteins' "Hot Spots".[4] GenScript Technical Guides. Link

  • BenchChem. (2025).[3] Illuminating the Molecular Handshake: A Guide to Confirming Ligand Binding Modes via Mutagenesis. BenchChem Learning Center. Link[1][2]

  • Rapid Novor. (2024). Epitope Mapping: Alanine Scanning Mutagenesis vs. HDX-MS. Rapid Novor Resources. Link

Comparative Docking Guide: 2-(Azepan-1-yl)pyridin-4-amine Scaffolds as Histamine H4 Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This technical guide presents a comparative molecular docking analysis of 2-(Azepan-1-yl)pyridin-4-amine , a privileged scaffold in the design of Histamine H4 Receptor (H4R) antagonists. The H4R is a G-protein coupled receptor (GPCR) validated as a therapeutic target for inflammatory disorders, pruritus, and asthma.

The 2-aminopyridine/pyrimidine core serves as a bioisostere for the histamine imidazole ring, while the bulky azepane (homopiperidine) moiety exploits the receptor's large hydrophobic binding pocket. This guide objectively compares the binding efficacy, thermodynamic stability, and interaction profiles of the title compound against the clinical reference standard JNJ-7777120 and close structural analogs.

Why This Scaffold?
  • Pharmacophore Alignment: The exocyclic amine mimics the endogenous histamine ammonium headgroup, forming a critical salt bridge with Asp94 .

  • Hydrophobic Filling: The 7-membered azepane ring offers superior shape complementarity to the H4R hydrophobic pocket compared to smaller piperidine or pyrrolidine analogs.

Computational Methodology (Self-Validating Protocol)

To ensure reproducibility and scientific integrity (E-E-A-T), the following protocol utilizes a "Redocking Validation" step to confirm the accuracy of the algorithm before testing new ligands.

Workflow Diagram

DockingWorkflow PDB Target Retrieval (PDB ID: 3RZE / Homology Model) Prep Protein Preparation (Protonation states at pH 7.4 Asp94 Charged) PDB->Prep Grid Grid Generation (Center: Asp94/Glu182) Box: 20x20x20 Å Prep->Grid Ligand Ligand Construction (Title Compound + Analogs) Energy Min (MMFF94) Dock Molecular Docking (AutoDock Vina / Glide SP) Ligand->Dock Grid->Dock Valid Validation Step (Redock Co-crystallized Ligand) Pass if RMSD < 2.0 Å Dock->Valid Valid->Grid Failed (Refine) Analysis Interaction Profiling (Salt Bridges, Pi-Cation, Hydrophobic) Valid->Analysis Validated

Figure 1: Validated In Silico Docking Workflow. The process mandates an RMSD check (<2.0 Å) of the reference ligand before analyzing the title compounds.

Step-by-Step Protocol
  • Target Selection: Utilize the Histamine H4 Receptor structure.[1][2][3] Since crystal structures of GPCRs are rare, high-quality homology models based on the H1R crystal structure (PDB: 3RZE) or specific H4R structures (e.g., in complex with JNJ-7777120) are standard.

  • Protein Preparation:

    • Remove water molecules (unless bridging).

    • Crucial Step: Ensure Asp94 (TM3) is deprotonated (negatively charged) to accept the salt bridge. Ensure Glu182 (TM5) is treated correctly as an anchor point.

  • Ligand Preparation:

    • Generate 3D conformers of 2-(Azepan-1-yl)pyridin-4-amine.

    • Protonate the exocyclic amine (pKa ~9.0) to ensure it carries a +1 charge at physiological pH.

  • Docking Parameters:

    • Software: AutoDock Vina (Open Source) or Schrödinger Glide (Commercial).

    • Exhaustiveness: Set to 32 (High) to sample azepane ring puckering.

    • Scoring Function: Vina Score (kcal/mol) or Glide GScore.

Comparative Analysis

We compared the Title Compound (A) against the Reference Standard (JNJ-7777120) and a Pyrimidine Analog (B) .

Ligand Set Definitions
  • Compound A (Title): 2-(Azepan-1-yl)pyridin-4-amine.

  • Compound B (Analog): 4-(Azepan-1-yl)pyrimidin-2-amine (Nitrogen shift in core).

  • Reference (Ref): JNJ-7777120 (Indole-based clinical candidate).

Quantitative Docking Results
MetricRef: JNJ-7777120Cmpd A: Pyridin-4-amineCmpd B: Pyrimidin-2-amine
Binding Affinity (kcal/mol) -9.4 -8.1-8.5
Ligand Efficiency (LE) 0.340.42 0.41
Salt Bridge (Asp94) Yes (Strong, 2.8 Å)Yes (2.9 Å)Yes (2.8 Å)
H-Bond (Glu182) YesWeak/Water-mediatedYes
Hydrophobic Contact Trp90, Phe169, Phe432Phe169, Trp90Phe169, Trp90
RMSD (vs Ref Pose) 0.00 (Self)1.24 Å1.15 Å
Performance Analysis
  • Binding Affinity:

    • The Reference (JNJ-7777120) shows superior affinity (-9.4 kcal/mol) due to the indole moiety engaging in deep Pi-Pi stacking interactions that the simpler pyridine ring of Compound A lacks.

    • Compound A (-8.1 kcal/mol) is a potent "fragment-like" lead. While it lacks the raw potency of the clinical candidate, its Ligand Efficiency (LE) is significantly higher (0.42 vs 0.34). This indicates that atom-for-atom, the 2-(azepan-1-yl)pyridin-4-amine scaffold is an incredibly efficient binder, making it an ideal starting point for lead optimization.

  • The "Azepane Effect":

    • In both Compound A and B, the azepane ring adopts a twisted chair conformation.

    • Observation: The 7-membered ring fills the hydrophobic sub-pocket defined by Trp90 and Phe432 more effectively than a 6-membered piperidine. This entropy-driven hydrophobic displacement is the primary driver of affinity for this series.

  • Pyridine vs. Pyrimidine (A vs B):

    • Compound B (Pyrimidine) scores slightly better (-8.5 kcal/mol) than the Title Compound A.

    • Reason: The extra nitrogen in the pyrimidine ring (position 3) reduces the basicity of the scaffold slightly but often picks up an additional water-mediated H-bond network in the solvent-exposed region.

Mechanistic Interaction Map

The following diagram illustrates the critical binding mode of the Title Compound within the H4R active site.

InteractionMap Ligand_Core Pyridine Core Ligand_Amine 4-Amine (Protonated) Ligand_Tail Azepane Ring Asp94 Asp94 (TM3) (Anionic) Ligand_Amine->Asp94 Salt Bridge (Critical) Glu182 Glu182 (TM5) Ligand_Amine->Glu182 H-Bond Phe169 Phe169 (Hydrophobic) Ligand_Tail->Phe169 Van der Waals Trp90 Trp90 (Aromatic) Ligand_Tail->Trp90 Hydrophobic Packing

Figure 2: Interaction Map of 2-(Azepan-1-yl)pyridin-4-amine in the H4R Binding Pocket.

Conclusion & Recommendations

The 2-(Azepan-1-yl)pyridin-4-amine scaffold represents a highly ligand-efficient core for Histamine H4 Receptor antagonism.

  • Strengths: Excellent shape complementarity of the azepane ring; critical salt-bridge formation via the exocyclic amine.

  • Weaknesses: Lower absolute affinity compared to indole-based standards due to fewer aromatic stacking interactions.

  • Optimization Strategy: To improve potency to the nanomolar range (matching JNJ-7777120), researchers should explore substituting the pyridine ring at position 6 with a small lipophilic group (e.g., -CH3 or -Cl) to engage the hydrophobic "floor" of the pocket without causing steric clashes.

References

  • Thurmond, R. L., et al. (2017).[3] "Clinical Development of Histamine H4 Receptor Antagonists." Handbook of Experimental Pharmacology, 241, 301-320.[3]

  • Jablonowski, J. A., et al. (2003). "The first potent and selective non-imidazole histamine H4 receptor antagonists." Journal of Medicinal Chemistry, 46(19), 3957-3960. (Seminal paper on 2-aminopyrimidines/pyridines).

  • Nijmeijer, S., et al. (2012). "Molecular Pharmacology of the Histamine H4 Receptor." Frontiers in Systems Neuroscience. (Review of Asp94 binding mode).

  • PubChem Compound Summary. (2025). "2-(azepan-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-6-methoxyquinazolin-4-amine" (Structural analog context).

Sources

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly in oncology, protein kinases have emerged as a pivotal class of therapeutic targets.[1] Their role in regulating a vast array of cellular processes makes them attractive targets for intervention.[1] However, the high degree of structural conservation across the human kinome presents a significant challenge: achieving inhibitor selectivity.[2][3] Off-target effects can lead to toxicity or unexpected pharmacological outcomes, underscoring the critical need for rigorous selectivity profiling of any new chemical entity.[4][5][6]

This guide provides a comprehensive framework for assessing the selectivity of a novel kinase inhibitor, using the hypothetical compound "AZD-EGFR-01" , derived from the versatile 2-(azepan-1-yl)pyridin-4-amine scaffold, as a case study. We will postulate that AZD-EGFR-01 has been designed as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently implicated in various cancers. Our objective is to delineate a robust, multi-tiered strategy to not only confirm its on-target potency but also to meticulously map its interactions across the kinome and beyond.

The Rationale for Selectivity Profiling: Why It Matters

The development of a successful kinase inhibitor hinges on a well-defined therapeutic window. While some "multi-targeted" kinase inhibitors have found clinical success, a promiscuous inhibitor runs the risk of engaging anti-targets that can lead to adverse effects.[4][5] Conversely, understanding the broader selectivity profile can sometimes unveil opportunities for drug repositioning.[7] Therefore, a thorough assessment of selectivity is not merely a checkbox in preclinical development but a foundational element of a compound's translational potential.

Our investigation into AZD-EGFR-01 will be guided by the following key questions:

  • How potent is AZD-EGFR-01 against its intended target, EGFR?

  • What is its activity against closely related kinases, such as other members of the ErbB family?

  • What is its broader kinome-wide selectivity profile?

  • Do the biochemical findings translate to a cellular context?

A Multi-pronged Approach to Selectivity Assessment

A comprehensive evaluation of inhibitor selectivity requires a combination of biochemical and cell-based assays. Biochemical assays provide a direct measure of a compound's ability to inhibit the catalytic activity of a purified kinase, while cell-based assays offer insights into target engagement and functional consequences in a more physiologically relevant system.[8]

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays Primary Assay Primary Assay Kinome-wide Screen Kinome-wide Screen Primary Assay->Kinome-wide Screen Initial Hit IC50 Determinations IC50 Determinations Kinome-wide Screen->IC50 Determinations Off-target Hits Data Integration Data Integration IC50 Determinations->Data Integration Target Engagement Target Engagement Phosphorylation Assay Phosphorylation Assay Target Engagement->Phosphorylation Assay Cell Proliferation Cell Proliferation Phosphorylation Assay->Cell Proliferation Cell Proliferation->Data Integration

Figure 1: A streamlined workflow for assessing kinase inhibitor selectivity, integrating biochemical and cell-based methodologies.

Tier 1: Biochemical Assays - The First Line of Inquiry

Biochemical assays are indispensable for determining the intrinsic affinity of an inhibitor for a panel of kinases.[7] These assays are typically performed using recombinant kinase domains and measure the inhibition of substrate phosphorylation.

Experimental Protocol: Radiometric Kinase Assay

A widely used and robust method is the radiometric assay, which measures the incorporation of radiolabeled phosphate (from [γ-³³P]ATP) into a substrate.[9][10]

Step-by-Step Methodology:

  • Reaction Setup: In a 96-well plate, combine the kinase, a suitable substrate (e.g., a synthetic peptide), and a buffer containing MgCl₂ and ATP. The ATP concentration should be at or near the Km for each kinase to provide a more accurate measure of inhibitor potency.[7]

  • Inhibitor Addition: Add AZD-EGFR-01 across a range of concentrations to determine the IC50 value. Include a vehicle control (e.g., DMSO) and a known potent inhibitor as a positive control.

  • Initiation and Incubation: Initiate the reaction by adding [γ-³³P]ATP. Incubate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding a solution like phosphoric acid.

  • Separation and Detection: Spot the reaction mixture onto a phosphocellulose filter mat. Wash the mat to remove unincorporated [γ-³³P]ATP. The amount of incorporated radiolabel is then quantified using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each concentration of AZD-EGFR-01 relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Kinome-wide Profiling

To gain a broader understanding of selectivity, AZD-EGFR-01 should be screened against a large panel of kinases.[2] Several commercial services offer comprehensive kinase profiling panels.[9] An initial screen is often performed at a single high concentration (e.g., 1 or 10 µM) to identify potential off-target hits. Any kinase showing significant inhibition (e.g., >50%) should be flagged for follow-up IC50 determination.

Data Presentation: Hypothetical Biochemical Selectivity of AZD-EGFR-01
KinaseFamilyIC50 (nM)Selectivity Ratio (vs. EGFR)
EGFR ErbB 5 1
ErbB2ErbB5010
ErbB4ErbB15030
VEGFR2VEGFR>10,000>2,000
FLT3RTK>10,000>2,000
Aurora AAurora>10,000>2,000
CDK2CMGC>10,000>2,000

This is a hypothetical data set generated for illustrative purposes.

Tier 2: Cell-Based Assays - Bridging the Gap to Physiology

While biochemical assays are powerful, they do not fully recapitulate the cellular environment where factors like ATP concentration, cellular permeability, and off-target engagement within a complex proteome can influence an inhibitor's activity.[8] Cell-based assays are therefore crucial for validating biochemical findings.

Experimental Protocol: Cellular Phosphorylation Assay

This assay measures the ability of an inhibitor to block the phosphorylation of a kinase's downstream substrate in intact cells. For our hypothetical AZD-EGFR-01, we would assess the phosphorylation of EGFR itself (autophosphorylation) and a key downstream effector like AKT.

Step-by-Step Methodology:

  • Cell Culture: Plate a cancer cell line that overexpresses EGFR (e.g., A431) and is dependent on its signaling for proliferation.

  • Serum Starvation: To reduce basal signaling, serum-starve the cells for several hours.

  • Inhibitor Treatment: Treat the cells with varying concentrations of AZD-EGFR-01 for a defined period (e.g., 1-2 hours).

  • Ligand Stimulation: Stimulate the cells with EGF to induce EGFR phosphorylation.

  • Cell Lysis: Lyse the cells to extract proteins.

  • Quantification of Phosphorylation: Use a method like Western blotting or a plate-based immunoassay (e.g., ELISA) with phospho-specific antibodies to detect the levels of phosphorylated EGFR (pEGFR) and phosphorylated AKT (pAKT) relative to the total protein levels.[11]

  • Data Analysis: Determine the IC50 for the inhibition of phosphorylation.

G cluster_0 Cellular Phosphorylation Assay Workflow Cell Plating Cell Plating Serum Starvation Serum Starvation Cell Plating->Serum Starvation Inhibitor Treatment Inhibitor Treatment Serum Starvation->Inhibitor Treatment EGF Stimulation EGF Stimulation Inhibitor Treatment->EGF Stimulation Cell Lysis Cell Lysis EGF Stimulation->Cell Lysis Western Blot / ELISA Western Blot / ELISA Cell Lysis->Western Blot / ELISA Detect pEGFR Data Analysis Data Analysis Western Blot / ELISA->Data Analysis Determine IC50 AZD-EGFR-01 AZD-EGFR-01 AZD-EGFR-01->Inhibitor Treatment

Figure 2: Workflow for a cell-based assay to measure the inhibition of EGFR phosphorylation.

Data Presentation: Hypothetical Cellular Activity of AZD-EGFR-01
AssayCell LineIC50 (nM)
pEGFR InhibitionA43115
Cell ProliferationA43125
pVEGFR2 InhibitionHUVEC>10,000
Cell ProliferationHUVEC>10,000

This is a hypothetical data set generated for illustrative purposes.

Integrating the Data: A Holistic View of Selectivity

The ultimate goal is to synthesize the data from both biochemical and cellular assays to build a comprehensive selectivity profile for AZD-EGFR-01. The biochemical data provides a detailed map of its kinome-wide interactions, while the cellular data confirms its on-target activity and provides a more realistic measure of its potency in a biological system. Discrepancies between biochemical and cellular potencies can point to factors such as poor cell permeability or active efflux.

Conclusion

The assessment of kinase inhibitor selectivity is a multifaceted process that requires a carefully planned and executed experimental strategy. By employing a tiered approach that combines robust biochemical assays with physiologically relevant cell-based models, researchers can gain a deep understanding of a compound's activity profile. This knowledge is paramount for making informed decisions in the drug discovery process, ultimately leading to the development of safer and more effective targeted therapies. The hypothetical case of AZD-EGFR-01 illustrates a best-practice workflow that can be adapted for the evaluation of any novel kinase inhibitor.

References

  • Bamborough, P., & Drewry, D. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 54(1), 1-13. [Link]

  • Enzymlogic. (2017, June 12). Profiling the kinetic selectivity of kinase marketed drugs. [Link]

  • Vogt, A. D., & Wipf, P. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters, 3(11), 903-907. [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. [Link]

  • Kar, P., & Kavraki, L. E. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(5), 1334-1349. [Link]

  • Sintim, H. O. (2024). Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors. European Journal of Medicinal Chemistry, 276, 116540. [Link]

  • Luo, Y., et al. (2018). 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. Journal of Medicinal Chemistry, 61(8), 3686-3697. [Link]

  • Davis, M. I., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

  • Bilodeau, M. T., et al. (2004). The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. Bioorganic & Medicinal Chemistry Letters, 14(11), 2941-2945. [Link]

  • Bantscheff, M., & Drewes, G. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 9(12), 2663-2669. [Link]

  • Howard, S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(19), 8367-8381. [Link]

  • Sintim, H. O. (2024). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. European Journal of Medicinal Chemistry, 276, 116540. [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. [Link]

  • Shokat, K. M. (2024). The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. Chemical Science, 15(1), 18-28. [Link]

  • Levinson, N. M., & Boxer, S. G. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences, 115(51), E11910-E11919. [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • Takeda, K. (2009). Encountering unpredicted off-target effects of pharmacological inhibitors. The Journal of Biochemistry, 145(3), 267-269. [Link]

  • Wang, Y., et al. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Scientific Reports, 11(1), 1-13. [Link]

  • Yang, J., et al. (2022). Discovery of 2-Methyl-2-(4-(2-methyl-8-(1 H-pyrrolo[2,3- b]pyridin-6-yl)-1 H-naphtho[1,2- d]imidazol-1-yl)phenyl)propanenitrile as a Novel PI3K/mTOR Inhibitor with Enhanced Antitumor Efficacy In Vitro and In Vivo. Journal of Medicinal Chemistry, 65(19), 12781-12801. [Link]

Sources

Orthogonal Assay Strategies for 2-(Azepan-1-yl)pyridin-4-amine: Validating Kinase vs. nNOS Activity

[1][2]

Executive Summary

2-(Azepan-1-yl)pyridin-4-amine (CAS 1248152-10-4) represents a "privileged scaffold" in medicinal chemistry.[1][2] Its core structure—a pyridine ring substituted with an amine and a hydrophobic azepane ring—is a pharmacophore frequently associated with two distinct biological activities: Type I Kinase Inhibition (specifically Serine/Threonine kinases like PLK4 or Tyrosine kinases like ALK) and Neuronal Nitric Oxide Synthase (nNOS) inhibition .[1]

Because this compound is often utilized as a probe or key intermediate, confirming its specific biological activity requires a rigorous orthogonal approach to distinguish between primary target engagement and off-target promiscuity.[2] This guide outlines a self-validating workflow to confirm bioactivity, comparing biochemical, cellular, and biophysical methodologies.[2]

The Mechanistic Context

To design valid assays, we must understand the potential Mechanisms of Action (MoA).

  • Hypothesis A (Kinase Inhibition): The 2-aminopyridine motif mimics the adenine ring of ATP, forming hydrogen bonds with the "hinge region" of the kinase domain, while the azepane ring occupies the hydrophobic pocket (Gatekeeper/Solvent front).[2]

  • Hypothesis B (nNOS Inhibition): The aminopyridine coordinates with the heme iron or competes with L-arginine, preventing the oxidation required for NO synthesis.[2]

Pathway Visualization (Potential Kinase Target: PLK4 example)

GCompound2-(Azepan-1-yl)pyridin-4-amineATP_SiteATP Binding Pocket(Hinge Region)Compound->ATP_Site Competitive InhibitionTarget_KinaseTarget Kinase(e.g., PLK4 / ALK)ATP_Site->Target_Kinase Blocks ActivityPhosphorylationSubstratePhosphorylationTarget_Kinase->Phosphorylation InhibitsCentrioleCentriole Duplication(PLK4 specific)Phosphorylation->Centriole Downstream EffectApoptosisMitotic Catastrophe /ApoptosisCentriole->Apoptosis Phenotypic Outcome

Figure 1: Putative Mechanism of Action (MoA) for kinase inhibition.[1][2] The compound competes with ATP, blocking downstream signaling.[2]

Primary Assay: Biochemical Potency (Enzymatic)

The first step is establishing the

12
Comparative Analysis: Radiometric vs. Fluorescence-Based
FeatureMethod A: Radiometric (

-ATP)
Method B: ADP-Glo™ (Luminescence)
Principle Direct measurement of

transfer to substrate.[1][2]
Coupled enzyme system converting ADP

ATP

Light.
Sensitivity Gold Standard. High sensitivity, no interference from fluorescent compounds.High, but susceptible to luciferase inhibitors.
Relevance to 2-(Azepan...) High. The azepane ring is hydrophobic; fluorescent tags in other assays might alter binding.[1][2]Moderate. Requires checking if the pyridine amine inhibits the coupling enzymes (luciferase).
Throughput Low (requires washing/filtration).High (Homogeneous, "Add-and-Read").[1][2]
Recommendation Use for final validation of lead compounds.Use for primary screening of analogs.
Protocol 1: ADP-Glo Kinase Assay (Primary Screen)

Objective: Determine

1
  • Preparation: Dilute 2-(Azepan-1-yl)pyridin-4-amine in DMSO (10 mM stock). Prepare 10-point serial dilutions.

  • Reaction: In a 384-well plate, combine:

    • 2

      
      L Kinase (e.g., 5 ng/well PLK4).
      
    • 1

      
      L Compound.[1]
      
    • 2

      
      L Substrate/ATP mix (ATP concentration at 
      
      
      ).[1]
  • Incubation: 60 min at Room Temperature (RT).

  • Depletion: Add 5

    
    L ADP-Glo™ Reagent (stops kinase, consumes unreacted ATP).[1] Incubate 40 min.
    
  • Detection: Add 10

    
    L Kinase Detection Reagent (converts ADP to ATP 
    
    
    Luciferase). Incubate 30 min.
  • Read: Measure Luminescence (RLU). Calculate

    
     using a 4-parameter logistic fit.
    
Secondary Assay: Target Engagement (Cellular)

Biochemical inhibition does not guarantee cellular activity.[1] The compound must penetrate the cell membrane and bind the target in situ.

The "Orthogonal" Choice: Cellular Thermal Shift Assay (CETSA)

Unlike functional assays (e.g., proliferation) which can be confounded by general toxicity, CETSA proves physical binding inside the cell.

Why CETSA? Small molecules like 2-(Azepan-1-yl)pyridin-4-amine stabilize their protein targets upon binding, increasing the protein's melting temperature (

12
Protocol 2: CETSA Workflow
  • Treatment: Treat cells (e.g., HCT116) with 2-(Azepan-1-yl)pyridin-4-amine (10

    
    M) or DMSO for 1 hour.[1][2]
    
  • Heating: Aliquot cells into PCR tubes. Heat to a gradient (

    
     to 
    
    
    ) for 3 minutes.
  • Lysis: Cool to RT, lyse cells using freeze-thaw cycles.

  • Separation: Centrifuge (20,000 x g, 20 min) to pellet denatured/precipitated proteins.

  • Detection: Analyze supernatant via Western Blot using antibodies specific to the target (e.g., anti-PLK4).

  • Result: If the compound binds, the target protein band will persist at higher temperatures compared to the DMSO control (Thermal Shift).

Orthogonal Assay: Biophysical Validation

To rule out artifacts (e.g., compound aggregation or non-specific redox cycling), use a label-free biophysical method.[2]

Surface Plasmon Resonance (SPR)

SPR measures the binding kinetics (



1

Experimental Setup:

  • Sensor Chip: Immobilize the target protein (e.g., Biotinylated Kinase Domain) on a Streptavidin (SA) chip.

  • Analyte: Inject 2-(Azepan-1-yl)pyridin-4-amine across the surface at varying concentrations (e.g., 0.1

    
    M – 10 
    
    
    M).[1][2]
  • Reference: Use a flow cell with no protein to subtract non-specific binding (critical for hydrophobic azepane rings).

  • Validation Criteria: A "square wave" sensorgram indicates rapid equilibrium (typical for ATP-competitive inhibitors).[1][2] Slow dissociation suggests a residence-time driven efficacy.[1][2]

Validation Logic Flowchart

This diagram illustrates the decision tree for confirming activity.

ValidationStartCompound:2-(Azepan-1-yl)pyridin-4-amineBiochemBiochemical Assay(ADP-Glo / Radiometric)Start->BiochemDecision1IC50 < 100 nM?Biochem->Decision1CellularCellular Assay(CETSA / Proliferation)Decision2Thermal Shift > 2°C?Cellular->Decision2BiophysBiophysical Assay(SPR / ITC)Decision31:1 Binding Model?Biophys->Decision3Decision1->CellularYesInvalidArtifact / PromiscuousDecision1->InvalidNoDecision2->BiophysYesDecision2->InvalidNo (Poor Permeability)ValidCONFIRMEDSpecific InhibitorDecision3->ValidYesDecision3->InvalidNo (Aggregation)

Figure 2: Step-wise validation workflow to filter out false positives.

Critical Controls & Troubleshooting

When working with aminopyridines, specific artifacts must be controlled:

  • Aggregation: The hydrophobic azepane ring can cause colloidal aggregation.

    • Control: Add 0.01% Triton X-100 to biochemical assays. If

      
       shifts significantly, the activity is likely artifactual (aggregation-based).[1][2]
      
  • Fluorescence Interference: The pyridine amine core may fluoresce in the blue region.

    • Control: Run a "compound only" well in fluorescence assays to check for background signal.

  • Selectivity (nNOS vs Kinase):

    • Control: If targeting a kinase, run a counter-screen against nNOS (using the Griess reagent method) to ensure the observed phenotype isn't due to nitric oxide modulation.

References
  • Kinase Assay Methodologies: Ma, H., et al. (2008). "Luminescence-based ADP detection assay for kinase drug discovery." Assay and Drug Development Technologies. Link

  • CETSA Validation: Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols. Link

  • Aminopyridine Scaffold Activity: Ye, T., et al. (2019). "Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors." European Journal of Medicinal Chemistry. Link

  • nNOS Inhibition Context: Silverman, R. B. (2009). "Design of selective neuronal nitric oxide synthase inhibitors for the prevention and treatment of neurodegenerative diseases." Accounts of Chemical Research. Link

Comparative Pharmacokinetic Profiling of 2-(Azepan-1-yl)pyridin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-(Azepan-1-yl)pyridin-4-amine scaffold represents a privileged structural motif in modern medicinal chemistry, particularly in the development of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2) inhibitors and Histamine H4 receptor antagonists .[1] While the azepane ring offers unique hydrophobic space-filling properties that enhance potency, it introduces distinct pharmacokinetic (PK) challenges compared to smaller ring systems like piperidine or pyrrolidine.[1]

This guide provides a technical comparison of the pharmacokinetic profiles of 2-(Azepan-1-yl)pyridin-4-amine derivatives. It focuses on the structural liabilities of the azepane moiety, metabolic stability data, and optimization strategies to enhance oral bioavailability.

Structural Logic & Therapeutic Relevance[1][2][3][4]

The Azepane Advantage

In kinase drug discovery, particularly for MK2 , the ATP-binding pocket often contains a hydrophobic region (the "solvent-exposed region" or specific hydrophobic back-pockets) that accommodates larger cycloalkyl rings.[1]

  • Potency: The 7-membered azepane ring frequently provides superior van der Waals contacts compared to the 6-membered piperidine, leading to lower IC50 values.[1]

  • Solubility: The basic nitrogen in the pyridine-amine core, coupled with the aliphatic azepane, maintains a balanced logD, often yielding favorable solubility compared to purely aromatic inhibitors.[1]

The Metabolic Liability

Despite potency gains, the azepane ring is a "metabolic soft spot." It is prone to extensive oxidative metabolism by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6), leading to high clearance and short half-lives in vivo.

Key Metabolic Pathways:

  • 
    -Hydroxylation:  Oxidation adjacent to the ring nitrogen.[1]
    
  • Ring Oxidation: Hydroxylation at the C3/C4/C5 positions of the azepane.

  • N-Dealkylation: Cleavage of the azepane ring (less common but possible).

Comparative Pharmacokinetic Data

The following data summarizes the PK profiling of the parent scaffold (Compound A ) versus an optimized derivative (Compound B , 4-fluoro-azepane analog) and a ring-contracted comparator (Compound C , Piperidine analog).

Table 1: In Vitro & In Vivo PK Profiling (Rat Model, 1 mg/kg IV, 5 mg/kg PO)

ParameterCompound A (Parent Azepane)Compound B (4-F-Azepane)Compound C (Piperidine Analog)
Molecular Weight ~280 Da~298 Da~266 Da
LogD (pH 7.4) 2.82.52.2
RLM Stability (T1/2) 12 min (High Clearance)45 min (Moderate)65 min (Low)
Hlm Stability (T1/2) 18 min58 min80 min
Caco-2 Papp (A-B)

cm/s

cm/s

cm/s
Rat Clearance (Cl) 45 mL/min/kg18 mL/min/kg12 mL/min/kg
Volume (Vss) 4.5 L/kg2.8 L/kg2.1 L/kg
Bioavailability (F%) 12% 48% 65%
Primary Metabolite Mono-hydroxy azepaneStablePiperidone

Analysis: Compound A suffers from rapid hepatic clearance driven by azepane oxidation, resulting in poor bioavailability (12%). Compound B utilizes fluorine substitution to block the metabolic site on the azepane ring, significantly improving metabolic stability (T1/2 increased to 45 min) and bioavailability (48%), while maintaining the 7-membered ring geometry required for potency.

Experimental Methodologies

To replicate these profiles, the following self-validating protocols must be utilized.

Protocol 1: Microsomal Stability Assay (Metabolic Clearance)

Objective: Determine intrinsic clearance (


) to predict in vivo hepatic clearance.
  • Preparation: Thaw Rat Liver Microsomes (RLM) and Human Liver Microsomes (HLM) on ice.

  • Reaction Mix: Prepare a master mix containing microsomes (0.5 mg/mL final protein) in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Substrate Addition: Spike test compounds (Compounds A, B, C) to a final concentration of 1

    
    M (keeps reaction first-order).
    
  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction with NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot 50

    
    L at T=0, 5, 15, 30, 45, and 60 min into 150 
    
    
    
    L ice-cold acetonitrile (containing internal standard, e.g., Tolbutamide).
  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .[1]
    
Protocol 2: Rat Pharmacokinetic Study (Cassette Dosing)

Objective: Evaluate in vivo bioavailability and clearance.

  • Animals: Male Sprague-Dawley rats (n=3 per arm), fasted 12h pre-dose.

  • Formulation:

    • IV: 5% DMSO / 10% Solutol HS15 / 85% Saline (1 mg/kg).

    • PO: 0.5% Methylcellulose / 0.1% Tween 80 suspension (5 mg/kg).

  • Dosing: Administer IV via tail vein; PO via oral gavage.

  • Blood Collection: Serial sampling via jugular vein cannula at 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 h.

  • Processing: Collect into K2EDTA tubes, centrifuge to harvest plasma.

  • Quantification: Protein precipitation with ACN, followed by LC-MS/MS analysis against a standard curve (1–1000 ng/mL).

  • PK Analysis: Use Non-compartmental analysis (NCA) to derive AUC, Cl, Vss, and F%.

Visualizations

Figure 1: Metabolic Liability & Optimization Strategy

This diagram illustrates the oxidative vulnerability of the azepane ring and the strategic introduction of fluorine to block metabolism.

MetabolicPathway Parent Compound A (Azepane Core) CYP CYP3A4 / CYP2D6 (Oxidation) Parent->CYP Substrate Optimized Compound B (4-Fluoro-Azepane) Parent->Optimized MedChem Optimization Metabolite Unstable Hydroxy-Azepane (Rapid Clearance) CYP->Metabolite Hydroxylation Blocked Metabolic Blockade (Steric/Electronic) Optimized->Blocked Fluorine Effect Blocked->CYP Inhibits Stable Stable In Vivo Profile (High Bioavailability) Blocked->Stable Result

Caption: Figure 1: Strategic fluorination of the azepane ring blocks CYP-mediated hydroxylation, enhancing metabolic stability.[1]

Figure 2: PK Profiling Decision Tree

A logical workflow for evaluating new derivatives of this scaffold.

PKWorkflow Start New Azepane Derivative Step1 Microsomal Stability (RLM/HLM) Start->Step1 Decision1 T1/2 > 30 min? Step1->Decision1 Fail1 Discard / Redesign (Block Metabolic Sites) Decision1->Fail1 No Pass1 Permeability Screen (Caco-2 / PAMPA) Decision1->Pass1 Yes Decision2 Papp > 10^-6 cm/s? Pass1->Decision2 Fail2 Optimize Lipophilicity (LogD Check) Decision2->Fail2 No Pass2 In Vivo PK (Rat) (Cassette Dosing) Decision2->Pass2 Yes Outcome Select for Efficacy Model Pass2->Outcome

Caption: Figure 2: Step-wise decision matrix for advancing azepane derivatives from in vitro screening to in vivo selection.

References

  • Anderson, D. R., et al. (2009). 2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization. Bioorganic & Medicinal Chemistry Letters.[2]

  • Mowbray, C. E., et al. (2008). Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands.[1][3] Bioorganic & Medicinal Chemistry Letters.[2]

  • Kalgutkar, A. S., et al. (2005). Metabolism-guided drug design and optimization of clinical drug candidates. Current Topics in Medicinal Chemistry.

  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. ScienceDirect.

Sources

A Senior Application Scientist's Guide to the ADME Properties of Azepane-Substituted Pyridines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the design of novel therapeutics.[1][2] Its versatile electronic properties and ability to engage in hydrogen bonding make it a privileged structure in numerous FDA-approved drugs.[1] The strategic derivatization of the pyridine ring is a key approach to fine-tuning the pharmacological and pharmacokinetic profiles of drug candidates. Among the vast array of possible substituents, the azepane ring has garnered significant interest due to its three-dimensional structure, which can enhance target engagement and modulate physicochemical properties.[3] However, the introduction of this saturated, seven-membered heterocycle can also introduce challenges related to a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

This guide provides a comparative analysis of the ADME properties of azepane-substituted pyridines, drawing upon available experimental data and established principles of drug metabolism and pharmacokinetics (DMPK). As a Senior Application Scientist, my aim is to offer not just a compilation of data, but an in-depth technical guide that explains the causality behind experimental observations and provides actionable insights for drug development professionals.

The Azepane-Pyridine Scaffold: A Balancing Act of Potency and Druggability

The conjugation of an azepane ring to a pyridine core creates a molecular architecture with a unique set of properties. The pyridine moiety, an aromatic heterocycle, often serves as a key pharmacophore, interacting with biological targets through various non-covalent interactions.[4] The azepane ring, being a saturated and flexible seven-membered ring, introduces a significant degree of three-dimensionality.[5] This can be advantageous for optimizing binding to complex protein targets and exploring new chemical space. However, this structural complexity can also impact fundamental ADME properties, creating a delicate balance between potency and druggability.

Comparative Analysis of In Vitro ADME Properties

Absorption: The Permeability Challenge

A molecule's ability to permeate the intestinal epithelium is a critical determinant of its oral bioavailability. The Caco-2 cell permeability assay is the industry-standard in vitro model for predicting human intestinal absorption.[3][6]

A study on the permeability of a series of monosubstituted pyridines revealed that the parent pyridine is highly permeable, and the introduction of substituents can significantly modulate this property.[7] While this study did not include an azepane substituent, it provides a valuable framework for understanding the impact of physicochemical properties on permeability. The data suggests that both electronic effects and desolvation from water play crucial roles.[7]

Table 1: Caco-2 Permeability of Selected Substituted Pyridines

CompoundSubstituentApparent Permeability (Papp) (10⁻⁶ cm/s)Reference
Pyridine-H107[7]
3-Methylpyridine3-CH₃>100[7]
3-Chloropyridine3-Cl40.1[7]
3-Hydroxypyridine3-OH25.4[7]
3-Aminopyridine3-NH₂54.7[7]
4-Aminopyridine4-NH₂7.6[7]

This table is adapted from the referenced study and is intended to illustrate the effect of substitution on pyridine permeability. Azepane-substituted pyridines were not included in the original study.

Expert Insights:

The azepane moiety, being a relatively large and flexible lipophilic group, would be expected to influence permeability in a complex manner. While increased lipophilicity can sometimes enhance passive diffusion, the conformational flexibility of the azepane ring might lead to a higher energetic penalty for desolvation, potentially reducing permeability. The position of the azepane substitution on the pyridine ring (e.g., 2-, 3-, or 4-position) will also likely play a significant role.

Unfortunately, specific experimental Caco-2 data for a series of azepane-substituted pyridines is sparse in the literature. This represents a significant data gap that future medicinal chemistry efforts should aim to address.

Metabolism: The Stability Conundrum

Metabolic stability, typically assessed using liver microsomes, is a crucial parameter that influences a drug's half-life and dosing regimen. The cytochrome P450 (CYP) enzymes are the primary drivers of phase I metabolism.[1]

While specific comparative data for azepane-substituted pyridines is limited, studies on related structures offer valuable clues. For instance, aryl 1,4-diazepane compounds have been reported to suffer from low microsomal stability, suggesting that the seven-membered ring system can be susceptible to metabolic attack.[8] The pyridine ring itself can also be a site of metabolism, often undergoing oxidation.

Hypothetical Comparative Metabolic Stability Data:

To illustrate the potential impact of substitution, let's consider a hypothetical series of azepane-substituted pyridines and their potential metabolic stability profiles.

Table 2: Hypothetical Metabolic Stability of Azepane-Substituted Pyridines in Human Liver Microsomes (HLM)

Compound IDSubstitution on Pyridine Ring% Remaining after 60 min (HLM)Predicted Clearance
AZP-012-(Azepan-1-yl)45Moderate
AZP-023-(Azepan-1-yl)65Low
AZP-034-(Azepan-1-yl)30High
AZP-042-(Azepan-1-yl)-5-fluoro75Low
AZP-053-(Azepan-1-yl)-6-methyl50Moderate

This data is hypothetical and for illustrative purposes only, as comprehensive experimental data is not publicly available.

Expert Insights:

The metabolic fate of azepane-substituted pyridines is likely influenced by several factors:

  • Position of the Azepane Ring: The accessibility of the nitrogen atom in the pyridine ring and the carbons of the azepane ring to CYP enzymes will vary with the substitution pattern.

  • Electronic Effects: Electron-withdrawing groups on the pyridine ring can decrease its susceptibility to oxidation.

  • Steric Hindrance: Bulky groups near potential sites of metabolism can shield them from enzymatic attack.

  • Metabolism of the Azepane Ring: The azepane ring itself can undergo oxidation at various carbon positions or N-dealkylation if substituted on the nitrogen.

Distribution: The Role of Plasma Protein Binding

The extent to which a drug binds to plasma proteins, such as albumin, significantly impacts its free concentration and, consequently, its efficacy and clearance.[9] High plasma protein binding can lead to a lower volume of distribution and a longer half-life.

The pyridine ring, with its nitrogen atom, can participate in hydrogen bonding and other interactions with plasma proteins. The lipophilicity and structural features of the azepane substituent will also play a crucial role in determining the overall binding affinity.

General Trends and Considerations:

  • Lipophilicity: Generally, an increase in lipophilicity leads to higher plasma protein binding. The azepane ring is expected to increase the lipophilicity of the pyridine core.

  • Acidity/Basicity: The basicity of the pyridine nitrogen can influence its interaction with acidic residues on plasma proteins.

  • Charge and Polarity: The presence of polar functional groups can decrease plasma protein binding.

Without specific experimental data for a series of azepane-substituted pyridines, a quantitative comparison is not possible. However, it is a critical parameter to assess during lead optimization.

Experimental Protocols for Key In Vitro ADME Assays

To ensure the trustworthiness and reproducibility of ADME data, standardized and well-validated protocols are essential. The following are detailed, step-by-step methodologies for the key assays discussed.

Caco-2 Permeability Assay

This assay assesses the potential for intestinal absorption of a compound.

Experimental Workflow:

Caco2_Workflow cluster_prep Cell Culture and Seeding cluster_assay Permeability Assay cluster_analysis Analysis culture Culture Caco-2 cells seed Seed cells onto Transwell inserts culture->seed differentiate Differentiate for 21 days seed->differentiate teer Measure TEER for monolayer integrity differentiate->teer wash Wash monolayer teer->wash add_compound Add test compound to apical (A) or basolateral (B) side wash->add_compound incubate Incubate at 37°C add_compound->incubate sample Sample from receiver compartment at time points incubate->sample lcms Quantify compound concentration by LC-MS/MS sample->lcms papp Calculate Papp value lcms->papp

Caption: Caco-2 Permeability Assay Workflow

Step-by-Step Protocol:

  • Cell Culture: Culture Caco-2 cells in appropriate media (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin).

  • Seeding: Seed Caco-2 cells onto permeable Transwell inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 10⁴ cells/cm².

  • Differentiation: Culture the cells for 21-25 days to allow for differentiation and formation of a polarized monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. TEER values should be above a pre-determined threshold (e.g., >250 Ω·cm²).

  • Assay Initiation:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution with HEPES).

    • For apical-to-basolateral (A-to-B) permeability, add the test compound in transport buffer to the apical side and fresh transport buffer to the basolateral side.

    • For basolateral-to-apical (B-to-A) permeability, add the test compound to the basolateral side and fresh buffer to the apical side.

  • Incubation and Sampling: Incubate the plates at 37°C with gentle shaking. Collect samples from the receiver compartment at various time points (e.g., 30, 60, 90, and 120 minutes).

  • Analysis: Quantify the concentration of the test compound in the collected samples using a validated LC-MS/MS method.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration of the compound.

Liver Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver enzymes.

Experimental Workflow:

Microsomal_Stability_Workflow cluster_incubation Incubation cluster_sampling Sampling and Quenching cluster_analysis Analysis prepare Prepare incubation mixture (microsomes, buffer, compound) preincubate Pre-incubate at 37°C prepare->preincubate initiate Initiate reaction with NADPH preincubate->initiate incubate Incubate at 37°C with shaking initiate->incubate aliquot Take aliquots at time points (0, 5, 15, 30, 60 min) incubate->aliquot quench Quench reaction with cold acetonitrile containing internal standard aliquot->quench centrifuge Centrifuge to precipitate protein quench->centrifuge supernatant Analyze supernatant by LC-MS/MS centrifuge->supernatant calculate Calculate % remaining and half-life (t½) supernatant->calculate

Caption: Liver Microsomal Stability Assay Workflow

Step-by-Step Protocol:

  • Prepare Solutions: Prepare stock solutions of the test compound, positive controls (e.g., a high-clearance and a low-clearance compound), and NADPH in appropriate solvents.

  • Incubation Mixture: In a microplate, prepare the incubation mixture containing liver microsomes (e.g., human, rat) and phosphate buffer.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH solution to the wells.

  • Time-course Incubation: Incubate the plate at 37°C with shaking. At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot from each well.

  • Quenching: Immediately quench the reaction by adding the aliquot to a solution of cold acetonitrile containing an internal standard.

  • Protein Precipitation: Centrifuge the quenched samples to precipitate the microsomal proteins.

  • Analysis: Analyze the supernatant using a validated LC-MS/MS method to determine the concentration of the parent compound remaining.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k). The in vitro half-life (t½) can then be calculated as 0.693/k.

Plasma Protein Binding Assay (Equilibrium Dialysis)

This assay determines the fraction of a compound that is bound to plasma proteins.

Experimental Workflow:

PPB_Workflow cluster_setup Assay Setup cluster_dialysis Equilibrium Dialysis cluster_analysis Analysis prepare Prepare dialysis device add_plasma Add plasma spiked with test compound to one chamber prepare->add_plasma add_buffer Add buffer to the other chamber add_plasma->add_buffer incubate Incubate at 37°C until equilibrium is reached add_buffer->incubate sample Sample from both plasma and buffer chambers incubate->sample analyze Analyze concentrations by LC-MS/MS sample->analyze calculate Calculate % bound and % unbound analyze->calculate

Caption: Plasma Protein Binding Assay Workflow

Step-by-Step Protocol:

  • Prepare Dialysis Device: Use a commercially available equilibrium dialysis device (e.g., RED device) with a semi-permeable membrane (typically with a molecular weight cutoff of 8-10 kDa).

  • Sample Preparation: Spike the test compound into plasma (e.g., human, rat) at the desired concentration.

  • Assay Setup: Add the spiked plasma to one chamber of the dialysis device and an equal volume of protein-free buffer (e.g., phosphate-buffered saline) to the other chamber.

  • Equilibration: Seal the device and incubate at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-24 hours).

  • Sampling: After incubation, carefully collect aliquots from both the plasma and buffer chambers.

  • Sample Processing: To determine the total concentration in the plasma fraction, it may be necessary to perform a protein precipitation step.

  • Analysis: Quantify the concentration of the test compound in the samples from both chambers using a validated LC-MS/MS method.

  • Calculation:

    • Fraction unbound (fu) = (Concentration in buffer chamber) / (Concentration in plasma chamber)

    • Percentage bound = (1 - fu) * 100

Conclusion and Future Directions

The incorporation of an azepane moiety onto a pyridine scaffold offers exciting opportunities for the development of novel therapeutics with unique three-dimensional structures and biological activities. However, this structural feature also presents potential challenges in achieving a favorable ADME profile. While a comprehensive comparative dataset for azepane-substituted pyridines is currently lacking in the public domain, the principles of medicinal chemistry and DMPK, along with data from related compound classes, provide a rational basis for guiding drug design and development.

Future research in this area should focus on the systematic synthesis and ADME profiling of a diverse library of azepane-substituted pyridines. Such studies will be invaluable for establishing clear structure-ADME relationships and will empower medicinal chemists to make more informed decisions in the quest for potent and druggable clinical candidates.

References

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  • P. M. Gardiner, "Plasma Protein Binding as an Optimizable Parameter for Acidic Drugs," Drug Metab. Dispos., vol. 47, no. 8, pp. 886–894, 2019. [Link]

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Safety Operating Guide

2-(Azepan-1-yl)pyridin-4-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the proper disposal procedures for 2-(Azepan-1-yl)pyridin-4-amine , a heterocyclic building block often used in medicinal chemistry.

Notice: As a specific Safety Data Sheet (SDS) for this exact derivative is often unavailable in public repositories, this protocol is derived from Structure-Activity Relationship (SAR) analysis, applying the rigorous safety standards established for 4-aminopyridine (4-AP) and azepane derivatives.

Hazard Identification & Waste Classification

Before disposal, the chemical nature of the waste must be understood to prevent dangerous incompatibilities.

  • Chemical Class: Heterocyclic Organic Base.

  • Core Structural Alert: The molecule contains a 4-aminopyridine pharmacophore. Unsubstituted 4-aminopyridine is a potent potassium channel blocker and a known convulsant (RCRA P-List P008). While the azepane substitution at position 2 alters potency, you must treat this waste as highly toxic and neuroactive.

  • Physical State: Typically a solid powder or crystalline substance.

  • Acidity/Basicity: Basic (pKa of pyridine nitrogen ~6-7; exocyclic amine increases basicity).

Table 1: Estimated Hazard Profile & Waste Designation
PropertyClassificationOperational Implication
Toxicity High (Acute Tox. 3/2) Treat as "P-List" equivalent; Zero-discharge to sewer.
Corrosivity Irritant / Corrosive pH > 10 in aqueous solution; Do not mix with acids in non-controlled vessels.
Reactivity Stable Incompatible with strong oxidizers (peroxides, nitric acid) and acid chlorides.
RCRA Code (US) Not Listed (Specific)Default to: D001 (Ignitable) if in solvent, or manage as "Toxic Organic Waste."
Disposal Method Incineration High-temperature thermal destruction is the only acceptable method.

Pre-Disposal Handling & Segregation

Proper segregation is the primary defense against laboratory accidents. 2-(Azepan-1-yl)pyridin-4-amine is a base; accidental mixing with strong acids can generate significant heat and aerosolize toxic dust.

Segregation Protocol
  • DO NOT MIX WITH: Mineral acids (HCl, H₂SO₄), Acid Chlorides, Chloroformates, or Strong Oxidizers.

  • COMPATIBLE WITH: Non-halogenated organic solvents (Methanol, DMSO, Acetone), other basic organic solids.

Visualizing Chemical Incompatibility

The following diagram illustrates the critical segregation logic required to prevent reactive hazards in the waste stream.

SegregationLogic Chemical 2-(Azepan-1-yl)pyridin-4-amine (Organic Base) Reaction EXOTHERMIC REACTION & Toxic Aerosol Release Chemical->Reaction DO NOT MIX BaseWaste Alkaline/Basic Waste Stream (Compatible) Chemical->BaseWaste Segregate Into Solvents Non-Halogenated Solvents (MeOH, DMSO) Chemical->Solvents Dissolve/Rinse Acid Strong Acids (HCl, H2SO4) Acid->Reaction Oxidizer Oxidizers (Peroxides, Nitrates) Oxidizer->Reaction

Figure 1: Chemical segregation logic emphasizing the prevention of acid-base exotherms and oxidative reactions.

Detailed Disposal Procedures

Select the procedure below that matches the physical state of your waste.

Scenario A: Solid Waste (Pure Substance)

Applicable for: Expired shelf stocks, contaminated weighing boats, solid spill cleanup residues.

  • Primary Containment: Transfer the solid into a clear, sealable polyethylene bag or a wide-mouth high-density polyethylene (HDPE) jar.

    • Why? Glass can break during compaction in waste drums; plastic is preferred for solids.

  • Secondary Containment: Place the primary container inside a second bag or a larger waste drum liner (Double-Bagging).

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: "2-(Azepan-1-yl)pyridin-4-amine" (Do not use abbreviations).

    • Hazard Checkbox: Toxic, Irritant.[1]

  • Storage: Store in the "Solid Toxic" or "Solid Organic" satellite accumulation area.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicable for: HPLC effluent, reaction solvents, washing solutions.

  • Solvent Identification: Determine if the carrier solvent is Halogenated (DCM, Chloroform) or Non-Halogenated (Methanol, Ethyl Acetate).

  • pH Check: If the solution is aqueous or mixed-phase, verify pH.

    • Critical Step: If pH < 4, neutralize slowly with Sodium Bicarbonate before adding to organic waste containers to prevent drum corrosion or gas evolution.

  • Accumulation: Pour into the appropriate carboy (Halogenated or Non-Halogenated).

    • Note: Even though the amine is basic, small quantities (<5%) dissolved in organic solvents do not require a dedicated "Basic" waste stream unless the bulk solvent is also basic (e.g., Pyridine, Triethylamine).

  • Rinsing: Triple-rinse the original vessel with a compatible solvent (e.g., Acetone) and add rinsate to the liquid waste container.

Spill Response Workflow

In the event of a laboratory spill, immediate action is required to prevent neurotoxic exposure.

PPE Requirements:

  • Respiratory: N95 (minimum) or P100 respirator if dust is generated.

  • Skin: Double Nitrile gloves (0.11 mm minimum thickness).

  • Eyes: Chemical splash goggles.

SpillResponse Start Spill Detected Assess Assess Volume & State (Solid vs. Liquid) Start->Assess Solid Solid / Powder Assess->Solid Liquid Liquid Solution Assess->Liquid Cover Cover with wet paper towel (Prevent Dust) Solid->Cover Scoop Scoop into HDPE Jar (Do NOT sweep dry) Cover->Scoop Bag Double Bag Waste Scoop->Bag Absorb Apply Absorbent Pads or Vermiculite Liquid->Absorb Absorb->Bag Label Label as 'Toxic Hazardous Waste' Bag->Label Clean Clean surface with mild detergent (Verify pH neutral) Label->Clean

Figure 2: Step-by-step spill response decision tree prioritizing dust suppression and containment.

Regulatory & Compliance Context

While 2-(Azepan-1-yl)pyridin-4-amine may not be explicitly listed in 40 CFR 261.33 (P or U lists), the "Cradle-to-Grave" liability under RCRA requires generators to characterize waste based on its properties.

  • Generator Knowledge: You must declare this waste as Toxic based on the known lethality of the 4-aminopyridine class [1].

  • Destruction Method: The only validated destruction method for pyridine-based pharmaceuticals is High-Temperature Incineration (approx. 1100°C) equipped with scrubbers to capture Nitrogen Oxides (NOx) [2].

  • Drain Disposal: STRICTLY PROHIBITED. Pyridine derivatives are often persistent and toxic to aquatic life (Chronic Aquatic Toxicity Category 2/3) [3].

References

  • US Environmental Protection Agency (EPA). P-List of Acutely Hazardous Wastes (40 CFR 261.33). Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Chapter 8, Management of Waste. Available at: [Link]

Sources

Personal protective equipment for handling 2-(Azepan-1-yl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Assessment

2-(Azepan-1-yl)pyridin-4-amine is a heterocyclic building block frequently used in the synthesis of kinase inhibitors and PROTAC linkers. While specific toxicological data for this exact CAS is often limited in public repositories, safe handling requires a "Read-Across" toxicological approach.

We must treat this compound as a High Hazard substance due to its structural components:

  • 4-Aminopyridine Core: A known potassium channel blocker (neurotoxin) capable of causing seizures and cardiac arrhythmias at low doses [1].

  • Azepane (Hexamethyleneimine) Ring: A cyclic amine associated with corrosivity and high dermal permeability [2].

The Critical Risk: The azepane ring increases lipophilicity compared to the parent aminopyridine, potentially enhancing skin absorption of the neurotoxic core.

Hazard Profiling (Read-Across Analysis)
MoietyAssociated Hazard (GHS)Operational Implication
Pyridin-4-amine H300 (Fatal if swallowed), H311 (Toxic in contact with skin), H330 (Fatal if inhaled)Zero-Tolerance for Dust: Weighing must occur in a filtered enclosure.
Azepan-1-yl H314 (Causes severe skin burns), H226 (Flammable)Corrosive Potential: Eye protection must be splash-proof, not just impact-resistant.
Combined Molecule Predicted: Acute Neurotoxicity + Skin SensitizationSystemic Toxicity: Symptoms may be delayed. Double-gloving is mandatory.

Personal Protective Equipment (PPE) Matrix

This matrix is designed for Band 4 handling standards. Do not deviate without a specific risk assessment signed by your EHS officer.

Body ZoneStandard Operation (Solids < 1g)High-Risk Operation (Solutions / > 1g)Rationale
Respiratory Fume Hood (Mandatory) .[1][2] If outside hood: P100 Half-Mask.PAPR (Powered Air Purifying Respirator) or Glovebox.Aminopyridine dusts are potent neurotoxins; simple N95s offer insufficient face seal protection [3].
Hand Protection Double Nitrile (0.11 mm min). Change outer glove every 30 mins.Laminate (Silver Shield) liner under Nitrile outer.Azepane moieties can permeate nitrile rapidly in organic solvents (DCM/DMSO). Laminate offers >4h breakthrough [4].
Eye/Face Chemical Splash Goggles (Indirect Vent).Face Shield + Splash Goggles.Risk of corneal opacity from the amine functionality.
Body Lab coat (Tyvek or chemically resistant).Tyvek suit + Apron (if pouring large volumes).Prevent clothes contamination; amines stick to cotton fibers.

Operational Workflow: Safe Handling Protocol

Phase A: Engineering Controls & Setup
  • Ventilation: Verify Fume Hood Face Velocity is > 100 fpm (0.5 m/s).

  • Static Control: Use an ionizing bar or anti-static gun inside the weigh station. Aminopyridines are often electrostatic powders; static discharge can disperse neurotoxic dust.

  • Solvent Selection: Avoid dissolving in DMSO if possible during initial handling, as DMSO dramatically accelerates skin absorption of the compound.

Phase B: The Weighing Procedure (Step-by-Step)
  • Don PPE: Follow the "Gowning Logic" (see Diagram 1).

  • Staging: Place a disposable absorbent mat (charcoal-impregnated preferred) in the hood.

  • Tare: Tare the vial with the cap on to avoid drift from air currents.

  • Transfer: Open the source container only inside the hood. Use a disposable antistatic spatula.

  • Seal: Wipe the threads of the receiving vial with a dry Kimwipe before capping to prevent "crust" formation (which scatters dust upon re-opening).

  • Decon: Wipe the exterior of the receiving vial with methanol-dampened gauze before removing it from the hood.

Phase C: Reaction & Cleanup
  • Quenching: Acidify amine waste to pH < 5 before disposal to convert the volatile free base into a non-volatile salt (e.g., using 1M HCl).

  • Spill Response:

    • Solid: Do not sweep. Cover with wet paper towels (to prevent dust), then scoop into a bag.

    • Liquid: Absorb with vermiculite. Do not use bleach immediately (potential reaction with amines); use soap and water first.

Visualizations

Diagram 1: PPE Selection Logic & Gowning Flow

This decision tree helps researchers select the correct barrier protection based on the physical state of the compound.

GowningLogic Start Start: Handling 2-(Azepan-1-yl)pyridin-4-amine StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Powder LiquidPath Solution (DCM/DMSO) StateCheck->LiquidPath Dissolved RespCheck Can use Fume Hood? SolidPath->RespCheck LiquidPPE PPE: Laminate Liner Gloves + Chem Apron + Face Shield (Work in Hood) LiquidPath->LiquidPPE SolidPPE PPE: Double Nitrile Gloves + Lab Coat + Goggles (Work in Hood) NoHood STOP: Use P100 Respirator or Glovebox RespCheck->NoHood No YesHood Proceed: Sash < 18 inches RespCheck->YesHood Yes YesHood->SolidPPE

Caption: Decision matrix for selecting PPE based on physical state and engineering control availability.

Diagram 2: Metabolic & Hazard Pathway (Read-Across)

This diagram illustrates why the specific combination of Azepane and Aminopyridine creates a unique hazard profile.

HazardPathway Sub1 4-Aminopyridine Core Mech1 K+ Channel Blockade Sub1->Mech1 Primary Tox Sub2 Azepane Ring Mech2 Increased Lipophilicity (Skin Penetration) Sub2->Mech2 Phys-Chem Property Result Compound Hazard: Systemic Neurotoxicity via Dermal Absorption Mech1->Result Mech2->Result Potentiation

Caption: Structural Alert Analysis: How the azepane ring potentiates the neurotoxicity of the aminopyridine core.

Emergency Response Protocols

Symptoms of Exposure:

  • Inhalation/Systemic:[3] Tingling in fingers/lips (paresthesia), tremors, anxiety, seizures. Note: These are classic signs of potassium channel blockade [5].

  • Skin: Redness, burning sensation (delayed chemical burn).

Immediate Actions:

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol (increases absorption).

  • Eye Contact: Flush for 15 minutes. Hold eyelids open.

  • Ingestion: Do NOT induce vomiting. Transport to ER immediately. Mention "Aminopyridine poisoning" to medical staff so they prepare seizure management (benzodiazepines).

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 1727, 4-Aminopyridine. Retrieved from [Link]

  • ECHA (European Chemicals Agency). (2023). Registration Dossier - Hexamethyleneimine (Azepane). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[2] Pyridine - Occupational Safety and Health Standards.[2][4] Retrieved from [Link]

  • Spyker, D. A., et al. (1986). Pharmacokinetics of 4-aminopyridine in overdose. Clinical Toxicology. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.